(2S,3S)-E1R
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-[(2S,3S)-2-methyl-5-oxo-3-phenylpyrrolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-11(10-5-3-2-4-6-10)7-13(17)15(9)8-12(14)16/h2-6,9,11H,7-8H2,1H3,(H2,14,16)/t9-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGRWYMPQCQTHD-GXSJLCMTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(=O)N1CC(=O)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CC(=O)N1CC(=O)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(4R,5S)-E1R: A Positive Allosteric Modulator of the Sigma-1 Receptor
(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)
Executive Summary
(4R,5S)-E1R, a specific stereoisomer of methylphenylpiracetam, has been identified as a novel positive allosteric modulator (PAM) of the sigma-1 receptor (σ1R). Unlike orthosteric ligands that directly bind to the receptor's primary binding site, (4R,5S)-E1R influences the receptor's function by binding to a distinct allosteric site. This modulation enhances the effects of endogenous and synthetic σ1R agonists. This technical guide provides a comprehensive overview of the available data on the interaction between (4R,5S)-E1R and the sigma-1 receptor, including its modulatory effects, the experimental protocols used for its characterization, and the relevant signaling pathways.
Introduction
The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in cellular stress responses and calcium signaling.[1][2] Its modulation has been a target for therapeutic intervention in a variety of central nervous system disorders. (4R,5S)-E1R represents a significant development in σ1R pharmacology, acting not as a direct agonist or antagonist, but as a positive allosteric modulator. This guide will delve into the specifics of this interaction.
Quantitative Data on the Modulatory Effects of (4R,5S)-E1R
Direct binding affinity values such as Ki or IC50 are not typically reported for positive allosteric modulators like (4R,5S)-E1R, as they do not compete directly with orthosteric radioligands in standard binding assays. Instead, their effect is quantified by measuring the potentiation of an orthosteric agonist's action. The available literature indicates that (4R,5S)-E1R enhances the binding of the unselective sigma receptor radioligand [3H]DTG and potentiates the functional effects of the selective σ1R agonist PRE-084.[2]
Table 1: Modulatory Effects of (4R,5S)-E1R on Sigma-1 Receptor Activity
| Experimental Model | Agonist | Measured Effect | (4R,5S)-E1R Concentration | Result | Reference |
| [3H]DTG Binding Assay | - | Enhancement of radioligand binding | Not specified | Enhanced binding of [3H]DTG | [2] |
| Electrically stimulated rat vasa deferentia | PRE-084 | Potentiation of agonist-induced contractions | Not specified | Enhanced PRE-084's stimulating effect | [2] |
| Bradykinin-induced intracellular Ca2+ increase | PRE-084 | Enhancement of agonist-induced Ca2+ increase | Not specified | Enhanced the effect of PRE-084 |
Experimental Protocols
A detailed understanding of the methodologies used to characterize (4R,5S)-E1R's allosteric modulatory effects is crucial for the interpretation of the data.
Radioligand Binding Assay for Allosteric Modulation
This assay is designed to determine if a compound can enhance the binding of a radiolabeled ligand to the sigma-1 receptor.
-
Membrane Preparation: Guinea pig brain membranes or cells expressing the sigma-1 receptor are prepared and homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay Components: The assay mixture includes the membrane preparation, the radioligand (e.g., [3H]DTG), and varying concentrations of the test compound ((4R,5S)-E1R).
-
Incubation: The mixture is incubated to allow for binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: An increase in the specific binding of the radioligand in the presence of the test compound indicates positive allosteric modulation.
Functional Assay: Agonist-Induced Intracellular Calcium Mobilization
This assay assesses the ability of (4R,5S)-E1R to potentiate the functional response to a sigma-1 receptor agonist.
-
Cell Culture: A suitable cell line endogenously or recombinantly expressing the sigma-1 receptor is cultured.
-
Calcium Indicator Loading: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM).
-
Compound Addition: Cells are pre-incubated with (4R,5S)-E1R or vehicle, followed by the addition of a σ1R agonist (e.g., PRE-084) to stimulate a response. Bradykinin can be used to induce an initial calcium release, which is then modulated by the σ1R agonist.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader or microscope.
-
Data Analysis: The potentiation of the agonist-induced calcium signal in the presence of (4R,5S)-E1R is quantified.
Visualizations
Sigma-1 Receptor Signaling Pathway
Caption: Simplified Sigma-1 Receptor Signaling Pathway.
Experimental Workflow for Assessing Positive Allosteric Modulation
Caption: Experimental Workflow for PAM Characterization.
Relationship of (4R,5S)-E1R with the Sigma-1 Receptor
Caption: Allosteric Modulation of σ1R by (4R,5S)-E1R.
References
E1R: A Novel Piracetam Derivative as a Positive Allosteric Modulator of the Sigma-1 Receptor
An In-depth Technical Guide on the Discovery, History, and Preclinical Evaluation
Audience: Researchers, scientists, and drug development professionals.
Introduction
E1R, chemically known as (4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide, is a novel, orally available, small molecule that has emerged from the chemical scaffold of piracetam, a well-known nootropic agent.[1] Unlike its parent compound, E1R exhibits a unique pharmacological profile, acting as a positive allosteric modulator of the sigma-1 receptor (σ1R), a chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1][2] This distinct mechanism of action has positioned E1R as a promising candidate for the therapeutic intervention in a range of neurological and psychiatric disorders characterized by cognitive deficits and neuronal stress. This technical guide provides a comprehensive overview of the discovery, history, and preclinical evaluation of E1R, with a focus on its mechanism of action, and detailed experimental protocols.
Discovery and History
The development of E1R is rooted in the long-standing interest in the therapeutic potential of racetam compounds for cognitive enhancement.[3][4] Piracetam, the first recognized nootropic agent, was synthesized in the 1960s and, despite its clinical use, its precise mechanism of action has remained a subject of investigation. The quest for more potent and specific nootropic agents led to the synthesis and screening of numerous piracetam derivatives.
E1R was identified as a specific enantiomer of a 4,5-disubstituted piracetam derivative. Initial screening of its nootropic activity prompted further investigation into its molecular targets. A broad radioligand binding screen revealed its interaction with sigma receptors, leading to its characterization as a positive allosteric modulator of the sigma-1 receptor. This discovery marked a significant advancement, as it provided a clear molecular target for a piracetam-like compound and opened new avenues for the development of targeted therapies for cognitive disorders.
Pharmacological Profile: A Positive Allosteric Modulator of the Sigma-1 Receptor
E1R's primary mechanism of action is the positive allosteric modulation of the sigma-1 receptor. The sigma-1 receptor is a unique ligand-operated chaperone protein that plays a crucial role in cellular stress responses, calcium homeostasis, and neuronal plasticity. It is known to interact with a variety of client proteins, including ion channels and G-protein coupled receptors.
As a positive allosteric modulator, E1R does not directly activate the sigma-1 receptor but enhances the binding and/or efficacy of endogenous or exogenous sigma-1 receptor agonists. This modulatory role allows for a more nuanced regulation of sigma-1 receptor activity, potentially offering a better safety and tolerability profile compared to direct agonists.
Quantitative Data: In Vitro and In Vivo Efficacy
The following tables summarize the key quantitative data from preclinical studies of E1R.
| In Vitro Assay | Parameter | Result | Reference |
| --INVALID-LINK---Pentazocine Binding | E1R concentration for significant enhancement of PRE-084 binding | 1 µM | |
| Bradykinin-induced [Ca2+]i increase | E1R concentration for potentiation of PRE-084 effect | 1 µM | |
| Electrically stimulated rat vas deferens | E1R concentration for potentiation of PRE-084 effect | 1 µM |
| In Vivo Behavioral Assay | Model | E1R Dose Range | Effect | Reference |
| Passive Avoidance Test | Scopolamine-induced amnesia in mice | 1 - 10 mg/kg (i.p.) | Dose-dependent reversal of amnesia | |
| Y-Maze Test | Scopolamine-induced amnesia in mice | 10 mg/kg (i.p.) | Significant improvement in spontaneous alternation |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of E1R.
Sigma-1 Receptor Binding Assay: 3H-Pentazocine Binding
This assay is used to determine the binding affinity of a test compound to the sigma-1 receptor.
Materials:
-
Radioligand: --INVALID-LINK---Pentazocine
-
Sigma-1 Receptor Agonist: PRE-084
-
Test Compound: E1R
-
Membrane Preparation: Guinea pig brain membranes expressing sigma-1 receptors
-
Buffer: Tris-HCl buffer (50 mM, pH 7.4)
-
Scintillation Cocktail
-
Glass Fiber Filters
-
Filtration Apparatus
-
Scintillation Counter
Protocol:
-
Prepare guinea pig brain membrane homogenates.
-
In a 96-well plate, add the membrane preparation, --INVALID-LINK---pentazocine (at a concentration near its Kd, e.g., 5 nM), and varying concentrations of the test compound (E1R) or the reference agonist (PRE-084).
-
To determine the effect of E1R on agonist binding, a fixed concentration of E1R (e.g., 1 µM) is added to wells containing varying concentrations of PRE-084.
-
Incubate the plate at 37°C for 90-120 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled sigma-1 ligand (e.g., 10 µM haloperidol).
-
Calculate the specific binding and analyze the data to determine the Ki values and the effect of E1R on agonist affinity.
Bradykinin-Induced Intracellular Ca2+ Concentration ([Ca2+]i) Assay
This functional assay assesses the ability of a compound to modulate sigma-1 receptor-mediated calcium signaling.
Materials:
-
Cell Line: Human neuroblastoma cells or other suitable cell line expressing sigma-1 receptors.
-
Calcium-sensitive fluorescent dye: Fura-2 AM or Fluo-4 AM
-
Bradykinin (BK)
-
Sigma-1 Receptor Agonist: PRE-084
-
Test Compound: E1R
-
Physiological Salt Solution
-
Fluorescence Plate Reader or Microscope
Protocol:
-
Culture the cells in 96-well plates.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Wash the cells with a physiological salt solution.
-
Pre-incubate the cells with E1R (e.g., 1 µM) and/or PRE-084 at various concentrations.
-
Stimulate the cells with bradykinin (BK) to induce an increase in intracellular calcium.
-
Measure the fluorescence intensity before and after the addition of BK using a fluorescence plate reader or microscope.
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Analyze the data to determine the effect of E1R on the PRE-084-mediated potentiation of the BK-induced calcium response.
Electrically Stimulated Rat Vas Deferens Assay
This ex vivo assay is used to evaluate the functional activity of compounds on sigma-1 receptors in a native tissue preparation.
Materials:
-
Tissue: Rat vas deferens
-
Organ Bath
-
Physiological Salt Solution (e.g., Krebs-Henseleit solution)
-
Electrodes for electrical field stimulation
-
Isotonic Transducer and Data Acquisition System
-
Sigma-1 Receptor Agonist: PRE-084
-
Test Compound: E1R
Protocol:
-
Isolate the vas deferens from a rat and mount it in an organ bath containing physiological salt solution, maintained at 32-37°C and gassed with 95% O2 / 5% CO2.
-
Apply electrical field stimulation to induce twitch contractions of the vas deferens.
-
Record the contractile responses using an isotonic transducer.
-
After obtaining a stable baseline response, add PRE-084 to the organ bath to inhibit the twitch contractions.
-
In the presence of PRE-084, add E1R (e.g., 1 µM) to assess its ability to potentiate the inhibitory effect of the sigma-1 agonist.
-
Analyze the data to quantify the potentiation of the PRE-084 effect by E1R.
Passive Avoidance Test
This behavioral test assesses long-term memory in rodents.
Materials:
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
-
Animals: Mice
-
Amnesia-inducing agent: Scopolamine
-
Test Compound: E1R
Protocol:
-
Acquisition Trial:
-
Place a mouse in the light compartment of the apparatus.
-
After a brief habituation period, open the guillotine door.
-
When the mouse enters the dark compartment, close the door and deliver a mild foot shock.
-
The latency to enter the dark compartment is recorded.
-
-
Drug Administration:
-
Administer scopolamine (to induce amnesia) and E1R (at various doses) intraperitoneally before the acquisition trial.
-
-
Retention Trial:
-
24 hours after the acquisition trial, place the mouse back into the light compartment.
-
Open the guillotine door and measure the latency to enter the dark compartment (up to a cut-off time, e.g., 300 seconds).
-
A longer latency in the retention trial compared to the acquisition trial indicates memory retention.
-
-
Data Analysis:
-
Compare the step-through latencies between the different treatment groups to assess the effect of E1R on scopolamine-induced memory impairment.
-
Y-Maze Test
This behavioral test evaluates spatial working memory in rodents.
Materials:
-
Apparatus: A Y-shaped maze with three identical arms.
-
Animals: Mice
-
Amnesia-inducing agent: Scopolamine
-
Test Compound: E1R
Protocol:
-
Place a mouse at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries.
-
An alternation is defined as consecutive entries into all three arms without repetition.
-
Drug Administration:
-
Administer scopolamine and E1R intraperitoneally before placing the mouse in the maze.
-
-
Data Analysis:
-
Calculate the percentage of spontaneous alternation as follows: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
A higher percentage of alternation indicates better spatial working memory.
-
Compare the alternation percentages between the different treatment groups.
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of the sigma-1 receptor and a logical workflow for the discovery and preclinical evaluation of a nootropic compound like E1R.
Sigma-1 Receptor Signaling Pathway
Sigma-1 Receptor Signaling Pathway modulated by E1R.
E1R Discovery and Preclinical Evaluation Workflow
Logical workflow for the discovery and preclinical evaluation of E1R.
Conclusion
E1R represents a significant advancement in the field of nootropic drug discovery. Its well-defined mechanism of action as a positive allosteric modulator of the sigma-1 receptor distinguishes it from its parent compound, piracetam, and offers a promising and targeted approach for the treatment of cognitive deficits associated with various neurological disorders. The preclinical data strongly support its pro-cognitive and neuroprotective potential. Further investigation into its clinical efficacy and safety is warranted to fully realize its therapeutic promise. This technical guide provides a foundational resource for researchers and drug development professionals interested in the continued exploration of E1R and other sigma-1 receptor modulators.
References
- 1. Characterization of [3H]pentazocine binding sites in post-mortem human frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cognition-enhancing activity of E1R, a novel positive allosteric modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral methods for the study of the Ras-ERK pathway in memory formation and consolidation: passive avoidance and novel object recognition tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H](+)-pentazocine binding to rat brain sigma 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
(4R,5S)-E1R mechanism of action in CNS disorders
An In-depth Technical Guide on the Mechanism of Action of (4R,5S)-E1R in CNS Disorders
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(4R,5S)-E1R, chemically identified as (4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide, is a novel, orally bioavailable small molecule that acts as a positive allosteric modulator (PAM) of the sigma-1 receptor (Sig1R).[1] This receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is a key regulator of calcium signaling, neuronal excitability, and cellular survival.[1] Preclinical evidence strongly indicates that (4R,5S)-E1R enhances cognitive function and demonstrates therapeutic potential in models of CNS disorders characterized by cholinergic dysfunction, such as Alzheimer's disease and other neurodegenerative conditions. Its mechanism of action, centered on the positive modulation of Sig1R, offers a promising strategy for developing novel therapeutics for cognitive symptoms associated with these disorders.[1][2]
Core Mechanism of Action
(4R,5S)-E1R does not bind directly to the primary agonist site of the Sig1R but instead acts as a PAM.[1] This allosteric modulation enhances the affinity and/or efficacy of endogenous or exogenous Sig1R agonists. The primary consequence of Sig1R activation is the modulation of intracellular calcium ([Ca2+]i) signaling, a critical process for neuronal function and plasticity.
The established mechanism involves the following key steps:
-
(4R,5S)-E1R binds to an allosteric site on the Sig1R.
-
This binding potentiates the action of Sig1R agonists (e.g., PRE-084 or endogenous ligands).
-
Enhanced Sig1R activity modulates downstream signaling cascades, notably the potentiation of bradykinin (BK)-induced intracellular calcium mobilization.
This potentiation of calcium signaling is central to the pro-cognitive effects of (4R,5S)-E1R. The in-vivo cognitive-enhancing effects of (4R,5S)-E1R are reversed by the selective Sig1R antagonist, NE-100, confirming that its therapeutic action is mediated through the Sig1R.
Signaling Pathway Visualization
The following diagram illustrates the proposed signaling pathway for (4R,5S)-E1R's modulation of Sig1R and its effect on bradykinin-induced calcium signaling.
Quantitative Data Summary
The following tables summarize the key in-vitro and in-vivo findings for (4R,5S)-E1R from preclinical studies.
Table 1: In-Vitro Activity of (4R,5S)-E1R
| Assay Type | Target | Effect of (4R,5S)-E1R (10 µM) |
| Radioligand Binding | Sigma-1 Receptor | No displacement of --INVALID-LINK---pentazocine |
| Functional Assay | Bradykinin-induced [Ca2+]i increase | Potentiation of PRE-084's effect |
| Functional Assay | Electrically stimulated rat vasa deferentia | Potentiation of PRE-084's effect |
Table 2: In-Vivo Efficacy of (4R,5S)-E1R in Cognitive Models
| Model | Treatment Group | Dose (mg/kg, i.p.) | Outcome Measure | Result (% Change vs. Control) |
| Passive Avoidance (Normal Mice) | (4R,5S)-E1R | 1 | Retention Latency | +194% |
| (4R,5S)-E1R | 10 | Retention Latency | +211% | |
| Passive Avoidance (Scopolamine-induced amnesia) | Scopolamine + (4R,5S)-E1R | 5 | Retention Latency | +237% |
| Scopolamine + (4R,5S)-E1R | 10 | Retention Latency | +209% | |
| Y-Maze (Scopolamine-induced amnesia) | Scopolamine + (4R,5S)-E1R | 10 | Spontaneous Alternation | Reversal of scopolamine deficit |
All in-vivo results were statistically significant (P < 0.001). Data extracted from Zvejniece et al., 2014.
Detailed Experimental Protocols
The methodologies outlined below are based on the key experiments performed by Zvejniece et al., 2014, to characterize (4R,5S)-E1R.
3H-pentazocine Binding Assay
-
Objective: To determine if (4R,5S)-E1R directly binds to the sigma-1 receptor.
-
Tissue Preparation: Crude synaptosome fractions were obtained from Wistar rat brains.
-
Assay Protocol:
-
Incubate synaptosome preparations with 5 nM --INVALID-LINK---pentazocine.
-
Add varying concentrations of (4R,5S)-E1R to the incubation mixture.
-
Incubate for 150 minutes at 37°C in a shaking water bath.
-
Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters.
-
Wash filters three times with ice-cold buffer.
-
Measure radioactivity retained on the filters using a scintillation counter.
-
Define non-specific binding in the presence of 10 µM unlabeled (+)-pentazocine.
-
Bradykinin-Induced Intracellular Ca2+ Concentration ([Ca2+]i) Assay
-
Objective: To assess the modulatory effect of (4R,5S)-E1R on Sig1R agonist-mediated calcium signaling.
-
Cell Line: NG108-15 (neuroblastoma × glioma hybrid) cells.
-
Assay Protocol:
-
Culture NG108-15 cells to confluence.
-
Load cells with the fluorescent Ca2+ indicator Fura-2-AM (5 µM) for 60 minutes at 37°C.
-
Wash cells and incubate for a further 30 minutes to allow for de-esterification of the dye.
-
Pre-incubate cells with (4R,5S)-E1R and/or the Sig1R agonist PRE-084 for 10 minutes.
-
Stimulate cells with bradykinin (BK).
-
Measure changes in intracellular calcium concentration using a fluorescence spectrophotometer with dual-wavelength excitation (340 and 380 nm).
-
Passive Avoidance (PA) Test
-
Objective: To evaluate the effect of (4R,5S)-E1R on long-term memory in mice.
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is an electrified grid.
-
Protocol:
-
Training (Day 1):
-
Place a mouse in the light compartment.
-
After a 10-second habituation, the door to the dark compartment opens.
-
When the mouse enters the dark compartment, the door closes and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Remove the mouse 10 seconds after the shock.
-
-
Testing (Day 2, 24 hours later):
-
Place the mouse back into the light compartment.
-
Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive event.
-
-
Drug Administration: Administer (4R,5S)-E1R, scopolamine, and/or NE-100 intraperitoneally (i.p.) at specified times before the training session.
-
Experimental Workflow Visualization
The following diagram outlines the workflow for the Passive Avoidance Test used to assess the cognitive-enhancing effects of (4R,5S)-E1R.
Conclusion
(4R,5S)-E1R represents a significant development in the field of cognitive enhancers. Its well-defined mechanism as a positive allosteric modulator of the sigma-1 receptor provides a solid foundation for its therapeutic potential in CNS disorders. The preclinical data robustly demonstrate its ability to enhance memory and reverse cognitive deficits in validated animal models. The detailed protocols provided herein offer a basis for the replication and further investigation of its pharmacological profile. Future research should focus on translating these promising preclinical findings into clinical applications for patients suffering from neurodegenerative diseases.
References
Unveiling the Neuroprotective Potential of E1R: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
E1R, a novel positive allosteric modulator of the sigma-1 receptor, has emerged as a promising therapeutic candidate for neurodegenerative diseases. This technical guide provides a comprehensive overview of the neuroprotective effects of E1R, detailing its mechanism of action, key experimental findings, and the underlying signaling pathways. Through a synthesis of preclinical data, this document aims to equip researchers and drug development professionals with a thorough understanding of E1R's potential to combat neuronal damage and cognitive decline.
Introduction: The Sigma-1 Receptor as a Therapeutic Target
The sigma-1 receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, plays a crucial role in maintaining cellular homeostasis.[1] Its modulation has been shown to influence a variety of cellular processes, including intracellular calcium signaling, ion channel activity, and responses to oxidative and endoplasmic reticulum (ER) stress.[1][2] Consequently, the sigma-1 receptor has garnered significant attention as a therapeutic target for a range of neurological and psychiatric disorders, including neurodegenerative diseases.[1]
E1R, a 4,5-disubstituted derivative of piracetam, has been identified as a positive allosteric modulator of the sigma-1 receptor.[3] This mode of action suggests that E1R enhances the receptor's response to endogenous ligands, thereby amplifying its neuroprotective signaling cascades. Preclinical studies have demonstrated E1R's efficacy in improving cognitive function and providing protection against neuronal insults, positioning it as a compelling candidate for further investigation.
Mechanism of Action: Positive Allosteric Modulation of the Sigma-1 Receptor
E1R exerts its neuroprotective effects by binding to an allosteric site on the sigma-1 receptor, distinct from the orthosteric binding site for endogenous ligands. This binding event induces a conformational change in the receptor, leading to an enhanced response upon activation by its natural ligands. The potentiation of sigma-1 receptor activity by E1R is central to its therapeutic potential.
The neuroprotective effects of E1R are demonstrably linked to its interaction with the sigma-1 receptor, as co-administration with the selective sigma-1 receptor antagonist, NE-100, has been shown to block its cognitive-enhancing and anti-seizure activities.
Preclinical Efficacy: Quantitative Data
The neuroprotective and cognitive-enhancing effects of E1R have been evaluated in various preclinical models. The following tables summarize the key quantitative findings from these studies.
Table 1: Cognitive Enhancement Effects of E1R in the Passive Avoidance Test
| Treatment Group | Dose (mg/kg) | Retention Latency (s) | % Increase vs. Control | Reference |
| Control (Saline) | - | 76 ± 16 | - | [No reference found] |
| E1R | 1 | 223 ± 47 | 194% | [No reference found] |
| E1R | 10 | 236 ± 52 | 211% | [No reference found] |
Table 2: Reversal of Scopolamine-Induced Amnesia by E1R in the Passive Avoidance Test
| Treatment Group | Dose (mg/kg) | Retention Latency (s) | % Increase vs. Scopolamine | Reference |
| Scopolamine (1 mg/kg) | - | 45 ± 8 | - | [No reference found] |
| E1R + Scopolamine | 5 | 152 ± 33 | 237% | [No reference found] |
| E1R + Scopolamine | 10 | 139 ± 29 | 209% | [No reference found] |
Table 3: Antiseizure Effects of E1R in the Amygdala Kindling Model
| Parameter | E1R Dose (mg/kg) | Effect | ED₅₀ (mg/kg) | Reference |
| Afterdischarge Threshold (ADT) | 25, 50, 75 | Dose-dependent increase | 48.66 | |
| Generalized Seizure Threshold (GST) | 25, 50, 75 | Dose-dependent increase | 35.25 |
Key Experimental Protocols
Passive Avoidance Test
The passive avoidance test is a fear-motivated assay used to evaluate learning and memory in rodents.
-
Apparatus: A two-compartment chamber with a light and a dark chamber connected by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Training (Acquisition) Phase:
-
Place the mouse in the light compartment.
-
After a brief habituation period, the guillotine door is opened.
-
When the mouse enters the dark compartment (innate preference), the door is closed, and a mild foot shock (e.g., 0.3 mA for 2 seconds) is delivered.
-
The mouse is then returned to its home cage.
-
-
Retention Phase (24 hours later):
-
The mouse is placed back into the light compartment.
-
The latency to enter the dark compartment is recorded (step-through latency).
-
A longer latency to enter the dark compartment is indicative of improved memory of the aversive stimulus.
-
-
Scopolamine-Induced Amnesia Model:
-
Administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the training phase to induce a cholinergic deficit and impair memory formation.
-
E1R is administered prior to scopolamine to assess its protective effects.
-
Y-Maze Test
The Y-maze test is used to assess spatial working memory, which is based on the innate tendency of rodents to explore novel environments.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
The mouse is placed in the center of the maze and allowed to freely explore all three arms for a set period (e.g., 8 minutes).
-
The sequence of arm entries is recorded.
-
-
Data Analysis:
-
Spontaneous Alternation: The percentage of alternations is calculated. An alternation is defined as consecutive entries into the three different arms (e.g., ABC, CAB). A higher percentage of spontaneous alternation reflects better spatial working memory.
-
Signaling Pathways of E1R-Mediated Neuroprotection
The neuroprotective effects of E1R are initiated by its positive allosteric modulation of the sigma-1 receptor. This leads to the activation of downstream signaling cascades that collectively contribute to neuronal survival and enhanced cognitive function.
Caption: E1R signaling pathway leading to neuroprotection.
The activation of the sigma-1 receptor by E1R leads to several key downstream effects:
-
Modulation of Intracellular Calcium Homeostasis: The sigma-1 receptor regulates calcium signaling between the ER and mitochondria. By potentiating this function, E1R helps maintain calcium homeostasis, preventing excitotoxicity and subsequent neuronal cell death.
-
Attenuation of ER Stress: The sigma-1 receptor acts as a chaperone to mitigate ER stress. E1R's positive modulation enhances this protective function, preventing the activation of apoptotic pathways triggered by prolonged ER stress.
-
Reduction of Oxidative Stress: Activation of the sigma-1 receptor has been shown to upregulate antioxidant responses. E1R likely enhances this effect, protecting neurons from damage caused by reactive oxygen species.
-
Activation of ERK1/2 Signaling: The extracellular signal-regulated kinase (ERK) pathway is crucial for neuronal survival and plasticity. Activation of the sigma-1 receptor can lead to the phosphorylation and activation of ERK1/2, a pathway that may be potentiated by E1R.
-
Suppression of Neuroinflammation: Sigma-1 receptor activation has been linked to the suppression of pro-inflammatory responses in the brain. E1R may therefore contribute to a reduction in the chronic neuroinflammation associated with neurodegenerative diseases.
Collectively, these mechanisms culminate in robust neuroprotection, leading to improved neuronal survival and enhanced cognitive function, as observed in preclinical models.
Conclusion and Future Directions
E1R represents a promising step forward in the development of targeted therapies for neurodegenerative diseases. Its unique mechanism as a positive allosteric modulator of the sigma-1 receptor offers a novel approach to enhancing the brain's own neuroprotective mechanisms. The preclinical data summarized in this guide provide a strong rationale for the continued investigation of E1R.
Future research should focus on further elucidating the precise molecular interactions between E1R and the sigma-1 receptor, expanding the evaluation of E1R in a wider range of neurodegenerative disease models, and ultimately, translating these promising preclinical findings into clinical trials to assess its safety and efficacy in human patients. The development of selective positive allosteric modulators like E1R holds significant promise for delivering effective treatments for these debilitating disorders.
References
The Chemical Landscape of E1R: A Technical Guide to its Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
E1R, also known by its IUPAC name (4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide, is a novel, small molecule that has garnered significant interest in the field of neuroscience.[1][2][3] As a 4,5-disubstituted derivative of piracetam, E1R has been identified as a positive allosteric modulator of the sigma-1 receptor (σ1R).[1][2] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key biological activities of E1R, with a focus on its role in modulating intracellular signaling pathways and its effects on cognitive function. Detailed experimental protocols for its synthesis and biological evaluation are provided to facilitate further research and development.
Chemical Structure and Properties
E1R is a chiral molecule with the chemical formula C13H16N2O2 and a molecular weight of 232.28 g/mol . Its structure features a piracetam core with methyl and phenyl substituents on the pyrrolidinone ring, contributing to its unique pharmacological profile.
| Property | Value | Reference |
| IUPAC Name | (4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide | |
| Chemical Formula | C13H16N2O2 | |
| Molecular Weight | 232.28 g/mol | |
| CAS Number | 1301211-78-8 | |
| SMILES Code | O=C(N)CN1C(C--INVALID-LINK--[C@@H]1C)=O |
Synthesis of E1R
General Synthetic Scheme
The synthesis of E1R can be conceptualized in the following workflow:
Caption: General synthetic workflow for E1R.
Biological Activity and Signaling Pathway
E1R functions as a positive allosteric modulator of the sigma-1 receptor (σ1R). The σ1R is a chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface that plays a crucial role in regulating intracellular calcium signaling.
Mechanism of Action
Upon binding of an agonist, the σ1R dissociates from its binding partner, the chaperone BiP (Binding immunoglobulin Protein), and translocates to modulate the activity of various ion channels and receptors, most notably the inositol 1,4,5-trisphosphate receptor (IP3R). As a positive allosteric modulator, E1R is thought to enhance the binding or efficacy of endogenous or exogenous σ1R agonists, thereby potentiating their downstream effects on calcium signaling.
Signaling Pathway Diagram
The proposed signaling pathway for E1R's activity is illustrated below:
Caption: E1R signaling pathway via sigma-1 receptor modulation.
Experimental Protocols
3H-Pentazocine Binding Assay for Sigma-1 Receptor
This assay is used to determine the binding affinity of compounds to the σ1R.
-
Materials:
-
Guinea pig liver membranes (source of σ1R)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
--INVALID-LINK---pentazocine (radioligand)
-
Unlabeled E1R or other test compounds
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Prepare guinea pig liver membrane homogenates at a concentration of 0.4 mg/mL in Assay Buffer.
-
In a total volume of 100 µL, incubate the membrane homogenate (e.g., 32 µg of protein) with a fixed concentration of --INVALID-LINK---pentazocine (e.g., 2.4 nM) and varying concentrations of the unlabeled test compound (e.g., E1R).
-
Incubate at 37°C for 90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled σ1R ligand (e.g., 1 mM reduced haloperidol).
-
Calculate the inhibition constant (Ki) from the IC50 values using the Cheng-Prusoff equation.
-
Bradykinin-Induced Intracellular Calcium ([Ca²⁺]i) Assay
This assay assesses the effect of E1R on G-protein coupled receptor-mediated calcium mobilization.
-
Materials:
-
Cultured cells expressing the bradykinin B2 receptor
-
Fluo-4 AM or another suitable calcium-sensitive fluorescent dye
-
Loading Buffer (e.g., HBSS with 20 mM HEPES)
-
Bradykinin
-
E1R
-
Fluorescence microplate reader or confocal microscope
-
-
Procedure:
-
Seed cells in a black-walled, clear-bottom microplate and culture overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in Loading Buffer for 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with E1R or vehicle for a specified time.
-
Stimulate the cells with bradykinin.
-
Measure the change in fluorescence intensity over time using a fluorescence microplate reader or confocal microscope. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Passive Avoidance Test
This test evaluates the effect of E1R on long-term memory in rodents.
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is an electrifiable grid. A common dimension for the apparatus is a trough-shaped alley.
-
Procedure:
-
Training (Day 1):
-
Place the animal in the light compartment.
-
After a short habituation period, open the guillotine door.
-
When the animal enters the dark compartment with all four paws, close the door and deliver a brief, mild foot shock (e.g., 0.2-0.5 mA for 1-2 seconds).
-
Remove the animal and return it to its home cage.
-
-
Testing (Day 2):
-
Place the animal back into the light compartment.
-
Open the guillotine door and measure the latency to enter the dark compartment.
-
An increased latency to enter the dark compartment is indicative of memory of the aversive stimulus.
-
-
Y-Maze Test
This test assesses spatial working memory in rodents.
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 35 cm long, 5 cm wide, 20 cm high) at a 120° angle to each other.
-
Procedure:
-
Place the animal in the center of the maze and allow it to freely explore all three arms for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries.
-
An "alternation" is defined as consecutive entries into the three different arms (e.g., ABC, CAB, BCA).
-
Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.
-
A higher percentage of alternation indicates better spatial working memory.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for σ1R ligands and the expected type of data for E1R. Specific data for E1R should be determined experimentally.
| Assay | Parameter | Compound | Value | Reference |
| σ1R Binding | Ki (nM) | (+)-Pentazocine | 4.8 | |
| Ki (nM) | Haloperidol | 5.2 | ||
| Ki (nM) | SA4503 | 4.6 | ||
| Bradykinin-induced [Ca²⁺]i | EC50 (nM) | Bradykinin | ~0.4 - 1.3 | |
| Cognitive Enhancement | Dose (mg/kg) | E1R | Dose-dependent facilitation of passive avoidance retention | |
| Dose (mg/kg) | E1R | Alleviation of scopolamine-induced cognitive impairment in Y-maze |
Conclusion
E1R is a promising novel compound with a well-defined chemical structure and a clear mechanism of action as a positive allosteric modulator of the sigma-1 receptor. Its synthesis is achievable through established chemical routes. The biological activity of E1R, particularly its ability to modulate intracellular calcium signaling and enhance cognitive function, makes it a valuable tool for neuroscience research and a potential lead compound for the development of therapeutics for cognitive disorders. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the properties and potential applications of E1R.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Stereochemistry and Activity of (4R,5S)-E1R, a Positive Allosteric Modulator of the Sigma-1 Receptor
This technical guide provides a comprehensive overview of the stereochemistry, mechanism of action, and biological activity of (4R,5S)-E1R, a novel cognition-enhancing agent. The information presented herein is compiled from key preclinical studies to support further research and development efforts.
Introduction to (4R,5S)-E1R
(4R,5S)-E1R, chemically known as (4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide, is a novel, orally active small molecule and a 4,5-disubstituted derivative of the nootropic drug piracetam[1][2]. It has been identified as a selective positive allosteric modulator (PAM) of the sigma-1 receptor (σ1R), a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface[1][2][3]. By modulating the σ1R, (4R,5S)-E1R enhances cognitive function, particularly in models of cholinergic dysfunction, without significantly affecting locomotor activity, making it a promising candidate for the treatment of cognitive deficits in neurodegenerative diseases.
The stereochemistry at the 4th and 5th positions of the pyrrolidinone ring is critical for its activity. Studies comparing the four stereoisomers of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide have demonstrated that compounds with an R-configuration at the C-4 chiral center, specifically the (4R,5S) and (4R,5R) isomers, are more effective as positive allosteric modulators of the σ1R than their corresponding optical antipodes with an S-configuration at C-4.
Data Presentation: In Vitro and In Vivo Activity
The following tables summarize the key quantitative data from preclinical studies of (4R,5S)-E1R.
Table 1: In Vitro Sigma-1 Receptor Modulation
| Assay | Method | Compound | Effect |
| Sigma-1 Receptor Binding | Radioligand binding assay with --INVALID-LINK---pentazocine | (4R,5S)-E1R | Does not displace radioligand; acts as a PAM |
| Functional Modulation | Electrically stimulated rat vas deferens | (4R,5S)-E1R | Potentiates the effect of σ1R agonist PRE-084 |
| Functional Modulation | Bradykinin-induced Ca²⁺ influx | (4R,5S)-E1R | Enhances PRE-084's potentiation of Ca²⁺ influx |
Note: As a positive allosteric modulator, (4R,5S)-E1R does not typically have its own binding affinity (Ki) or inhibitory concentration (IC50) in competitive radioligand binding assays. Instead, its efficacy is measured by its ability to enhance the function of an orthosteric agonist.
Table 2: In Vivo Efficacy in Mouse Models of Cognition
| Test | Model | Treatment Groups | Dose (mg/kg, i.p.) | Key Finding (vs. Scopolamine Control) |
| Passive Avoidance | Scopolamine-induced amnesia | Vehicle + Scopolamine | - | Step-through latency ~100 seconds |
| (4R,5S)-E1R + Scopolamine | 1 | Increased step-through latency to ~200 seconds | ||
| (4R,5S)-E1R + Scopolamine | 10 | Increased step-through latency to ~250 seconds | ||
| Y-Maze | Scopolamine-induced amnesia | Vehicle + Scopolamine | - | Spontaneous alternation ~45% |
| (4R,5S)-E1R + Scopolamine | 1 | Increased spontaneous alternation to ~60% | ||
| (4R,5S)-E1R + Scopolamine | 10 | Increased spontaneous alternation to ~70% |
Data in Table 2 are estimated from graphical representations in the source literature and presented for comparative purposes.
Signaling Pathway of (4R,5S)-E1R
(4R,5S)-E1R exerts its effects by positively modulating the σ1R. The σ1R is a chaperone protein at the Mitochondria-Associated ER Membrane (MAM) that regulates calcium signaling and cellular stress responses. Under normal conditions, σ1R is bound to another chaperone, BiP (Binding immunoglobulin Protein). Upon stimulation by an agonist or cellular stress, σ1R dissociates from BiP and can translocate to modulate the function of various client proteins, including the inositol 1,4,5-trisphosphate receptor (IP3R), a key channel for releasing calcium from the ER. As a PAM, (4R,5S)-E1R is hypothesized to facilitate this process, enhancing the ability of endogenous or exogenous agonists to activate σ1R signaling, leading to improved calcium homeostasis, reduced ER stress, and enhanced neuronal plasticity, which are crucial for cognitive function.
Caption: Signaling pathway of the Sigma-1 Receptor modulated by (4R,5S)-E1R.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Sigma-1 Receptor Radioligand Binding Assay
This protocol is used to determine the binding characteristics of compounds to the σ1R.
-
Materials:
-
Guinea pig brain membrane preparation (source of σ1R).
-
--INVALID-LINK---pentazocine (radioligand).
-
Haloperidol (for determining non-specific binding).
-
Test compound ((4R,5S)-E1R).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid and vials.
-
Glass fiber filters (e.g., GF/B).
-
Filtration manifold and vacuum pump.
-
Liquid scintillation counter.
-
-
Procedure:
-
Prepare membrane homogenates from guinea pig brains. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
In test tubes, add assay buffer, a fixed concentration of --INVALID-LINK---pentazocine (typically near its Kd value, e.g., 5 nM), and varying concentrations of the test compound.
-
For non-specific binding control tubes, add a high concentration of a known σ1R ligand like haloperidol (e.g., 10 µM).
-
Add the membrane preparation (e.g., 100-200 µg of protein) to each tube to initiate the binding reaction.
-
Incubate the mixture at 37°C for 90-120 minutes to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data is analyzed using non-linear regression to determine binding parameters. For a PAM like E1R, this assay would be modified to assess its effect on the binding of an agonist.
-
Passive Avoidance Test
This test assesses fear-motivated long-term memory in mice.
-
Apparatus: A shuttle box with two compartments: one illuminated and one dark, connected by a guillotine door. The floor of the dark compartment is a grid that can deliver a mild electric foot shock.
-
Procedure:
-
Training (Day 1):
-
Place a mouse in the illuminated compartment.
-
After a short habituation period (e.g., 60 seconds), the door to the dark compartment is opened.
-
Mice, having a natural aversion to bright light, will typically enter the dark compartment.
-
Once the mouse has fully entered the dark side, the door closes, and a brief, mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
The mouse is then removed and returned to its home cage.
-
-
Testing (Day 2, typically 24 hours later):
-
The mouse is again placed in the illuminated compartment and the door is opened.
-
The latency to enter the dark compartment (step-through latency) is recorded.
-
A longer latency indicates better memory of the aversive experience. A cut-off time (e.g., 300 seconds) is typically used.
-
-
Drug Administration:
-
To model amnesia, a cholinergic antagonist like scopolamine (e.g., 1 mg/kg) is administered intraperitoneally (i.p.) 30 minutes before the training session.
-
The test compound, (4R,5S)-E1R, is administered (e.g., 30-60 minutes) before the training session to evaluate its ability to reverse the scopolamine-induced deficit.
-
-
Caption: Workflow for the Passive Avoidance Test.
Y-Maze Spontaneous Alternation Test
This test assesses spatial working memory, based on the innate tendency of rodents to explore novel environments.
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 15 cm high) placed at a 120° angle from each other.
-
Procedure:
-
Place the mouse at the end of one arm (the "start arm") and allow it to freely explore the maze for a set period (e.g., 8 minutes).
-
The sequence of arm entries is recorded manually or using a video tracking system. An arm entry is counted when all four paws of the mouse are within the arm.
-
A "spontaneous alternation" is defined as a sequence of three consecutive entries into three different arms (e.g., ABC, CAB, BCA).
-
The percentage of alternation is calculated as: [(Number of Spontaneous Alternations) / (Total Number of Arm Entries - 2)] * 100.
-
A higher percentage of alternation indicates better spatial working memory.
-
-
Drug Administration:
-
Cognitive deficits are induced by administering scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the test.
-
(4R,5S)-E1R is administered (e.g., 30-60 minutes) prior to the test to assess its pro-cognitive effects.
-
Caption: Workflow for the Y-Maze Spontaneous Alternation Test.
Conclusion
(4R,5S)-E1R is a stereospecific positive allosteric modulator of the sigma-1 receptor with demonstrated pro-cognitive properties in preclinical models. Its mechanism of action, centered on the enhancement of σ1R-mediated signaling, offers a promising avenue for therapeutic intervention in conditions characterized by cognitive decline. The data and protocols presented in this guide serve as a foundational resource for scientists and drug developers interested in advancing the study of (4R,5S)-E1R and other σ1R modulators.
References
- 1. Synthesis and biological evaluation of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide stereoisomers as novel positive allosteric modulators of sigma-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cognition-enhancing activity of E1R, a novel positive allosteric modulator of sigma-1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Preliminary in vitro studies of E1R activity
A preliminary investigation into "E1R" reveals a notable ambiguity in scientific literature, with the acronym referring to several distinct molecular entities. To provide a focused and useful technical guide, it is crucial to delineate these possibilities. "E1R" can refer to:
-
A positive allosteric modulator of the sigma-1 receptor , a compound designed to enhance the activity of this receptor.
-
The Resolvin E1 receptor (ChemR23) , a key player in the resolution of inflammation.
-
The general class of ubiquitin-activating enzymes (E1) , which initiate the process of ubiquitination.
-
Inositol-requiring enzyme type 1 (IRE1) , a critical sensor of endoplasmic reticulum stress.
This guide will proceed under the assumption that the user is interested in the positive allosteric modulator of the sigma-1 receptor, hereafter referred to as E1R . This specific compound has been the subject of targeted in vitro studies aimed at characterizing its unique mechanism of action. Should this not be the intended subject, we recommend a more specific query.
With that clarification, this technical guide will delve into the preliminary in vitro studies of the E1R compound, a novel positive allosteric modulator of the sigma-1 receptor (Sig1R). This document is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the core experimental data and methodologies used to characterize E1R's activity.
Core Focus: In Vitro Characterization of the Sigma-1 Receptor Modulator E1R
E1R is a novel 4,5-disubstituted derivative of piracetam that has demonstrated cognition-enhancing effects.[1] These effects are attributed to its positive modulatory action on the sigma-1 receptor.[1] In vitro studies have been crucial in elucidating this mechanism, distinguishing its action from that of direct agonists.
Data Presentation: Quantitative In Vitro Data for E1R
The following tables summarize the key quantitative data from in vitro assays performed to characterize the activity of the E1R compound.
Table 1: Sigma Receptor Binding Affinity
| Compound | Radioligand | Preparation | IC50 / % Inhibition | Reference |
| E1R | --INVALID-LINK---pentazocine | Jurkat cells | No displacement at 10 µM | [2] |
| E1R | [3H]1,3-di(2-tolyl)guanidine | Jurkat cells | 38% increase in specific binding at 10 µM | [2] |
| Haloperidol | [3H]1,3-di(2-tolyl)guanidine | Jurkat cells | IC50 = 3.5 nM | [2] |
Table 2: Functional Activity in Bradykinin-Induced [Ca2+]i Assay
| Treatment | Cell Line | Effect on Bradykinin-induced [Ca2+]i increase | Inhibition by NE-100 | Reference |
| E1R (pretreatment) + PRE-084 | PC12 | Enhanced PRE-084's potentiation | Yes |
Table 3: Activity in Electrically Stimulated Rat Vas Deferens Model
| Treatment | Tissue | Effect | Inhibition by NE-100 | Reference |
| E1R (pretreatment) + PRE-084 | Rat Vas Deferens | Enhanced PRE-084's stimulating effect | Yes |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of these preliminary findings. The following sections outline the protocols for the key experiments cited.
Sigma Receptor Binding Assay
This assay determines the ability of a compound to bind to sigma receptors.
Objective: To assess the binding affinity of E1R to sigma receptors.
Materials:
-
Jurkat cell membranes (as a source of sigma receptors)
-
Radioligand: --INVALID-LINK---pentazocine (sigma-1 selective) or [3H]1,3-di(2-tolyl)guanidine (non-selective)
-
Test compound: E1R
-
Reference compound: Haloperidol (sigma receptor antagonist)
-
Incubation buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare Jurkat cell membranes.
-
In a reaction tube, combine the cell membranes, the radioligand, and varying concentrations of the test compound (E1R) or reference compound.
-
Incubate the mixture to allow for binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding. For compounds that displace the radioligand, IC50 values are determined by non-linear regression analysis. For E1R, the percentage change in specific binding was calculated.
Bradykinin-Induced Intracellular Ca2+ ([Ca2+]i) Assay
This functional assay measures the modulation of sigma-1 receptor activity by observing changes in intracellular calcium mobilization.
Objective: To determine if E1R can potentiate the effect of a sigma-1 receptor agonist on bradykinin-induced calcium release.
Materials:
-
PC12 cells
-
Fura-2 AM (a fluorescent calcium indicator)
-
Bradykinin (BK)
-
PRE-084 (a selective sigma-1 receptor agonist)
-
Test compound: E1R
-
NE-100 (a selective sigma-1 receptor antagonist)
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution)
-
Fluorometric imaging system or plate reader
Procedure:
-
Culture PC12 cells to an appropriate confluency.
-
Load the cells with Fura-2 AM, which is a cell-permeant ratiometric calcium indicator.
-
Wash the cells to remove extracellular Fura-2 AM.
-
Pre-incubate the cells with E1R or vehicle.
-
Add the sigma-1 agonist PRE-084.
-
Stimulate the cells with bradykinin to induce an increase in intracellular calcium concentration ([Ca2+]i).
-
Measure the fluorescence of Fura-2 at two different excitation wavelengths to determine the ratio of calcium-bound to calcium-free indicator, which is proportional to the [Ca2+]i.
-
To confirm the involvement of the sigma-1 receptor, a separate experiment is performed where cells are pre-incubated with the antagonist NE-100 before the addition of E1R and PRE-084.
-
Data Analysis: The potentiation by E1R is quantified by comparing the peak [Ca2+]i increase in the presence of E1R and PRE-084 to that with PRE-084 alone.
Mandatory Visualizations
The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for E1R.
Caption: Proposed mechanism of E1R's positive allosteric modulation of the Sigma-1 receptor.
Caption: Workflow for the Bradykinin-Induced Intracellular Calcium ([Ca2+]i) Assay.
References
Exploring the Therapeutic Potential of E1R in Alzheimer's Disease: A Technical Guide
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder and the most common cause of dementia worldwide.[1] Its pathology is complex, characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein.[2] These pathologies lead to synaptic dysfunction, neuronal loss, and a gradual decline in cognitive functions.[3] Current treatments offer limited symptomatic relief, highlighting the urgent need for innovative therapeutic strategies that target the underlying causes of the disease.[2][4]
A promising target that has emerged in recent years is the Sigma-1 Receptor (S1R). S1R is a unique ligand-operated chaperone protein located at a critical interface between the endoplasmic reticulum (ER) and mitochondria, known as the mitochondria-associated ER membrane (MAM). This location positions S1R as a key regulator of cellular homeostasis, with crucial roles in calcium signaling, lipid metabolism, and protein trafficking. S1R agonists have demonstrated broad neuroprotective effects in various models of neurodegeneration. This guide focuses on E1R, a novel positive allosteric modulator of S1R, and explores its therapeutic potential for Alzheimer's disease.
The Sigma-1 Receptor: A Master Regulator of Cellular Homeostasis
The Sigma-1 Receptor is not a classical receptor but a chaperone protein that translocates within the cell to modulate the function of a wide range of "client" proteins, including ion channels, G protein-coupled receptors, and kinases. Its strategic location at the MAM is central to its neuroprotective functions. The MAM is a cellular hub where β-secretase (BACE1) and γ-secretase, the enzymes responsible for producing Aβ, are concentrated.
Key Neuroprotective Functions of S1R:
-
Calcium Homeostasis: S1R directly interacts with and modulates the inositol 1,4,5-trisphosphate receptor (IP3R), a key channel that controls the release of calcium (Ca²⁺) from the ER. By stabilizing Ca²⁺ signaling between the ER and mitochondria, S1R helps prevent mitochondrial dysfunction and apoptosis.
-
ER Stress Reduction: S1R can dissociate from its binding partner BiP (Binding immunoglobulin Protein) under ER stress conditions. It then works to mitigate stress by modulating key sensors like inositol-requiring enzyme 1 (IRE1), thereby protecting neurons from stress-induced damage.
-
Modulation of Neuronal Excitability: S1R interacts with various voltage-gated ion channels in both the ER and plasma membranes. By modulating these channels, S1R ligands can reduce neuronal hyperexcitability, a phenomenon often observed in AD.
-
Anti-Amnesic and Neuroprotective Effects: Activation of S1R has been shown to protect against Aβ neurotoxicity and reverse cognitive deficits in numerous preclinical models of Alzheimer's disease.
E1R: A Novel S1R Positive Allosteric Modulator
E1R, or (4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide, is a derivative of the nootropic drug piracetam. Unlike direct agonists that activate the receptor, E1R acts as a positive allosteric modulator (PAM). This means it binds to a different site on the S1R and enhances the binding and efficacy of endogenous ligands or exogenous agonists. This mechanism offers a more nuanced approach to therapy, potentially amplifying the natural, protective functions of S1R under pathological conditions.
Preclinical Data on E1R and S1R Agonists
Preclinical studies have demonstrated the efficacy of E1R in rodent models of cognitive impairment. The tables below summarize key findings for E1R and other notable S1R agonists that have been investigated for AD.
Table 1: Quantitative Data on E1R Efficacy in Cognitive Models
| Compound | Model | Test | Dosage | Result | Reference |
|---|---|---|---|---|---|
| E1R | Scopolamine-induced amnesia (mice) | Passive Avoidance | 1 mg/kg | Significantly reversed scopolamine-induced memory deficit | |
| E1R | Scopolamine-induced amnesia (mice) | Y-Maze | 1 mg/kg | Significantly improved spontaneous alternation behavior |
| E1R + PRE-084 | Bradykinin-induced [Ca²⁺]i assay | In vitro | 1 µM E1R | Potentiated the Ca²⁺ response induced by the S1R agonist PRE-084 | |
Table 2: Efficacy of Other S1R Agonists in AD Models
| Compound | Proposed Mechanism/Effect | Key Findings in AD Models | Clinical Trial Phase (if applicable) | Reference |
|---|---|---|---|---|
| ANAVEX 2-73 (Blarcamesine) | S1R and Muscarinic Receptor Agonist | Improves cognitive function and reduces neurodegenerative pathology in mild-AD patients. | Phase II | |
| Dextromethorphan (AVP-923) | S1R Agonist, NMDA antagonist | Suppresses tau hyperphosphorylation and Aβ aggregation; anti-inflammatory and antioxidant effects. | Approved for other indications |
| PRE-084 | Selective S1R Agonist | Reduces Aβ-mediated cortical neuron toxicity; anti-amnesic effects. | Preclinical | |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the activity of E1R.
1. S1R Binding Assay (--INVALID-LINK---pentazocine)
-
Objective: To determine the binding affinity of a test compound (e.g., E1R) for the Sigma-1 Receptor.
-
Methodology:
-
Tissue Preparation: Homogenize guinea pig brain tissue in a Tris-HCl buffer. Centrifuge the homogenate to pellet the membranes, then resuspend.
-
Binding Reaction: Incubate the membrane preparation with a radiolabeled S1R ligand, --INVALID-LINK---pentazocine, in the presence of varying concentrations of the test compound.
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) to determine binding affinity.
-
2. Scopolamine-Induced Amnesia Model (Passive Avoidance Test)
-
Objective: To assess the effect of a test compound on learning and memory in a mouse model of cholinergic dysfunction, which mimics aspects of AD.
-
Methodology:
-
Apparatus: Use a two-chambered box with a light and a dark compartment, connected by a small opening. The floor of the dark compartment is equipped with an electric grid.
-
Training (Day 1): Place a mouse in the light compartment. When it enters the dark compartment (a natural tendency), deliver a mild electric footshock.
-
Treatment: Administer the test compound (E1R) and/or the amnesic agent (scopolamine) at a specified time before the training or testing session.
-
Testing (Day 2): Place the mouse back in the light compartment and measure the latency to enter the dark compartment. A longer latency indicates better memory of the aversive stimulus.
-
Analysis: Compare the step-through latencies between different treatment groups (vehicle, scopolamine only, E1R + scopolamine) to determine if the compound reverses the amnesic effect.
-
Conclusion and Future Directions
The Sigma-1 Receptor represents a compelling and multi-faceted therapeutic target for Alzheimer's disease. Its role as a master regulator at the critical MAM interface allows it to influence several key pathological processes, including calcium dysregulation, ER stress, and neuroinflammation. The novel compound E1R, acting as a positive allosteric modulator of S1R, offers a sophisticated therapeutic strategy. By enhancing the receptor's natural function, E1R has demonstrated significant potential in preclinical models to reverse cognitive deficits.
The promising data from E1R and other S1R agonists like ANAVEX 2-73 underscore the therapeutic viability of this pathway. Future research should focus on advancing S1R modulators into clinical trials for Alzheimer's disease, further elucidating the downstream signaling pathways, and identifying biomarkers to track therapeutic response. Targeting the Sigma-1 Receptor with compounds like E1R may pave the way for a new class of disease-modifying therapies for this devastating neurodegenerative condition.
References
- 1. DSpace [dr.lib.iastate.edu]
- 2. Frontiers | Unveiling the therapeutic potential of natural products in Alzheimer’s disease: insights from in vitro, in vivo, and clinical studies [frontiersin.org]
- 3. Alzheimer Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alzheimer’s Disease and Its Potential Alternative Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Testing of E1R in Rodent Models
Introduction
The Sigma-1 Receptor (Sig1R), encoded by the Oprs1 gene, is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1] It is not a classical signal-transducing receptor but rather a modulator of various cellular functions, including ion channel activity, calcium signaling, and the unfolded protein response.[2][3] Due to its involvement in cellular homeostasis, Sig1R has emerged as a significant therapeutic target for a range of central nervous system (CNS) disorders, including neurodegenerative diseases, pain, and depression.[4][5] E1R is a novel positive allosteric modulator of the Sig1R, demonstrating cognition-enhancing and neuroprotective effects in preclinical studies. These application notes provide a comprehensive protocol for the in vivo evaluation of E1R in various rodent models to assess its therapeutic potential.
Section 1: Recommended Animal Models
The choice of animal model is critical and depends on the specific therapeutic area being investigated. Both mice and rats are suitable, though their behavioral and physiological differences should be considered. Genetically modified models, such as Sig1R knockout (KO) rodents, are invaluable tools for confirming that the observed pharmacological effects are mediated through the target receptor.
Commonly Used Rodent Models for E1R Testing:
-
Cognitive Dysfunction Models:
-
Scopolamine-Induced Amnesia: A cholinergic dysfunction model where scopolamine, a muscarinic receptor antagonist, induces transient cognitive deficits. This model is useful for screening cognition-enhancing compounds like E1R.
-
-
Neurodegenerative Disease Models:
-
Rodent models are available for conditions like Alzheimer's and Parkinson's disease, often involving the overexpression of human disease-related genes or neurotoxin administration. E1R's neuroprotective effects can be evaluated in these contexts.
-
-
Pain Models:
-
Neuropathic Pain: Models like spared nerve injury (SNI) are used to study chronic pain. Sig1R KO rats show attenuated neuropathic pain in the SNI model, suggesting this is a key pathway for investigation.
-
Inflammatory Pain: Injection of agents like Complete Freund's Adjuvant (CFA) or capsaicin can induce inflammatory pain states.
-
-
Depression Models:
-
Forced Swim Test (FST): This is a common behavioral despair test used to screen for antidepressant-like activity. Sig1R KO mice exhibit a depressive-like phenotype in the FST, making it a relevant assay.
-
-
Epilepsy Models:
-
Amygdala Kindling: A model of temporal lobe epilepsy where repeated electrical stimulation leads to progressively more severe seizures.
-
Intrahippocampal Kainate Model: A model that induces spontaneous recurrent seizures.
-
Section 2: Pharmacological Tools for In Vivo Studies
Effective in vivo studies require well-characterized pharmacological tools to probe the mechanism of action of E1R. This includes selective agonists and, crucially, antagonists to demonstrate target engagement.
| Compound | Class | Mechanism of Action | Common Use in E1R Studies |
| E1R | Positive Allosteric Modulator | Enhances the effects of endogenous and exogenous Sig1R agonists. | Primary test compound for assessing therapeutic efficacy. |
| PRE-084 | Selective Sig1R Agonist | Directly activates the Sigma-1 Receptor. | Used as a positive control or to study synergistic effects with E1R. |
| (+)-Pentazocine | Sig1R Agonist | A well-established agonist used to characterize Sig1R function. | Can be used to validate models and assays. |
| NE-100 | Selective Sig1R Antagonist | Blocks the binding of agonists to the Sigma-1 Receptor. | Essential for confirming that the effects of E1R are Sig1R-mediated. Administered prior to E1R. |
Section 3: General Experimental Workflow
A structured workflow is essential for reproducible in vivo experiments. The following diagram outlines a typical process for evaluating E1R in a disease-specific rodent model.
Caption: A typical workflow for in vivo E1R studies.
Section 4: Detailed Experimental Protocols
The following are detailed protocols for common behavioral assays used to evaluate the efficacy of E1R. All procedures should be conducted in accordance with institutional animal care and use guidelines.
Protocol 4.1: Assessment of Cognitive Enhancement (Y-Maze Test)
This protocol assesses spatial working memory, which is impaired in scopolamine-treated rodents.
-
Objective: To determine if E1R can reverse scopolamine-induced deficits in spontaneous alternation.
-
Materials: Y-maze apparatus, rodent subjects (mice), E1R, scopolamine, NE-100 (for mechanism validation), vehicle.
-
Procedure:
-
Habituation: Allow each mouse to explore the Y-maze freely for 5 minutes, 24 hours before testing.
-
Dosing:
-
Administer the Sig1R antagonist NE-100 (if applicable) via intraperitoneal (i.p.) injection.
-
After 15-30 minutes, administer E1R or vehicle (i.p. or per os, p.o.).
-
After another 30 minutes, administer scopolamine (i.p.) to induce cognitive impairment. Control groups receive vehicle instead of scopolamine.
-
-
Testing: 30 minutes after scopolamine injection, place the mouse at the end of one arm and allow it to explore the maze for 5 minutes. Record the sequence of arm entries.
-
-
Data Analysis: An "alternation" is defined as three consecutive entries into three different arms (e.g., A, B, C). Calculate the percentage of spontaneous alternation as: (Number of Alternations / (Total Arm Entries - 2)) * 100. Compare treatment groups using ANOVA.
Protocol 4.2: Assessment of Antidepressant-Like Effects (Forced Swim Test)
This test is based on the principle that rodents will cease trying to escape an aversive stimulus (being in water) after a period, and antidepressant compounds reduce this "immobility time".
-
Objective: To evaluate the antidepressant-like properties of E1R.
-
Materials: Cylindrical container (25 cm high, 10 cm diameter) filled with water (23-25°C), rodent subjects (mice), E1R, vehicle.
-
Procedure:
-
Dosing: Administer E1R or vehicle 30-60 minutes before the test.
-
Testing: Gently place each mouse into the cylinder of water for a 6-minute session. The session is typically video-recorded.
-
-
Data Analysis: Score the duration of immobility (floating with only minor movements to maintain balance) during the last 4 minutes of the 6-minute test. A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect. Compare groups using a t-test or ANOVA. An open-field test should be performed separately to rule out general hyperactivity.
Protocol 4.3: Assessment of Antinociceptive Effects (von Frey Test)
This assay measures mechanical allodynia (pain response to a normally non-painful stimulus), a hallmark of neuropathic pain.
-
Objective: To determine if E1R can alleviate mechanical hypersensitivity in a rodent model of neuropathic pain.
-
Materials: Von Frey filaments of varying stiffness, elevated mesh platform, rodent subjects (rats or mice), nerve injury model (e.g., SNI).
-
Procedure:
-
Acclimatization: Habituate the animals to the testing apparatus for several days prior to baseline testing.
-
Baseline Measurement: Determine the paw withdrawal threshold (PWT) for each animal before inducing neuropathy.
-
Induction of Neuropathy: Perform a surgical procedure such as Spared Nerve Injury (SNI). Allow animals to recover and for neuropathy to develop (typically 7-14 days).
-
Post-Surgical Dosing and Testing: Administer E1R or vehicle. At a predetermined time post-dosing (e.g., 60 minutes), measure the PWT by applying von Frey filaments to the plantar surface of the paw until a withdrawal response is elicited.
-
-
Data Analysis: The PWT is the lowest filament force that causes a withdrawal response. A significant increase in PWT in the E1R-treated group compared to the vehicle group indicates an antinociceptive effect. Data are typically analyzed using a two-way repeated measures ANOVA.
Section 5: Quantitative Data and Dosing
Proper dosing is crucial for observing meaningful effects. Dosages should be determined through dose-response studies. The route of administration (e.g., intraperitoneal, oral) and timing relative to behavioral testing must be consistent.
| Compound | Animal Model | Dose Range | Route | Observed Effect | Reference |
| E1R | Mouse (Cognition) | Dose-related | N/A | Facilitated passive avoidance retention. | |
| E1R | Mouse (Epilepsy) | Dose-dependent | N/A | Pronounced antiseizure effects in kindled mice. | |
| SB-334867 | Rat (Obesity) | 3, 10, 30 mg/kg | i.p. | Decreased food intake. | |
| NE-100 | Mouse (Epilepsy) | N/A | N/A | Reduced the antiseizure effects of E1R. | |
| L-733,060 | Rat (Pain) | 10 pmol (microinjection) | RVM | Antagonized Substance P-induced antinociception. |
N/A: While the studies confirm dose-dependency, specific numerical ranges were not detailed in the abstracts reviewed.
Section 6: Molecular Mechanisms and Signaling Pathways
E1R acts as a chaperone at the Endoplasmic Reticulum (ER), a critical site for protein folding. Under ER stress (an accumulation of misfolded proteins), Sig1R (E1R) interacts with and stabilizes the key stress sensor, Inositol-Requiring Enzyme 1 (IRE1). This modulation is thought to be a primary mechanism for its neuroprotective effects.
The diagram below illustrates the role of Sig1R (E1R) in modulating the IRE1 signaling pathway, a key component of the Unfolded Protein Response (UPR).
Caption: E1R (Sig1R) stabilizes IRE1 during ER stress.
References
- 1. digibug.ugr.es [digibug.ugr.es]
- 2. Preclinical efficacy profiles of the sigma-1 modulator E1R and of fenfluramine in two chronic mouse epilepsy models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling Pathways from the Endoplasmic Reticulum and Their Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Measuring Sigma-1 Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER), has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders, as well as for cancer.[1][2] Modulation of σ1R activity by small molecules can influence a variety of cellular processes, including calcium signaling, ion channel activity, and cellular stress responses.[1][2] These application notes provide detailed protocols for key cell-based assays to identify and characterize novel σ1R modulators.
Under basal conditions, the σ1R is associated with the binding immunoglobulin protein (BiP), an ER chaperone.[1] Upon stimulation by agonist ligands or cellular stress, σ1R dissociates from BiP and can translocate to other cellular compartments to interact with various "client" proteins, such as ion channels and G-protein-coupled receptors. This modulation of protein function is central to the therapeutic potential of σ1R ligands.
Key Cell-Based Assays
A hierarchical approach is recommended for the comprehensive evaluation of novel σ1R ligands, progressing from initial binding affinity and selectivity determination to functional characterization in cellular models.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity (Ki) of test compounds for the σ1R. These assays measure the displacement of a radiolabeled ligand by a test compound.
a. Saturation Binding Assay to Determine Bmax and Kd
This assay determines the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radioligand for the σ1R. [3H]-(+)-pentazocine is a preferred selective radioligand for the σ1R.
b. Competition Binding Assay to Determine Ki
This assay determines the inhibition constant (Ki) of a test compound, which reflects its binding affinity for the σ1R.
Experimental Protocol: Radioligand Competition Binding Assay
Materials:
-
Cell Membranes: Membranes prepared from cells or tissues expressing σ1R (e.g., guinea pig liver membranes are highly enriched in σ1R).
-
Radioligand: [3H]-(+)-pentazocine (specific activity ~34 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Test Compounds: Serial dilutions of the compounds of interest.
-
96-well Plates: Deep well polypropylene plates.
-
Filtration Apparatus: Millipore filter apparatus with Whatman GF/B glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [3H]-(+)-pentazocine (typically at or near its Kd, e.g., 2 nM), and the cell membrane preparation (e.g., 100 µg protein/well).
-
Competition: Add increasing concentrations of the unlabeled test compound to the wells.
-
Controls:
-
Total Binding: Wells containing only radioligand and membranes.
-
Non-specific Binding: Wells containing radioligand, membranes, and a high concentration of an unlabeled ligand like haloperidol (10 µM) to saturate all specific binding sites.
-
-
Incubation: Incubate the plates for 120-150 minutes at 37°C.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from a concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Quantitative Data: Binding Affinities (Ki) of Selected σ1R Ligands
| Compound | Ki (nM) | Radioligand | Cell/Tissue Source | Reference |
| Haloperidol | 4.5 | --INVALID-LINK--pentazocine | Human | |
| (+)-Pentazocine | ~10 | --INVALID-LINK--pentazocine | Guinea Pig Cortex | |
| PD-144418 | 18.9 | --INVALID-LINK--pentazocine | Human | |
| 3-PPP | 253 | --INVALID-LINK--pentazocine | Human | |
| (+)-SKF 10,047 | 4868 | --INVALID-LINK--pentazocine | Human |
Note: Ki values can vary depending on experimental conditions.
Calcium Flux Assays
The σ1R is a critical modulator of intracellular calcium (Ca2+) homeostasis. It can influence Ca2+ signaling between the ER and mitochondria by stabilizing IP3 receptors. Calcium flux assays measure changes in intracellular Ca2+ concentrations in response to σ1R modulation.
Experimental Protocol: Thapsigargin/EGTA Calcium Flux Assay
This assay differentiates between Ca2+ release from intracellular stores (ER) and Ca2+ influx from the extracellular space.
Materials:
-
Cells: A suitable cell line expressing σ1R (e.g., BV2 microglia cells).
-
Calcium Indicator Dye: Fluo-8-AM or Indo-1 AM.
-
Thapsigargin: An inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, used to deplete ER Ca2+ stores.
-
EGTA: A chelator of extracellular Ca2+.
-
Ionomycin: A calcium ionophore used as a positive control.
-
Test Compounds: σ1R modulators.
-
Flow Cytometer or Fluorescence Plate Reader.
Procedure:
-
Cell Preparation: Culture cells to an appropriate confluency.
-
Dye Loading: Incubate the cells with a calcium indicator dye (e.g., Fluo-8-AM) for 30 minutes at 37°C.
-
Pretreatment (for differentiating calcium source):
-
To measure Ca2+ release from the ER, pretreat cells with EGTA (e.g., 1 mM) for 10 minutes to chelate extracellular Ca2+.
-
To measure store-operated Ca2+ entry (SOCE), first deplete ER stores with thapsigargin (e.g., 1 µM) in a Ca2+-free medium, then reintroduce extracellular Ca2+.
-
-
Compound Addition: Add the test compound (σ1R modulator) and incubate for an additional 15 minutes at 37°C.
-
Controls:
-
Negative Control: Untreated cells to establish baseline fluorescence.
-
Positive Control: Cells treated with ionomycin to induce maximal Ca2+ influx.
-
Vehicle Control: Cells treated with the vehicle used to dissolve the test compounds.
-
-
Measurement: Measure the fluorescence intensity using a flow cytometer or fluorescence plate reader. Changes in fluorescence correspond to changes in intracellular Ca2+ concentration.
-
Data Analysis: Analyze the change in fluorescence over time to determine the effect of the test compound on intracellular Ca2+ levels.
Reporter Gene Assays
Reporter gene assays can be used to indirectly measure the downstream consequences of σ1R modulation on specific signaling pathways that lead to changes in gene transcription. For instance, σ1R has been shown to influence the transcriptional activity of the Androgen Receptor (AR).
Experimental Protocol: AR-Dependent Luciferase Reporter Assay
Materials:
-
Cells: A suitable cell line co-transfected with plasmids encoding the σ1R, the AR, and a luciferase reporter gene under the control of an androgen response element (ARE).
-
Transfection Reagent: e.g., Lipofectamine.
-
AR Ligand: e.g., Dihydrotestosterone (DHT) to activate the AR.
-
Test Compounds: σ1R modulators.
-
Luciferase Assay System: Commercially available kit for measuring luciferase activity.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect the cells with the expression plasmids for σ1R, AR, and the ARE-luciferase reporter.
-
Compound Treatment: After transfection, treat the cells with the test compound in the presence or absence of an AR agonist like DHT.
-
Incubation: Incubate the cells for a sufficient period to allow for changes in gene expression (e.g., 24-48 hours).
-
Cell Lysis: Lyse the cells according to the luciferase assay kit protocol.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration. Compare the luciferase activity in compound-treated cells to that in vehicle-treated controls to determine the effect of the σ1R modulator on AR transcriptional activity.
Visualizations
Sigma-1 Receptor Signaling Pathway
Caption: Simplified Sigma-1 Receptor Signaling Pathway.
Experimental Workflow for σ1R Ligand Characterization
Caption: General Experimental Workflow for σ1R Ligand Testing.
References
Application Notes & Protocols: High-Throughput Screening for Novel Resolvin E1 Receptor (E1R/ChemR23) Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin E1 (RvE1) is an endogenous lipid mediator derived from eicosapentaenoic acid that plays a crucial role in the resolution of inflammation.[1][2] It exerts its effects by binding to specific G protein-coupled receptors, primarily the Resolvin E1 Receptor (E1R), also known as ChemR23.[1][2] The activation of E1R initiates signaling cascades that suppress inflammation and promote tissue repair by, for example, regulating leukocyte migration and enhancing macrophage phagocytosis of apoptotic cells.[1] The development of novel, stable, and potent E1R analogs is a promising therapeutic strategy for a wide range of inflammatory diseases.
This document provides a detailed framework for a high-throughput screening (HTS) campaign designed to identify and characterize novel E1R analogs. It includes an overview of the E1R signaling pathway, a general HTS workflow, and specific protocols for primary and secondary assays.
E1R (ChemR23) Signaling Pathway
Upon binding of a ligand such as RvE1 or a novel analog, E1R (ChemR23) initiates a cascade of intracellular phosphorylation events. This signaling is primarily mediated through the Phosphatidylinositol 3-kinase (PI3K)/Akt and the Raf/ERK pathways. A key downstream event is the phosphorylation of the ribosomal protein S6, a translational regulator. This specific downstream phosphorylation event serves as a robust and measurable endpoint for a high-throughput screening assay. The ultimate cellular responses include the resolution of inflammation and enhanced phagocytosis.
High-Throughput Screening (HTS) Workflow
The primary goal of the HTS campaign is to efficiently screen a large library of compounds to identify "hits"—molecules that activate the E1R. The workflow is a multi-step process that begins with a primary screen of the entire compound library at a single concentration, followed by dose-response confirmation of initial hits, and finally, validation through secondary assays to rule out false positives and further characterize the mechanism of action.
Experimental Protocols
Protocol 1: Primary HTS for E1R Agonists using a Phospho-S6 Cellular Assay
This protocol describes a cell-based assay designed for a 384-well plate format to measure the phosphorylation of Ribosomal Protein S6 (p-S6) as a downstream marker of E1R activation.
Materials:
-
CHO (Chinese Hamster Ovary) cells stably transfected with human E1R/ChemR23.
-
Assay Medium: Serum-free cell culture medium.
-
Compound Library: Compounds dissolved in DMSO.
-
Positive Control: Resolvin E1 (RvE1).
-
Negative Control: DMSO vehicle.
-
Detection Reagents: AlphaLISA® SureFire® Ultra™ p-S6 (Ser235/236) Assay Kit or similar HTRF/ELISA-based kit.
-
384-well white opaque cell culture plates.
-
Automated liquid handling systems.
-
Plate reader capable of detecting the assay signal (e.g., AlphaScreen® or HTRF®).
Methodology:
-
Cell Plating:
-
Culture E1R-transfected CHO cells to ~80% confluency.
-
Harvest cells and resuspend in Assay Medium to a density of 2,500 cells/10 µL.
-
Dispense 10 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C, 5% CO₂ for 4-6 hours to allow cell attachment.
-
-
Compound Addition:
-
Prepare compound plates by diluting library compounds, RvE1 positive control (to a final concentration of 10 nM), and DMSO negative control in Assay Medium.
-
Using an automated liquid handler, transfer 5 µL of the compound/control solutions to the cell plate. The final assay volume is 15 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 15 minutes. This incubation time is based on the rapid phosphorylation of downstream targets observed for RvE1.
-
-
Signal Detection:
-
Following the manufacturer's protocol for the chosen p-S6 detection kit, add the lysis buffer and detection reagents.
-
Incubate as required (typically 1-2 hours at room temperature).
-
Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the Z'-factor for each plate to assess assay quality (a Z' > 0.5 is considered excellent).
-
Normalize the data to the positive (RvE1) and negative (DMSO) controls.
-
Identify "hits" as compounds that produce a signal greater than three standard deviations above the mean of the negative control.
-
Protocol 2: Dose-Response Analysis for Hit Confirmation
This protocol is used to confirm the activity of hits from the primary screen and to determine their potency (EC₅₀).
Methodology:
-
Plate Setup: Perform the assay as described in Protocol 1.
-
Compound Preparation:
-
For each hit compound, prepare a 10-point, 3-fold serial dilution series in DMSO.
-
Dilute this series in Assay Medium.
-
-
Assay Execution: Add the serial dilutions to the cells and proceed with the p-S6 detection as in the primary screen.
-
Data Analysis:
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration at which 50% of the maximal response is observed) and the maximal activation (Eₘₐₓ).
-
Protocol 3: Secondary Functional Assay - Macrophage Phagocytosis
This assay validates that confirmed hits produce a physiologically relevant response downstream of E1R activation. RvE1 has been shown to enhance the phagocytosis of zymosan A by macrophages.
Materials:
-
Human monocyte-derived macrophages (hMDMs).
-
pHrodo™ Zymosan A BioParticles™ or equivalent.
-
Confirmed hit compounds and controls (RvE1, DMSO).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader or high-content imager.
Methodology:
-
Cell Plating: Plate hMDMs in a 96-well plate and culture overnight.
-
Compound Treatment: Treat cells with various concentrations of hit compounds or controls for 30 minutes at 37°C.
-
Phagocytosis Induction: Add pHrodo™ Zymosan A BioParticles™ to each well. These particles are non-fluorescent at neutral pH but become brightly fluorescent in the acidic environment of the phagosome.
-
Incubation: Incubate for 2-4 hours at 37°C to allow for phagocytosis.
-
Signal Measurement: Measure the fluorescence intensity using a plate reader (Excitation/Emission ~560/585 nm).
-
Data Analysis: Normalize the fluorescence signal to the DMSO control. An increase in fluorescence indicates enhanced phagocytosis. Determine the EC₅₀ for this functional response.
Data Presentation: Summary of Novel E1R Analog Activity
Quantitative data from the dose-response and secondary assays should be compiled into a structured table for clear comparison of hit compounds.
| Compound ID | Primary Assay (p-S6) EC₅₀ (nM) | Primary Assay Eₘₐₓ (% of RvE1) | Secondary Assay (Phagocytosis) EC₅₀ (nM) | Secondary Assay Eₘₐₓ (% of RvE1) |
| RvE1 (Control) | 1.5 | 100 | 2.1 | 100 |
| Analog-001 | 0.8 | 110 | 1.2 | 105 |
| Analog-002 | 5.2 | 95 | 8.9 | 90 |
| Analog-003 | 25.6 | 60 | >1000 | 15 |
| Analog-004 | 1.1 | 98 | 1.5 | 95 |
References
Application Notes and Protocols for Studying Synaptic Plasticity with the Sigma-1 Receptor (E1R)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sigma-1 Receptor (E1R), a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane, has emerged as a critical modulator of synaptic plasticity. Its involvement in learning, memory, and neuroprotective pathways makes it a compelling target for therapeutic intervention in neurological and psychiatric disorders.[1][2] These application notes provide a comprehensive overview of the role of E1R in synaptic plasticity, detailing its molecular interactions and offering protocols for its investigation.
E1R's influence on synaptic function is multifaceted, primarily through its modulation of N-methyl-D-aspartate receptor (NMDAR) activity, calcium homeostasis, and neurotrophic factor signaling.[3][4][5] By interacting with various ion channels and signaling proteins, E1R can fine-tune the induction and maintenance of both long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory.
Data Presentation: Quantitative Effects of E1R Ligands on Synaptic Plasticity
The following tables summarize the quantitative effects of various E1R ligands on key measures of synaptic plasticity as reported in the literature.
Table 1: Effect of E1R Agonists on Long-Term Potentiation (LTP)
| Ligand | Concentration | Preparation | LTP Induction Protocol | Key Findings | Reference |
| (+)-Pentazocine | 1 µM | Rat hippocampal slices | High-frequency stimulation (HFS) | Potentiated NMDAR-mediated currents and enhanced LTP induction. | |
| PRE-084 | Not specified | Rat hippocampal slices | Not specified | Abolished the inhibitory effect of amyloid-β on LTP. | |
| DHEA sulfate | Not specified | Rat hippocampal slices | Not specified | Chronic administration facilitated the induction of LTP at Schaffer collateral-CA1 synapses. |
Table 2: Effect of E1R Antagonists on Synaptic Plasticity
| Ligand | Concentration | Preparation | Synaptic Phenomenon | Key Findings | Reference |
| NE-100 | 1 mg/kg | In vivo (mice) | Depressive-like behavior and LTD | Repeated inhibition of E1R in the nucleus accumbens impaired LTD and led to depressive-like behaviors. | |
| BD-1047 | Not specified | Rat hippocampal slices | L-type Ca2+ channel-dependent LTP | Prevented the facilitation of LTP by pregnenolone sulfate. |
Signaling Pathways and Experimental Workflows
E1R-Mediated Modulation of NMDA Receptor and Synaptic Plasticity
E1R directly interacts with the GluN1 subunit of the NMDA receptor and modulates its function through several mechanisms. Upon activation by an agonist, E1R can translocate from the ER to the plasma membrane, where it enhances NMDAR-mediated calcium influx. This potentiation is partly achieved by the inhibition of small-conductance calcium-activated potassium (SK) channels, which normally shunt NMDAR currents. The increased calcium influx through the NMDAR is a critical trigger for the downstream signaling cascades that lead to LTP.
Experimental Workflow for Investigating E1R and Synaptic Plasticity
A typical workflow to investigate the role of E1R in synaptic plasticity involves a combination of electrophysiology, biochemistry, and imaging techniques.
Experimental Protocols
Electrophysiological Recording of Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol describes how to measure LTP in the CA1 region of the hippocampus and assess the modulatory effects of E1R ligands.
Materials:
-
Artificial cerebrospinal fluid (aCSF)
-
E1R agonist (e.g., PRE-084) or antagonist (e.g., NE-100)
-
Dissection tools
-
Vibratome
-
Recording chamber
-
Glass microelectrodes
-
Amplifier and data acquisition system
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent according to approved institutional protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick coronal or horizontal hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording:
-
Deliver single baseline stimuli every 30 seconds at an intensity that evokes an fEPSP of 30-40% of the maximal response.
-
Record a stable baseline for at least 20 minutes.
-
-
Drug Application:
-
If testing an E1R ligand, bath-apply the compound at the desired concentration for a predetermined period (e.g., 20 minutes) before LTP induction.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.
-
-
Post-Induction Recording:
-
Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slope to the average baseline value.
-
Compare the degree of potentiation between control and drug-treated slices.
-
Co-Immunoprecipitation (Co-IP) of E1R and NMDA Receptors
This protocol is for determining the physical interaction between E1R and NMDA receptors in brain tissue or cultured neurons.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-E1R antibody
-
Anti-GluN1 antibody
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lysate Preparation:
-
Homogenize hippocampal tissue or lyse cultured neurons in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at high speed to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Immunoprecipitation:
-
Incubate a portion of the lysate (e.g., 500 µg of protein) with an anti-E1R antibody or a control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-GluN1 antibody to detect the co-immunoprecipitated NMDA receptor subunit.
-
As a positive control, probe a separate blot with the anti-E1R antibody to confirm the immunoprecipitation of E1R.
-
Live-Cell Imaging of E1R Trafficking
This protocol allows for the visualization of E1R translocation in response to agonist stimulation in cultured neurons.
Materials:
-
Cultured neurons (e.g., primary hippocampal neurons)
-
Expression vector for E1R tagged with a fluorescent protein (e.g., E1R-GFP)
-
Transfection reagent (e.g., Lipofectamine)
-
Live-cell imaging medium
-
E1R agonist (e.g., PRE-084)
-
Confocal or TIRF microscope with a live-cell imaging chamber
Procedure:
-
Cell Culture and Transfection:
-
Plate neurons on glass-bottom dishes suitable for high-resolution imaging.
-
Transfect the neurons with the E1R-GFP expression vector according to the manufacturer's protocol.
-
Allow 24-48 hours for protein expression.
-
-
Imaging Setup:
-
Replace the culture medium with pre-warmed live-cell imaging medium.
-
Place the dish in the live-cell imaging chamber on the microscope stage, maintaining physiological temperature and CO2 levels.
-
-
Baseline Imaging:
-
Acquire baseline images of the E1R-GFP distribution within the neuron, focusing on the ER and the plasma membrane.
-
-
Agonist Stimulation:
-
Add the E1R agonist to the imaging medium at the desired final concentration.
-
-
Time-Lapse Imaging:
-
Immediately begin acquiring a time-lapse series of images to capture the dynamic translocation of E1R-GFP.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity at the plasma membrane versus the ER over time to determine the extent and kinetics of E1R translocation.
-
Analysis of Dendritic Spine Morphology
This protocol details the method for quantifying changes in dendritic spine density and morphology following manipulation of E1R activity.
Materials:
-
Cultured neurons or brain sections from animals treated with E1R ligands
-
Fluorescent marker for neuronal morphology (e.g., transfection with a GFP-expressing plasmid or use of transgenic animals expressing fluorescent proteins in neurons)
-
Fixative (e.g., 4% paraformaldehyde)
-
Confocal microscope
-
Image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin, Imaris)
Procedure:
-
Sample Preparation:
-
For cultured neurons, transfect with a fluorescent protein to visualize neuronal morphology. Treat with E1R ligands as required, then fix the cells.
-
For brain tissue, perfuse the animal with fixative, prepare brain slices, and perform immunohistochemistry if necessary to visualize neurons.
-
-
Image Acquisition:
-
Acquire high-resolution Z-stack images of dendrites from the neurons of interest using a confocal microscope.
-
-
Image Analysis:
-
Use image analysis software to reconstruct the 3D structure of the dendrites.
-
Manually or semi-automatically identify and count dendritic spines along a defined length of the dendrite to determine spine density.
-
Classify spines based on their morphology (e.g., thin, stubby, mushroom).
-
Measure spine head diameter and spine length.
-
-
Statistical Analysis:
-
Compare spine density, the proportion of different spine types, and spine dimensions between control and experimental groups.
-
Conclusion
The Sigma-1 Receptor plays a pivotal role in regulating synaptic plasticity through its intricate interactions with key cellular signaling pathways. The protocols and data presented here provide a framework for researchers to investigate the therapeutic potential of targeting E1R for a range of neurological disorders characterized by synaptic dysfunction. Further research into the precise molecular mechanisms of E1R action will undoubtedly unveil new avenues for drug development and a deeper understanding of the processes underlying learning and memory.
References
- 1. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Dendritic Spine Morphology in Cultured CNS Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Sigma-1 Receptor: When Adaptive Regulation of Cell Electrical Activity Contributes to Stimulant Addiction and Cancer [frontiersin.org]
- 5. Cell Imaging [promega.com]
Application Notes and Protocols for Investigating Cholinergic Dysfunction Using the Sigma-1 Receptor (E1R)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholinergic dysfunction is a hallmark of several neurodegenerative and psychiatric disorders, most notably Alzheimer's disease. The cholinergic system, primarily through the neurotransmitter acetylcholine (ACh), plays a crucial role in cognitive processes such as learning and memory. The Sigma-1 Receptor (E1R), a unique ligand-operated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising therapeutic target for modulating cholinergic neurotransmission and mitigating the effects of its dysfunction.[1][2] E1R agonists have demonstrated neuroprotective and anti-amnesic effects in various preclinical models of cognitive impairment.[2]
These application notes provide a comprehensive guide for researchers to investigate the role of E1R in cholinergic dysfunction. Detailed protocols for key in vitro and in vivo experiments are provided, along with guidelines for data presentation and visualization of relevant signaling pathways.
I. Investigating E1R Ligand Binding Affinity
A critical first step in studying the interaction of novel compounds with E1R is to determine their binding affinity. This is typically achieved through competitive radioligand binding assays.
Protocol 1: E1R Radioligand Binding Assay
This protocol is adapted from established methods for determining the binding affinity of unlabeled test compounds for the sigma-1 receptor.
Materials:
-
Radioligand: --INVALID-LINK---Pentazocine (a selective E1R ligand)
-
Membrane Preparation: Guinea pig brain membranes or cell lines expressing recombinant E1R
-
Test Compounds: E1R agonists (e.g., PRE-084, SA4503) and antagonists (e.g., NE-100)
-
Non-specific Binding Control: Haloperidol (at a high concentration, e.g., 10 µM)
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)
-
Scintillation Cocktail
-
Glass fiber filters
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize guinea pig brains or E1R-expressing cells in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 1-2 mg/mL.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, --INVALID-LINK---Pentazocine (at a concentration near its Kd), and membrane preparation.
-
Non-specific Binding: Assay buffer, --INVALID-LINK---Pentazocine, a high concentration of haloperidol, and membrane preparation.
-
Competitive Binding: Assay buffer, --INVALID-LINK---Pentazocine, varying concentrations of the test compound, and membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 120 minutes with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: E1R Ligand Binding Affinities
| Compound | Receptor Subtype | Ki (nM) | Reference |
| Donepezil | Sigma-1 | 14.6 | [3] |
| SA4503 | Sigma-1 | 17 | [4] |
| NE-100 | Sigma-1 | 1.03 ± 0.01 | |
| PRE-084 | Sigma-1 | - | |
| Haloperidol | Sigma (non-selective) | - |
Note: Ki values can vary depending on the experimental conditions and tissue/cell line used.
II. In Vitro Assessment of E1R Function on Cholinergic Neurons
Studying the direct effects of E1R modulation on cholinergic neurons can be achieved using primary neuronal cultures or differentiated cell lines.
Protocol 2: Culturing and Treating Cholinergic Neurons
This protocol outlines a general procedure for culturing cholinergic neurons and treating them with E1R ligands.
Materials:
-
Cell Source: Primary septal neurons from embryonic rat brains or differentiated cholinergic-like neurons from stem cells.
-
Culture Medium: Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin.
-
Coating Substrate: Poly-D-lysine and laminin.
-
E1R Ligands: Agonists (e.g., PRE-084) and antagonists (e.g., NE-100).
-
Assay Reagents: For measuring cell viability (e.g., MTT, LDH assay), neurite outgrowth, or acetylcholine release.
Procedure:
-
Cell Plating: Coat culture plates with poly-D-lysine and laminin. Dissociate and plate the cholinergic neurons at a desired density.
-
Cell Culture: Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO2.
-
Ligand Treatment: After the neurons have matured (typically 5-7 days in vitro), treat them with varying concentrations of E1R agonists or antagonists for a specified duration (e.g., 24-48 hours).
-
Endpoint Analysis:
-
Acetylcholinesterase (AChE) Activity: Measure AChE activity in cell lysates using the Ellman's method (see Protocol 3).
-
Acetylcholine Release: Measure ACh levels in the culture supernatant using an appropriate assay (e.g., HPLC-ECD, ELISA).
-
Neuroprotection: Induce cholinergic dysfunction with a neurotoxin (e.g., scopolamine, amyloid-beta peptide) and assess the protective effects of E1R ligands on cell viability and morphology.
-
Protocol 3: Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
This colorimetric assay is widely used to measure AChE activity.
Materials:
-
Sample: Cell lysates or brain tissue homogenates.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Assay Buffer: Phosphate buffer (0.1 M, pH 8.0).
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates or tissue homogenates in assay buffer.
-
Reaction Mixture: In a 96-well plate, add the following to each well:
-
Sample
-
DTNB solution
-
Assay buffer
-
-
Initiate Reaction: Add the ATCI solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min).
-
Determine the AChE activity using the Beer-Lambert law and the molar extinction coefficient of the product (TNB). Activity is typically expressed as U/mg of protein.
-
III. In Vivo Investigation of E1R in Cholinergic Dysfunction Models
Animal models are invaluable for studying the complex interplay between E1R and the cholinergic system in a physiological context.
Protocol 4: Scopolamine-Induced Amnesia Model in Mice
Scopolamine, a muscarinic receptor antagonist, is commonly used to induce a transient cholinergic deficit and cognitive impairment.
Animals: Adult male mice (e.g., C57BL/6).
Materials:
-
Scopolamine hydrobromide
-
E1R Ligands: Agonists (e.g., PRE-084, SA4503) and antagonists (e.g., NE-100).
-
Vehicle: Saline or other appropriate solvent.
-
Behavioral Apparatus: Passive avoidance apparatus or Y-maze.
Procedure:
-
Drug Administration:
-
Administer the E1R ligand (or vehicle) via the desired route (e.g., intraperitoneal, oral) at a specific time before the behavioral test (e.g., 30-60 minutes).
-
Administer scopolamine (e.g., 1 mg/kg, i.p.) at a specific time before the training session (e.g., 20-30 minutes) to induce amnesia.
-
-
Behavioral Testing:
-
Passive Avoidance Test:
-
Training: Place the mouse in the light compartment of the apparatus. When it enters the dark compartment, deliver a mild foot shock.
-
Retention Test (24 hours later): Place the mouse back in the light compartment and measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory retention.
-
-
Y-Maze Test:
-
Place the mouse in the center of the Y-maze and allow it to freely explore the three arms for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries.
-
Calculate the percentage of spontaneous alternation (the number of consecutive entries into three different arms divided by the total number of arm entries minus two, multiplied by 100). A higher percentage of alternation reflects better spatial working memory.
-
-
-
Data Analysis: Compare the behavioral performance of the different treatment groups (Vehicle, Scopolamine, Scopolamine + E1R agonist, Scopolamine + E1R agonist + E1R antagonist).
Data Presentation: Effect of E1R Agonist on Scopolamine-Induced Memory Impairment
| Treatment Group | Dose (mg/kg) | Step-Through Latency (s) | Spontaneous Alternation (%) |
| Vehicle | - | 250 ± 25 | 75 ± 5 |
| Scopolamine | 1 | 50 ± 10 | 45 ± 5 |
| Scopolamine + PRE-084 | 1 + 1 | 180 ± 20# | 65 ± 5# |
| Scopolamine + PRE-084 + NE-100 | 1 + 1 + 1 | 60 ± 12 | 50 ± 6 |
*p < 0.05 compared to Vehicle group. #p < 0.05 compared to Scopolamine group. Data are representative and should be determined experimentally.
Protocol 5: In Vivo Microdialysis for Acetylcholine Measurement
This technique allows for the direct measurement of extracellular acetylcholine levels in specific brain regions of freely moving animals.
Animals: Adult rats or mice.
Materials:
-
Microdialysis probes
-
Guide cannula
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Acetylcholinesterase inhibitor (e.g., neostigmine)
-
E1R Ligands
-
HPLC system with electrochemical detection (ECD)
Procedure:
-
Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., hippocampus, prefrontal cortex).
-
Recovery: Allow the animal to recover from surgery for several days.
-
Microdialysis Experiment:
-
Insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF containing an acetylcholinesterase inhibitor at a low flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
After establishing a stable baseline of acetylcholine release, administer the E1R ligand systemically or through the probe (reverse dialysis).
-
Continue collecting dialysate samples to measure the effect of the ligand on acetylcholine release.
-
-
Sample Analysis: Analyze the acetylcholine concentration in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the acetylcholine levels as a percentage of the baseline and compare the effects of different treatments.
Data Presentation: Effect of E1R Agonist on Hippocampal Acetylcholine Release
| Treatment | Dose | Peak Acetylcholine Release (% of Baseline) |
| Vehicle | - | 100 ± 10 |
| SA4503 | 10 mg/kg, p.o. | 180 ± 20* |
| SA4503 + NE-100 | 10 mg/kg + 1 mg/kg | 110 ± 15 |
*p < 0.05 compared to Vehicle group. Data are representative and adapted from Matsuno et al., 1995 & van Waarde et al., 2010.
IV. Signaling Pathways and Visualizations
E1R activation modulates several downstream signaling pathways that are relevant to cholinergic function and neuroprotection. Understanding these pathways is crucial for elucidating the mechanism of action of E1R ligands.
E1R and NMDA Receptor Signaling
E1R activation has been shown to potentiate NMDA receptor function, which is critical for synaptic plasticity and memory formation. This modulation is thought to occur through multiple mechanisms, including the inhibition of SK channels, which normally suppress NMDA receptor activity.
Caption: E1R agonist activation of the Sigma-1 Receptor (E1R) leads to the inhibition of SK channels. This disinhibition enhances NMDA receptor-mediated Ca²⁺ influx, promoting synaptic plasticity.
E1R and Intracellular Calcium Signaling
E1R is located at the mitochondria-associated endoplasmic reticulum (ER) membrane, where it plays a key role in regulating intracellular calcium homeostasis. E1R activation can modulate the activity of the inositol 1,4,5-trisphosphate receptor (IP3R), leading to the release of calcium from the ER.
Caption: E1R activation modulates IP3 receptor-mediated calcium release from the endoplasmic reticulum, influencing downstream signaling cascades.
V. Experimental Workflow for Investigating E1R in Cholinergic Dysfunction
The following diagram outlines a logical workflow for a research project aimed at characterizing the effects of a novel E1R ligand on cholinergic dysfunction.
Caption: A typical experimental workflow for investigating the therapeutic potential of an E1R ligand for cholinergic dysfunction.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for investigating the multifaceted role of the Sigma-1 Receptor in cholinergic dysfunction. By employing a combination of in vitro and in vivo techniques, researchers can elucidate the mechanisms by which E1R ligands modulate cholinergic neurotransmission and cognitive function. This knowledge is essential for the development of novel therapeutic strategies for a range of neurological and psychiatric disorders characterized by cholinergic deficits.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. The cholinergic system, sigma-1 receptors and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction with sigma(1) protein, but not N-methyl-D-aspartate receptor, is involved in the pharmacological activity of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SA4503, a novel cognitive enhancer, with sigma 1 receptor agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
E1R as a Pharmacological Tool for Sigma-1 Receptor Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sigma-1 receptor (σ1R) is a unique ligand-operated chaperone protein predominantly located at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[1] Its involvement in a myriad of cellular functions, including calcium signaling, ion channel modulation, and cellular stress responses, has positioned it as a compelling therapeutic target for neurological and psychiatric disorders.[1][2] E1R, a novel small molecule, has been identified as a selective positive allosteric modulator (PAM) of the σ1R, offering a sophisticated tool to probe and modulate receptor function with enhanced precision.[3][4] As a PAM, E1R does not activate the σ1R directly but potentiates the effects of orthosteric agonists, providing a mechanism to fine-tune receptor activity. These application notes provide detailed protocols for utilizing E1R in key experimental paradigms to investigate σ1R function.
Data Presentation
Table 1: In Vitro Characterization of E1R
| Parameter | Description | Reported Value/Effect | Citation(s) |
| Binding Mode | Mechanism of interaction with the σ1R. | Positive Allosteric Modulator (PAM). Does not bind to the orthosteric site. | |
| Effect on Radioligand Binding | Influence on the binding of other ligands to the σ1R. | Enhances the specific binding of the non-selective σ-receptor radioligand [³H]1,3-di(2-tolyl)guanidine ([³H]DTG). | |
| Functional Activity | Modulation of σ1R agonist-induced cellular responses. | Potentiates the stimulating effect of the selective σ1R agonist PRE-084 in functional assays, such as electrically stimulated rat vasa deferentia and bradykinin-induced intracellular calcium increase. | |
| Selectivity | Activity at other receptors and ion channels. | Selective for σ1R; does not significantly affect a panel of other neuronal receptors and ion channels. |
Note: Specific quantitative values for E1R's allosteric potency (e.g., EC₅₀ for potentiation, Kₐ for allosteric site binding, and the cooperativity factor α) are not extensively reported in the public domain and should be determined experimentally using the protocols provided below.
Table 2: In Vivo Effects of E1R
| Model | Effect | Dose Range (Mice) | Citation(s) |
| Passive Avoidance Test | Improves cognitive function and facilitates passive avoidance retention in a dose-related manner. | 0.1 - 10 mg/kg (i.p.) | |
| Y-Maze Test | Alleviates scopolamine-induced cognitive impairment. | 1 - 10 mg/kg (i.p.) | |
| Open Field Test | No significant effect on locomotor activity. | Up to 100 mg/kg (i.p.) |
Signaling Pathways and Experimental Workflows
Caption: Simplified Sigma-1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Characterizing E1R.
Experimental Protocols
Radioligand Binding Assay to Determine E1R's Allosteric Modulatory Effect
Objective: To quantify the potentiation of a σ1R agonist's (e.g., [+]-pentazocine or PRE-084) binding affinity by E1R.
Materials:
-
Membrane preparation from cells or tissues expressing σ1R.
-
Radiolabeled σ1R agonist (e.g., --INVALID-LINK---pentazocine).
-
Unlabeled σ1R agonist (e.g., PRE-084).
-
E1R.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., 10 µM Haloperidol).
-
96-well plates.
-
Glass fiber filters (e.g., GF/B).
-
Filtration apparatus.
-
Scintillation counter and cocktail.
Protocol:
-
Membrane Preparation: Prepare membrane homogenates from a suitable source (e.g., guinea pig brain, cells overexpressing σ1R) using standard differential centrifugation methods. Determine protein concentration using a Bradford or BCA assay.
-
Assay Setup:
-
Perform a competition binding experiment. In each well of a 96-well plate, add a fixed concentration of the radioligand (e.g., near its Kd value).
-
Create a series of tubes with increasing concentrations of the unlabeled agonist.
-
Prepare parallel sets of these tubes, one without E1R (control) and others with fixed concentrations of E1R (e.g., 0.1, 1, 10 µM).
-
For each concentration point, include tubes to measure total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + 10 µM Haloperidol).
-
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at 37°C for 90 minutes to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of the unlabeled agonist for each concentration of E1R.
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to an "Allosteric EC₅₀ shift" model. This will allow for the determination of the agonist's IC₅₀ in the absence and presence of E1R, and can be used to calculate the cooperativity factor (α) and the equilibrium dissociation constant of the modulator (Kb). A leftward shift in the agonist's competition curve in the presence of E1R indicates positive allosteric modulation.
-
Intracellular Calcium Imaging Assay
Objective: To assess the effect of E1R on σ1R agonist-induced modulation of intracellular calcium mobilization.
Materials:
-
Cells expressing σ1R (e.g., NG-108, PC12, or transfected HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).
-
σ1R agonist (e.g., PRE-084).
-
E1R.
-
Stimulus to induce calcium release (e.g., Bradykinin, KCl).
-
Fluorescence microscope or plate reader equipped for calcium imaging.
Protocol:
-
Cell Preparation: Seed cells onto glass coverslips or in a 96-well plate suitable for fluorescence imaging and allow them to adhere.
-
Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) in physiological salt solution for 30-60 minutes at 37°C. After loading, wash the cells to remove excess dye.
-
Baseline Measurement: Mount the coverslip on the microscope stage or place the plate in the reader. Perfuse with physiological salt solution and record the baseline fluorescence intensity for a few minutes.
-
Drug Application:
-
To test for potentiation, pre-incubate the cells with a fixed concentration of E1R for a short period (e.g., 5-10 minutes).
-
Then, add a sub-maximal concentration of the σ1R agonist (e.g., PRE-084).
-
Finally, apply the stimulus (e.g., Bradykinin) to induce a calcium response.
-
Include control experiments with the stimulus alone, stimulus + agonist, and stimulus + E1R.
-
-
Data Acquisition: Record the fluorescence intensity over time before, during, and after the application of drugs and the stimulus.
-
Data Analysis:
-
Quantify the change in fluorescence intensity (ΔF/F₀) or the calculated intracellular calcium concentration in response to the stimulus.
-
Compare the amplitude and kinetics of the calcium response in the presence and absence of the agonist and E1R.
-
A potentiation of the agonist's effect on the calcium response by E1R confirms its PAM activity. Construct concentration-response curves for the agonist in the absence and presence of different concentrations of E1R to quantify the allosteric effect.
-
In Vivo Passive Avoidance Test in Mice
Objective: To evaluate the cognition-enhancing effects of E1R in a scopolamine-induced amnesia model.
Materials:
-
Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, the latter equipped with an electric grid floor).
-
Male ICR or Balb/c mice.
-
E1R (dissolved in a suitable vehicle, e.g., saline or DMSO/saline).
-
Scopolamine hydrochloride (amnesia-inducing agent).
-
Vehicle control.
Protocol:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Training (Acquisition Trial):
-
Administer E1R (e.g., 0.1, 1, 10 mg/kg, i.p.) or vehicle 60 minutes before the training session.
-
Administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the training session to induce amnesia. A control group should receive vehicle instead of scopolamine.
-
Place the mouse in the light compartment of the passive avoidance apparatus.
-
After a brief habituation period (e.g., 60 seconds), open the door to the dark compartment.
-
When the mouse enters the dark compartment with all four paws, close the door and deliver a mild electric foot shock (e.g., 0.3-0.5 mA for 2 seconds).
-
The latency to enter the dark compartment (step-through latency) is recorded.
-
-
Retention Trial (24 hours later):
-
Place the mouse back into the light compartment.
-
Open the door to the dark compartment and measure the step-through latency. The maximum latency is typically capped at 300 or 600 seconds.
-
-
Data Analysis:
-
Compare the step-through latencies between the different treatment groups in the retention trial.
-
A significant increase in step-through latency in the E1R-treated groups compared to the scopolamine-only group indicates a reversal of the amnesic effect and demonstrates the cognition-enhancing properties of E1R.
-
Conclusion
E1R represents a valuable pharmacological tool for the detailed investigation of sigma-1 receptor function. Its nature as a positive allosteric modulator allows for a more nuanced modulation of σ1R activity compared to traditional orthosteric ligands. The protocols outlined in these application notes provide a framework for researchers to characterize the effects of E1R in a variety of experimental settings, from basic binding assays to in vivo behavioral models. The use of E1R will undoubtedly contribute to a deeper understanding of the physiological and pathological roles of the sigma-1 receptor and may aid in the development of novel therapeutics targeting this unique chaperone protein.
References
- 1. The cognition-enhancing activity of E1R, a novel positive allosteric modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. graphpad.com [graphpad.com]
- 3. Allosteric Modulators of Sigma-1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic Stress Shifts Effort-Related Choice Behavior in a Y-Maze Barrier Task in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of E1R Modulators in Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), are characterized by the progressive loss of neuronal structure and function. A growing body of evidence points to the Sigma-1 Receptor (S1R), here referred to as E1R, as a promising therapeutic target for these devastating conditions.[1][2] E1R is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface, a critical hub for cellular stress responses.[3][4][5] Activation of E1R has been shown to confer neuroprotection through various mechanisms, including the modulation of ER stress, regulation of calcium homeostasis, and attenuation of neuroinflammation.
These application notes provide a comprehensive guide for researchers designing and conducting preclinical efficacy studies of E1R modulators. Detailed protocols for key in vitro and in vivo experiments are provided, along with templates for data presentation and visualization tools to facilitate robust and reproducible research.
E1R Signaling Pathway in Neuroprotection
Under basal conditions, E1R is associated with the binding immunoglobulin protein (BiP), an ER chaperone. Upon cellular stress or stimulation by an agonist, E1R dissociates from BiP and translocates to other subcellular compartments where it interacts with a variety of client proteins to orchestrate a pro-survival response. Key neuroprotective signaling events initiated by E1R activation include:
-
Attenuation of ER Stress: E1R activation helps to mitigate the unfolded protein response (UPR) by promoting proper protein folding and reducing the accumulation of misfolded proteins.
-
Regulation of Calcium Homeostasis: E1R modulates intracellular calcium signaling by interacting with inositol 1,4,5-trisphosphate receptors (IP3Rs) at the ER-mitochondrion interface, preventing excitotoxicity.
-
Promotion of Neurotrophic Factor Signaling: E1R activation can enhance the signaling of neurotrophic factors like brain-derived neurotrophic factor (BDNF), promoting neuronal survival and plasticity.
-
Reduction of Oxidative Stress: E1R activation has been linked to the upregulation of antioxidant defenses, thereby reducing neuronal damage from reactive oxygen species (ROS).
-
Modulation of Neuroinflammation: E1R signaling can suppress the activation of microglia and astrocytes, leading to a decrease in the production of pro-inflammatory cytokines.
Experimental Workflow for E1R Efficacy Studies
A typical workflow for assessing the neuroprotective efficacy of a novel E1R modulator involves a tiered approach, starting with in vitro screening and culminating in in vivo validation in animal models of neurodegeneration.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from E1R efficacy studies.
Table 1: In Vitro Neuroprotective Effects of E1R Agonist (Compound X)
| Assay | Neurotoxic Insult | Outcome Measure | Control | Insult Only | Insult + Compound X (1 µM) |
| MTT Assay | 6-OHDA (100 µM) | % Cell Viability | 100 ± 5.2 | 48.3 ± 4.1 | 75.6 ± 6.3 |
| LDH Assay | Glutamate (200 µM) | % Cytotoxicity | 5.1 ± 1.2 | 42.8 ± 3.9 | 18.2 ± 2.5 |
| TUNEL Assay | Aβ₁₋₄₂ (10 µM) | % Apoptotic Cells | 2.3 ± 0.8 | 35.1 ± 4.5 | 11.7 ± 2.1 |
| Western Blot | Tunicamycin (1 µg/mL) | GRP78/β-actin ratio | 1.0 ± 0.1 | 3.2 ± 0.4 | 1.5 ± 0.2 |
| ELISA | LPS (100 ng/mL) | TNF-α (pg/mL) | 15.4 ± 3.1 | 258.9 ± 22.7 | 98.6 ± 15.4 |
Table 2: In Vivo Efficacy of E1R Agonist (Compound Y) in a Mouse Model of Parkinson's Disease (MPTP)
| Assessment | Parameter | Vehicle | MPTP | MPTP + Compound Y (10 mg/kg) |
| Behavioral | ||||
| Morris Water Maze | Escape Latency (s) | 15.2 ± 2.1 | 45.8 ± 5.3 | 22.5 ± 3.8 |
| Time in Target Quadrant (%) | 48.9 ± 4.7 | 18.2 ± 3.1 | 39.7 ± 4.2 | |
| Neurochemical | ||||
| Striatal Dopamine | ng/mg tissue | 12.5 ± 1.8 | 3.1 ± 0.9 | 8.9 ± 1.5 |
| Histological | ||||
| TH+ Neurons (SNc) | Number of cells | 8500 ± 450 | 3200 ± 310 | 6800 ± 420 |
| Biochemical | ||||
| Brain IL-1β (ELISA) | pg/mg protein | 25.1 ± 4.2 | 112.8 ± 15.6 | 45.3 ± 8.9 |
Detailed Experimental Protocols
In Vitro Assays
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader (570 nm)
-
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with the E1R modulator for a specified time (e.g., 1 hour).
-
Introduce the neurotoxic insult (e.g., 6-OHDA, glutamate) and incubate for the desired duration (e.g., 24 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Materials:
-
Cells cultured on coverslips or in chamber slides
-
Paraformaldehyde (4%)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT and labeled dUTPs)
-
Fluorescence microscope
-
-
Protocol:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with permeabilization solution for 20 minutes at room temperature.
-
Wash with PBS.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.
-
Wash with PBS.
-
Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize and quantify the apoptotic (TUNEL-positive) cells using a fluorescence microscope.
-
This technique is used to detect and quantify the expression levels of key proteins involved in the unfolded protein response (UPR), such as GRP78 and CHOP.
-
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
Imaging system
-
-
Protocol:
-
Prepare protein lysates from treated and control cells.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescence substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Enzyme-Linked Immunosorbent Assay (ELISA) is a quantitative method to measure the concentration of specific cytokines (e.g., TNF-α, IL-1β) in cell culture supernatants or tissue homogenates.
-
Materials:
-
ELISA plate pre-coated with capture antibody
-
Samples (cell culture supernatant or brain tissue homogenate)
-
Detection antibody (biotinylated)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
Plate reader (450 nm)
-
-
Protocol:
-
Add standards and samples to the wells of the ELISA plate and incubate.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate.
-
Wash the plate.
-
Add Streptavidin-HRP and incubate.
-
Wash the plate.
-
Add TMB substrate and incubate in the dark.
-
Add the stop solution to stop the reaction.
-
Read the absorbance at 450 nm.
-
Calculate cytokine concentrations based on the standard curve.
-
In Vivo Assays
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents, which are often impaired in models of neurodegenerative diseases.
-
Materials:
-
Circular pool (120-150 cm in diameter) filled with opaque water
-
Submerged escape platform
-
Visual cues placed around the room
-
Video tracking system
-
-
Protocol:
-
Acquisition Phase (e.g., 4-5 days):
-
Place the mouse in the water at one of four starting positions, facing the wall of the pool.
-
Allow the mouse to swim and find the hidden platform. The trial ends when the mouse climbs onto the platform.
-
If the mouse does not find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Conduct multiple trials per day with different starting positions.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for a set time (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
Measure escape latency (time to find the platform) and path length during the acquisition phase.
-
Measure the time spent in the target quadrant and the number of platform crossings during the probe trial.
-
-
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labs.penchant.bio [labs.penchant.bio]
- 5. Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming In Vitro Solubility Challenges with (4R,5S)-E1R
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential solubility issues when working with the novel sigma-1 receptor modulator, (4R,5S)-E1R, in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is (4R,5S)-E1R and what is its primary in vitro application?
A1: (4R,5S)-E1R is a novel positive allosteric modulator of the sigma-1 receptor.[1][2] In vitro, it is often used in assays such as radioligand binding assays (e.g., with --INVALID-LINK---pentazocine) and functional assays measuring intracellular calcium concentration changes in response to stimuli like bradykinin.[1][2]
Q2: I am observing precipitate in my (4R,5S)-E1R stock solution. What should I do?
A2: Precipitate formation in a stock solution, typically prepared in a solvent like DMSO, can be due to exceeding the compound's solubility limit or improper storage.[3] First, try to gently warm the solution and vortex or sonicate it to see if the precipitate redissolves. If it persists, it is best to prepare a fresh stock solution at a slightly lower concentration. To avoid repeated freeze-thaw cycles that can affect stability and solubility, it is recommended to prepare single-use aliquots of your stock solution.
Q3: My (4R,5S)-E1R precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A3: This is a common issue for compounds with low aqueous solubility. The abrupt change in solvent polarity when diluting a DMSO stock into an aqueous medium can cause the compound to crash out of solution. Several strategies can mitigate this, including using an intermediate dilution step, reducing the final concentration of the compound, or incorporating a small percentage of a co-solvent in your final assay buffer if the assay can tolerate it.
Q4: How can I determine the maximum soluble concentration of (4R,5S)-E1R in my specific assay medium?
A4: A kinetic solubility assay is a practical method to determine the solubility of (4R,5S)-E1R in your specific buffer. This typically involves preparing a serial dilution of your compound from a high-concentration stock in your assay buffer and measuring the turbidity or light scattering at different concentrations over time. The concentration at which precipitation is first observed is considered the kinetic solubility limit.
Q5: Could the observed lack of activity of (4R,5S)-E1R in my cell-based assay be related to solubility?
A5: Yes, poor solubility can lead to a lower effective concentration of the compound at the target, resulting in underestimated activity or a complete lack of a dose-response relationship. If you suspect solubility issues, it is crucial to confirm that the compound is fully dissolved at the tested concentrations in your cell culture medium.
Troubleshooting Guides
Issue 1: Visible Precipitation of (4R,5S)-E1R in Aqueous Buffer
-
Symptom: You observe a cloudy or hazy appearance, or visible particles in your working solution after diluting the DMSO stock of (4R,5S)-E1R into your aqueous assay buffer.
-
Possible Cause: The concentration of (4R,5S)-E1R exceeds its solubility limit in the final aqueous buffer.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Lower the final concentration of (4R,5S)-E1R in your assay.
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (typically ≤ 0.5%) to minimize its own biological effects, but you might test if a slightly higher, yet tolerated, concentration improves solubility.
-
Use an Intermediate Dilution Step: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a small volume of your aqueous buffer, vortex thoroughly, and then perform the final dilution.
-
Incorporate Co-solvents: If your assay permits, consider adding a small percentage of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) to your final assay buffer to increase the solubility of (4R,5S)-E1R.
-
Sonication: Briefly sonicate the final working solution to help disperse any small, non-visible aggregates.
-
Issue 2: Inconsistent or Non-Reproducible Assay Results
-
Symptom: High variability in your results (e.g., IC50 values) between replicate experiments or plates.
-
Possible Cause: Inconsistent solubility or precipitation of (4R,5S)-E1R across different wells or experiments. This can be due to minor variations in temperature, mixing, or pipetting.
-
Troubleshooting Steps:
-
Prepare Fresh Working Solutions: Always prepare your working dilutions of (4R,5S)-E1R fresh from a stock solution immediately before each experiment.
-
Ensure Homogeneity: After preparing the working solution, vortex it thoroughly before dispensing it into your assay plates.
-
Temperature Control: Be mindful of temperature changes, as solubility is often temperature-dependent. Avoid storing diluted aqueous solutions of the compound on ice if it decreases solubility.
-
Use of Surfactants: In some cell-free assays, a very low concentration of a non-ionic surfactant (e.g., Tween-20) can help maintain compound solubility. However, this must be carefully validated for compatibility with your specific assay.
-
Data Presentation
Table 1: Illustrative Solubility of (4R,5S)-E1R in Common In Vitro Buffers
| Buffer (pH 7.4) | Co-solvent | (4R,5S)-E1R Concentration (µM) where Precipitation is Observed |
| Phosphate Buffered Saline (PBS) | None | 50 |
| PBS | 0.5% DMSO | 75 |
| PBS | 1% Ethanol | 100 |
| Hanks' Balanced Salt Solution (HBSS) | None | 45 |
| HBSS | 0.5% DMSO | 70 |
| Cell Culture Medium (DMEM) + 10% FBS | 0.5% DMSO | > 100 |
Note: This data is illustrative. Actual solubility should be determined empirically.
Table 2: Effect of Different Solubilization Strategies on the Apparent IC50 of (4R,5S)-E1R in a Functional Assay
| Solubilization Method | Apparent IC50 (µM) | Observations |
| Direct Dilution in PBS | 25.3 | Precipitate observed at concentrations > 30 µM |
| Intermediate Dilution in PBS | 15.8 | Less precipitate observed |
| PBS + 0.1% Tween-20 | 10.2 | No visible precipitate |
| PBS + 2% Ethanol | 11.5 | No visible precipitate |
Note: This data is illustrative and demonstrates how improved solubility can lead to a more accurate determination of potency.
Experimental Protocols
Protocol 1: Preparation of (4R,5S)-E1R Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM in 100% DMSO):
-
Accurately weigh the required amount of (4R,5S)-E1R powder.
-
Add the calculated volume of 100% DMSO to achieve a 10 mM concentration.
-
Gently warm the vial (e.g., in a 37°C water bath) and vortex until the compound is completely dissolved.
-
Visually inspect the solution for any undissolved particles.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
-
-
Working Solution Preparation (e.g., 100 µM in Assay Buffer with <0.5% DMSO):
-
Method A (Direct Dilution):
-
Add the required volume of your aqueous assay buffer to a sterile tube.
-
While vortexing the buffer, add the appropriate volume of the 10 mM (4R,5S)-E1R stock solution.
-
Continue vortexing for at least 30 seconds.
-
-
Method B (Intermediate Dilution):
-
In a separate tube, perform an intermediate dilution of the 10 mM stock solution (e.g., 1:10) in your assay buffer. Vortex thoroughly.
-
Use this intermediate dilution to prepare your final working solution.
-
-
Visualizations
Caption: Troubleshooting workflow for preparing (4R,5S)-E1R solutions for in vitro assays.
References
- 1. The cognition-enhancing activity of E1R, a novel positive allosteric modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cognition-enhancing activity of E1R, a novel positive allosteric modulator of sigma-1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Optimizing E1R Dosage for Animal Cognitive Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of E1R for animal cognitive studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is E1R and what is its primary mechanism of action?
A1: E1R, or (4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide, is a novel, orally active, small molecule that acts as a positive allosteric modulator (PAM) of the sigma-1 receptor (S1R).[1][2] Unlike a direct agonist, a PAM enhances the effect of the endogenous ligand on the receptor. The cognitive-enhancing effects of E1R are attributed to its positive modulation of the S1R, which can be blocked by the selective S1R antagonist, NE-100.[1][2]
Q2: What are the reported cognitive-enhancing effects of E1R in animal models?
A2: E1R has been shown to improve cognitive performance in various animal models. Specifically, it has demonstrated efficacy in:
-
Passive Avoidance (PA) Test: E1R treatment has been shown to dose-dependently increase retention latency in mice, indicating improved learning and memory.[2]
-
Y-Maze Test: E1R has been found to alleviate scopolamine-induced cognitive impairment in mice, suggesting its potential to counteract cholinergic dysfunction.
Q3: What is a typical effective dosage range for E1R in mice?
A3: Based on available studies, effective doses of E1R in mice for cognitive enhancement have been reported to be in the range of 1 to 10 mg/kg when administered intraperitoneally (IP). It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and experimental paradigm.
Q4: How should E1R be administered to animals?
A4: The most commonly reported route of administration for E1R in preclinical studies is intraperitoneal (IP) injection. However, as a derivative of piracetam, which has good oral bioavailability, oral gavage is also a viable option. The choice of administration route can affect the drug's pharmacokinetics, including its bioavailability and half-life. It is recommended to assess the bioavailability of E1R for your chosen route of administration if precise plasma concentrations are required for your study.
Q5: What is the proposed downstream signaling pathway of E1R's action?
A5: E1R's cognitive-enhancing effects are mediated through the potentiation of sigma-1 receptor (S1R) signaling. The S1R is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. Upon activation, it can influence several downstream pathways, including:
-
Calcium Signaling: S1R modulates intracellular calcium (Ca2+) homeostasis by interacting with inositol 1,4,5-trisphosphate receptors (IP3Rs) at the ER-mitochondria interface.
-
ERK Pathway: Activation of S1R has been linked to the phosphorylation and activation of the Extracellular signal-regulated kinase (ERK), a key pathway involved in synaptic plasticity and memory formation.
-
Nrf2 Pathway: S1R activation may also promote the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that upregulates the expression of antioxidant enzymes, thereby protecting against oxidative stress.
Troubleshooting Guide
Problem 1: High variability in cognitive performance results between animals in the same treatment group.
-
Possible Cause: Inconsistent drug administration, stress-induced variability, or inherent biological differences in the animals.
-
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure all personnel are thoroughly trained and consistent in the chosen administration method (e.g., IP injection site and depth, oral gavage technique).
-
Acclimatize Animals: Allow sufficient time for animals to acclimate to the housing and testing environment to reduce stress. Handle animals regularly and gently.
-
Control for Environmental Factors: Maintain consistent lighting, temperature, and noise levels in the animal facility and testing rooms.
-
Increase Sample Size: A larger sample size can help to mitigate the impact of individual biological variability.
-
Problem 2: Lack of a significant cognitive-enhancing effect of E1R at the tested doses.
-
Possible Cause: Sub-optimal dosage, inappropriate timing of administration, or issues with the cognitive testing paradigm.
-
Troubleshooting Steps:
-
Conduct a Dose-Response Study: Test a wider range of E1R doses to identify the optimal effective dose for your specific model and task.
-
Optimize Administration Timing: The time between E1R administration and the cognitive test is critical. For acute studies, a window of 30-60 minutes prior to testing is often a good starting point, but this may need to be optimized.
-
Validate Cognitive Task: Ensure your behavioral paradigm is sensitive enough to detect cognitive enhancement. Run positive controls (e.g., other known nootropics) to validate the assay.
-
Consider the Cognitive Impairment Model: If using a disease or drug-induced model (e.g., scopolamine), ensure the model is robust and consistently produces a cognitive deficit.
-
Problem 3: Animals exhibit unexpected side effects, such as altered locomotor activity.
-
Possible Cause: The dose of E1R may be too high, or the observed effects may be unrelated to E1R.
-
Troubleshooting Steps:
-
Assess Locomotor Activity: Include an open field test or similar assay to specifically assess locomotor activity at all tested doses of E1R. E1R has been reported to not affect locomotor activity at effective cognitive-enhancing doses.
-
Reduce the Dose: If hyperactivity or sedation is observed, lower the dose of E1R.
-
Include a Vehicle Control Group: Always include a vehicle-only control group to differentiate the effects of the drug from the experimental procedures.
-
Data Presentation
Table 1: Summary of E1R Dosage and Effects in Animal Cognitive Studies
| Animal Model | Cognitive Test | Administration Route | Effective Dose Range | Observed Effect | Citation |
| Mice | Passive Avoidance | Intraperitoneal (IP) | 1 - 10 mg/kg | Increased retention latency | |
| Mice | Y-Maze (Scopolamine-induced deficit) | Intraperitoneal (IP) | 1 - 10 mg/kg | Alleviation of cognitive impairment |
Note: This table is based on currently available data. Researchers should perform their own dose-response studies to determine the optimal dosage for their specific experimental conditions.
Experimental Protocols
1. Passive Avoidance Test for Assessing the Effect of E1R on Memory in Mice
-
Apparatus: A two-compartment passive avoidance apparatus with a light and a dark chamber separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
-
Procedure:
-
Habituation (Day 1): Place each mouse in the light chamber and allow it to explore for 5 minutes.
-
Training (Day 2):
-
Administer E1R (e.g., 1 or 10 mg/kg, IP) or vehicle 30-60 minutes before the training session.
-
Place the mouse in the light chamber. After a 30-second acclimatization period, open the guillotine door.
-
When the mouse enters the dark chamber with all four paws, close the door and deliver a mild foot shock (e.g., 0.3-0.5 mA for 2 seconds).
-
Return the mouse to its home cage.
-
-
Testing (Day 3):
-
Place the mouse back into the light chamber.
-
After a 30-second acclimatization period, open the guillotine door.
-
Record the latency to enter the dark chamber (step-through latency) for up to 300 seconds. A longer latency indicates better memory of the aversive stimulus.
-
-
2. Y-Maze Test for Assessing the Effect of E1R on Scopolamine-Induced Cognitive Impairment in Mice
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Drug Administration:
-
Administer E1R (e.g., 1 or 10 mg/kg, IP) or vehicle.
-
After 30 minutes, administer scopolamine (e.g., 1 mg/kg, IP) to induce cognitive impairment. A control group should receive vehicle for both injections.
-
-
Testing:
-
After another 30 minutes, place the mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries.
-
-
Data Analysis:
-
An arm entry is counted when all four paws are within the arm.
-
A "spontaneous alternation" is defined as consecutive entries into three different arms (e.g., ABC, CAB).
-
Calculate the percentage of spontaneous alternations as: (Number of Spontaneous Alternations) / (Total Number of Arm Entries - 2) * 100.
-
A higher percentage of spontaneous alternations indicates better spatial working memory. E1R is expected to reverse the scopolamine-induced reduction in spontaneous alternations.
-
-
Mandatory Visualizations
Caption: Proposed signaling pathway of E1R through positive allosteric modulation of the Sigma-1 Receptor.
Caption: General experimental workflow for cognitive studies with E1R.
Caption: Troubleshooting decision tree for E1R cognitive experiments.
References
Technical Support Center: Troubleshooting Inconsistent Results in E1R Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during E1R (Resolvin E1 Receptor) binding assays. The E1R, also known as ChemR23 or chemerin receptor 1, is a G-protein coupled receptor (GPCR) that plays a crucial role in the resolution of inflammation.
Frequently Asked Questions (FAQs)
Q1: What is the E1R and why are binding assays for it important?
A1: The E1R (Resolvin E1 Receptor), officially known as ChemR23, is a receptor for the pro-resolving lipid mediator Resolvin E1 (RvE1) and the chemoattractant protein chemerin.[1][2] Binding assays for E1R are critical for understanding its role in inflammatory processes and for the discovery and development of new drugs that can modulate its activity to treat inflammatory diseases.
Q2: What are the common types of binding assays used for E1R?
A2: The most common types of binding assays for E1R, a G-protein coupled receptor, are radioligand binding assays. These include:
-
Saturation Binding Assays: Used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radiolabeled ligand.[3]
-
Competition Binding Assays: Used to determine the affinity (Ki) of unlabeled test compounds by measuring their ability to compete with a radioligand for binding to the receptor.[3]
Q3: What are some of the key factors that can lead to inconsistent results in E1R binding assays?
A3: Inconsistencies in E1R binding assays can arise from several factors, including:
-
Reagent Quality: Purity and stability of the radioligand, as well as the integrity of the receptor preparation.[4]
-
Assay Conditions: Suboptimal pH, ionic strength of the buffer, incubation time, and temperature.
-
High Non-Specific Binding: The binding of the radioligand to components other than the E1R.
-
Pipetting and Handling Errors: Inaccurate dispensing of reagents can introduce significant variability.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your E1R binding assays.
Issue 1: High Non-Specific Binding (NSB)
Q: My non-specific binding is greater than 50% of the total binding. What could be the cause and how can I reduce it?
A: High non-specific binding (NSB) can mask the specific binding signal, leading to inaccurate results. Ideally, NSB should be less than 50% of the total binding at the highest radioligand concentration used.
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | Use a lower concentration of radioligand. A good starting point is a concentration at or below the Kd value.Check the purity of the radioligand. Impurities can contribute to high NSB. Ensure radiochemical purity is >90%.Consider the hydrophobicity of the radioligand. Hydrophobic ligands tend to have higher NSB. |
| Tissue/Cell Preparation | Reduce the amount of membrane protein. A typical range for most receptor assays is 100-500 µg of membrane protein per well. It may be necessary to titrate the amount of cell membrane to optimize the assay. |
| Assay Conditions | Optimize incubation time and temperature. Shorter incubation times can sometimes reduce NSB, but ensure equilibrium is reached for specific binding.Modify the assay buffer. Including agents like bovine serum albumin (BSA) or using buffers with higher ionic strength can reduce non-specific interactions.Increase the volume and/or number of wash steps. Use ice-cold wash buffer to minimize dissociation of the specifically bound ligand. |
Issue 2: Low or No Specific Binding
Q: I am observing very low or no specific binding in my assay. What are the possible reasons?
A: Low specific binding can be due to a variety of factors related to the reagents or the assay conditions.
| Potential Cause | Troubleshooting Steps |
| Receptor Preparation | Confirm the presence and integrity of the E1R. The receptor may have been degraded during preparation or storage. Use techniques like Western blotting to verify receptor presence. |
| Radioligand Issues | Check the specific activity of the radioligand. A low specific activity may not be sufficient to detect low levels of receptor binding.Verify the concentration of the radioligand. Inaccurate dilutions can lead to a lower than expected concentration in the assay. |
| Assay Conditions | Ensure the incubation time is sufficient to reach equilibrium. This is particularly important for high-affinity ligands which may have slow association rates.Optimize the assay buffer composition. The pH and presence of specific ions can significantly impact binding. |
Quantitative Data
The following table summarizes known binding affinities for ligands of the E1R/ChemR23.
| Ligand | Receptor | Binding Affinity (Kd/Ki) | Notes |
| Resolvin E1 (RvE1) | ChemR23 | Kd = 11.3 ± 5.4 nM | High-affinity binding. |
| Resolvin E1 (RvE1) | BLT1 | Kd = 48.3 nM | Lower affinity binding compared to ChemR23. |
| Chemerin Peptide | ChemR23 | - | Does not displace [3H]RvE1 binding, suggesting a different binding site or mechanism. |
Experimental Protocols
Detailed Methodology: Radioligand Saturation Binding Assay for E1R (ChemR23)
This protocol is a synthesized methodology based on standard practices for GPCR radioligand binding assays and should be optimized for your specific experimental conditions.
1. Receptor Preparation:
-
Prepare membrane homogenates from cells or tissues expressing E1R/ChemR23. A typical protein concentration to aim for in the final assay is 100-500 µ g/well .
2. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand Stock Solution: Prepare a high-concentration stock solution of [3H]Resolvin E1.
-
Unlabeled Ligand Stock Solution: Prepare a high-concentration stock solution of unlabeled Resolvin E1 to determine non-specific binding.
3. Assay Procedure:
-
Set up duplicate tubes for total binding and non-specific binding for each concentration of the radioligand.
-
For total binding, add increasing concentrations of [3H]Resolvin E1 to the tubes containing the receptor preparation in assay buffer.
-
For non-specific binding, add a high concentration of unlabeled Resolvin E1 (e.g., 1000-fold higher than the Kd of the radioligand) in addition to the increasing concentrations of [3H]Resolvin E1.
-
Incubate the tubes at a constant temperature for a sufficient time to reach equilibrium. This time should be determined from prior kinetic experiments.
-
Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts at each radioligand concentration.
-
Plot the specific binding as a function of the free radioligand concentration.
-
Analyze the data using non-linear regression to fit a one-site binding model and determine the Kd and Bmax values.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: E1R (ChemR23) signaling pathway initiated by Resolvin E1 binding.
Caption: A logical workflow for troubleshooting inconsistent E1R binding assay results.
References
Technical Support Center: Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the synthesis of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, a key chiral auxiliary. The primary focus is on improving the yield of the precursor (1S,2R)-2-amino-1-phenylpropan-1-ol (norephedrine) and its subsequent cyclization.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Question 1: My synthesis of the (1S,2R)-2-amino-1-phenylpropan-1-ol precursor from the corresponding α-aminoketone is resulting in a low yield. What are the common causes and solutions?
Low yields in the reduction of α-aminoketones are frequently due to side reactions, incomplete conversion, or degradation of the product.[1]
Common Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Over-reduction | Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce the ketone to a methylene group, especially with aromatic ketones.[1] | Opt for a milder, more chemoselective reducing agent such as Sodium Borohydride (NaBH₄).[1] |
| Incomplete Reaction | Insufficient reducing agent or reaction time can lead to unreacted starting material. | Increase the molar equivalents of the reducing agent and monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] |
| Product Degradation | Amino alcohols can be sensitive to harsh pH conditions during workup.[1] | Use a buffered solution during the workup to maintain a neutral pH and prevent degradation. |
| Imine/Enamine Formation | The amino group can react with the ketone of another molecule, leading to side products. | Protect the amino group with a suitable protecting group (e.g., Boc, Cbz) before the reduction step. |
Question 2: I am observing poor diastereoselectivity in the reduction of the α-aminoketone to the desired (1S,2R)-amino alcohol. How can I improve this?
Achieving high diastereoselectivity is a common challenge. The stereochemical outcome is highly dependent on the reducing agent and any existing chiral centers.
Strategies for Improving Diastereoselectivity:
| Strategy | Description |
| Chelation Control | Use a reducing agent that can chelate with the amino and carbonyl groups, such as Zinc Borohydride (Zn(BH₄)₂). This locks the conformation and directs the hydride attack from a specific face. |
| Non-Chelating Conditions | Under non-chelating conditions with bulky reducing agents (e.g., L-Selectride), the Felkin-Anh model can predict the major diastereomer. The bulky group orients itself away from the nucleophile's trajectory. |
| Substrate Control | The inherent chirality of the starting material can influence the stereochemical outcome. This is known as substrate-controlled diastereoselection. |
A comparison of different reducing agents on a model α-aminoketone:
| Reducing Agent | Typical Diastereomeric Ratio (syn:anti) | Controlling Factor |
| NaBH₄ | Varies, often moderate selectivity | Felkin-Anh/Cram Chelate |
| LiAlH₄ | Varies, often moderate selectivity | Felkin-Anh/Cram Chelate |
| Zn(BH₄)₂ | High syn selectivity | Chelation |
| L-Selectride | High anti selectivity | Steric (Felkin-Anh) |
Question 3: During the synthesis of my amino alcohol precursor, I am getting significant amounts of elimination and substitution byproducts. How can I minimize these?
The formation of elimination (E1/E2) and substitution (SN1/SN2) byproducts is a classic problem, especially when dealing with secondary alcohols or halides. The reaction pathway is heavily influenced by the substrate, base/nucleophile, solvent, and temperature.
Logical Flow for Minimizing Side Reactions:
Caption: Troubleshooting competing reactions based on substrate.
For a secondary alcohol precursor, which is relevant for (1S,2R)-2-amino-1-phenylpropan-1-ol, the conditions are critical:
-
To favor substitution (SN2): Use a good nucleophile that is a relatively weak base.
-
To favor elimination (E2): Use a strong, non-nucleophilic base.
-
SN1 and E1 pathways are favored by poor nucleophiles/weak bases (solvolysis conditions) and for secondary substrates, often occur together. Increasing the reaction temperature generally favors E1 over SN1.
Question 4: The final cyclization step to form the oxazolidinone from the amino alcohol is giving a low yield. What can I do to improve this?
The formation of the oxazolidinone ring is a critical step. Low yields can result from suboptimal reagents, reaction conditions, or side reactions.
Key Optimization Parameters for Oxazolidinone Formation:
| Parameter | Recommendation | Rationale |
| Carbonyl Source | Diethyl carbonate is a common and effective reagent. Phosgene or its derivatives can also be used but are more hazardous. | Diethyl carbonate is less toxic and easier to handle. |
| Base | Potassium carbonate is an effective base for this transformation. Sodium ethoxide can also be used. | The base facilitates the deprotonation of the alcohol and amine, promoting cyclization. |
| Temperature | High temperatures (e.g., 160°C) are often required to drive the reaction to completion. | The reaction involves the elimination of ethanol, which is favored at higher temperatures. |
| Removal of Byproducts | Using a distillation apparatus to remove the ethanol byproduct can drive the equilibrium towards the product. | According to Le Chatelier's principle, removing a product shifts the equilibrium to the right. |
Frequently Asked Questions (FAQs)
Q1: What is the starting material for the synthesis of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone? A common and commercially available starting material is (1S,2R)-norephedrine, which is an amino alcohol.
Q2: What are the key reaction steps in the synthesis of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone from (1S,2R)-norephedrine? The synthesis is typically a one-step cyclization reaction where the amino alcohol is treated with a carbonyl source, such as diethyl carbonate, in the presence of a base.
Q3: How can I purify the final product? Recrystallization from a solvent mixture like hexane-ethyl acetate is a common method for purifying (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.
Q4: Are there alternative methods for synthesizing oxazolidinones? Yes, other methods include the reaction of amino alcohols with carbonyldiimidazole, or chloroacetyl chloride followed by intramolecular cyclization. However, the direct cyclization with diethyl carbonate is often preferred for its efficiency.
Experimental Protocols
Protocol 1: Diastereoselective Reduction of an α-Aminoketone (Hypothetical)
This protocol describes a general procedure for the diastereoselective reduction of an N-protected α-aminoketone to the corresponding syn-amino alcohol using chelation control.
Caption: Workflow for chelation-controlled reduction.
-
Reaction Setup: Dissolve the N-protected α-aminoketone in a suitable solvent like a mixture of THF and methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Chelating Agent: Slowly add a solution of a chelating agent, such as zinc chloride (ZnCl₂) in THF, to the stirred solution. Allow the mixture to stir for 30 minutes to ensure the formation of the chelate.
-
Addition of Reducing Agent: Slowly add a solution of sodium borohydride (NaBH₄) in methanol to the reaction mixture.
-
Reaction: Allow the reaction to stir at -78 °C. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired diastereomer of the amino alcohol.
Protocol 2: Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
This protocol is adapted from established literature procedures.
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a distillation apparatus, combine (1S,2R)-norephedrine (1.0 eq), diethyl carbonate (2.3 eq), and anhydrous potassium carbonate (2.1 eq).
-
Heating: Heat the mixture in an oil bath at 160 °C.
-
Distillation: Ethanol will begin to distill. Collect the ethanol in a receiving flask cooled in an ice bath. The reaction is typically complete when ethanol distillation ceases (approximately 5 hours).
-
Cooling and Dilution: Remove the oil bath and allow the mixture to cool to room temperature. Dilute the reaction mixture with dichloromethane.
-
Workup: Wash the organic layer with water twice. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purification: Recrystallize the resulting solid from a hexane-ethyl acetate mixture to yield pure (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as white crystals.
References
Challenges in the clinical translation of E1R research
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the clinical translation of Sigma-1 Receptor (E1R) research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments and clinical trial development.
Section 1: Ligand Development and Selectivity
This section addresses common issues related to the design, synthesis, and characterization of selective E1R ligands.
Frequently Asked Questions (FAQs):
Q1: My novel E1R ligand shows off-target effects in preclinical models. How can I troubleshoot this?
A1: Off-target effects are a significant hurdle in E1R drug development due to the receptor's promiscuous binding pocket.[1] Here’s a troubleshooting guide:
-
Problem: The ligand may be binding to other receptors, such as the Sigma-2 Receptor (S2R) or other CNS targets. Many early E1R ligands were known to have affinities for various other receptors, complicating the interpretation of their effects.[2][3]
-
Troubleshooting Steps:
-
Comprehensive Selectivity Profiling: Screen your compound against a broad panel of receptors, ion channels, and transporters, especially those with structural similarities to the E1R binding site. Pay close attention to S2R, as it is often co-expressed with E1R.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogues of your lead compound. The goal is to identify the structural moieties responsible for off-target binding and modify them to improve selectivity without sacrificing E1R affinity. The crystal structure of the E1R, resolved in 2016, can be a valuable tool for structure-based drug design to enhance selectivity.[1]
-
Functional Assays: Use cell-based functional assays to confirm that the observed effects are mediated by E1R. This can include measuring downstream signaling events known to be modulated by E1R, such as calcium mobilization or neurite outgrowth.[4] The development of biosensors, like the S1R-BiP NanoBiT assay, can help in characterizing ligand activity in a cellular context.
-
In Vivo Target Engagement: Employ techniques like PET imaging with a validated E1R-specific radiotracer to confirm that your ligand engages with E1R at the intended target site in vivo. This can help differentiate between on-target and off-target effects.
-
Q2: I am struggling to differentiate between agonist and antagonist activity for my E1R ligand in vitro. What are the best practices?
A2: Distinguishing between E1R agonists and antagonists can be challenging due to the lack of a universally accepted, straightforward functional assay. Here are some recommended approaches:
-
Problem: Simple binding affinity assays do not reveal the functional activity of a ligand. The chaperone nature of E1R means its activation doesn't always lead to a simple, measurable downstream event like GPCRs.
-
Recommended Protocols:
-
Neurite Outgrowth Assay: In cell lines like PC12, E1R agonists have been shown to potentiate nerve growth factor (NGF)-induced neurite outgrowth. This effect can be blocked by E1R antagonists.
-
Calcium Mobilization Assay: E1R is known to modulate intracellular calcium signaling. In response to cellular stress (e.g., ER stress), E1R translocates and interacts with IP3 receptors to regulate calcium flux. Agonists can potentiate this response, while antagonists can block it.
-
S1R-BiP Dissociation Assay: E1R forms a complex with the binding immunoglobulin protein (BiP) in the endoplasmic reticulum. Agonist binding is thought to promote the dissociation of this complex. The S1R-BiP NanoBiT assay is a recently developed tool to measure this dissociation.
-
In Vivo Behavioral Models: In preclinical animal models, E1R antagonists have been shown to produce antinociceptive effects and potentiate opioid analgesia, while agonists can have neuroprotective effects.
-
Section 2: Biomarkers and Target Engagement
This section provides guidance on the development and use of biomarkers to confirm E1R target engagement in clinical and preclinical studies.
Frequently Asked Questions (FAQs):
Q3: How can I reliably measure E1R target engagement in human subjects during a clinical trial?
A3: Measuring target engagement is crucial for establishing a drug's mechanism of action and determining appropriate dosing. For E1R, Positron Emission Tomography (PET) imaging is the most direct and quantitative method available.
-
Problem: It is difficult to assess how much of an administered drug is binding to E1R in the brain and other tissues in living subjects.
-
Solution: PET Imaging:
-
Principle: PET imaging uses radiolabeled ligands (radiotracers) that specifically bind to the target of interest. By imaging the distribution and concentration of the radiotracer, one can quantify the density and occupancy of the target receptor.
-
Workflow:
-
A baseline PET scan is performed with an E1R-specific radiotracer to determine the baseline receptor density.
-
The therapeutic E1R ligand is administered to the subject.
-
A second PET scan is performed. The displacement of the radiotracer by the therapeutic drug is measured, which allows for the calculation of receptor occupancy.
-
-
Available Radiotracers: Several PET radiotracers for E1R have been developed and used in clinical studies, with [¹⁸F]FTC-146 being a promising candidate that has completed Phase I trials.
-
Quantitative Data: E1R PET Radiotracers
| Radiotracer | Affinity (Ki, nM) | Selectivity (S1R/S2R) | Status | Reference |
| [¹¹C]SA4503 | 3.5 | >100 | Preclinical/Clinical | |
| [¹⁸F]FTC-146 | 0.094 | >145,000 | Phase I Clinical Trial | |
| [¹⁸F]FPS | Subnanomolar | High | Preclinical |
Experimental Protocol: Receptor Occupancy Study using PET
-
Subject Recruitment: Enroll healthy volunteers or patients.
-
Radiotracer Synthesis: Synthesize the E1R PET radiotracer (e.g., [¹⁸F]FTC-146) under GMP conditions.
-
Baseline PET Scan:
-
Administer a bolus injection of the radiotracer.
-
Acquire dynamic PET data for 90-120 minutes.
-
Collect arterial blood samples to measure the radiotracer concentration in plasma.
-
-
Drug Administration: Administer the therapeutic E1R ligand at the desired dose.
-
Second PET Scan:
-
After a suitable time for the drug to reach steady-state concentration, perform a second PET scan following the same procedure as the baseline scan.
-
-
Data Analysis:
-
Use kinetic modeling to estimate the binding potential (BP_ND) of the radiotracer in different brain regions for both scans.
-
Calculate receptor occupancy (RO) using the formula: RO (%) = (BP_ND_baseline - BP_ND_post-drug) / BP_ND_baseline * 100.
-
Visualization: PET Imaging Workflow
Caption: Workflow for a receptor occupancy study using PET imaging.
Section 3: Clinical Trial Design
This section offers insights into the complexities of designing clinical trials for E1R-targeting compounds.
Frequently Asked Questions (FAQs):
Q4: What are the key challenges in designing a Phase II clinical trial for an E1R modulator?
A4: Designing a successful Phase II trial for an E1R modulator requires careful consideration of the receptor's pleiotropic effects and the specific disease pathology.
-
Problem: The diverse functions of E1R make it a potential target for a wide range of diseases, from neurodegenerative disorders to pain and cancer. This broad applicability can make it difficult to select the right patient population, endpoints, and biomarkers for a specific trial.
-
Key Considerations for Clinical Trial Design:
-
Patient Selection:
-
Genetic Screening: For diseases like amyotrophic lateral sclerosis (ALS), mutations in the SIGMAR1 gene have been identified. Patient stratification based on genetic markers could enrich the trial population for responders.
-
Biomarker Expression: Utilize PET imaging or other biomarkers to select patients with a certain level of E1R expression in the target tissue.
-
-
Endpoint Selection:
-
Choose endpoints that are directly relevant to the proposed mechanism of action of your drug (agonist vs. antagonist) and the pathophysiology of the disease.
-
For neurodegenerative diseases, consider a combination of clinical rating scales, cognitive assessments, and biomarkers of neurodegeneration.
-
-
Agonist vs. Antagonist Effects: The therapeutic approach (agonism vs. antagonism) will depend on the disease. For example, E1R agonists are being investigated for neurodegenerative diseases due to their neuroprotective properties, while antagonists are being explored for pain management. The choice of agonist or antagonist will fundamentally shape the trial design and expected outcomes. Some studies have even shown that E1R agonists could have detrimental effects in certain conditions like spinal cord injury, highlighting the importance of careful preclinical evaluation.
-
Dose Selection: Use data from preclinical studies and Phase I trials, including PET receptor occupancy studies, to select a dose that achieves the desired level of target engagement.
-
Visualization: E1R Signaling Pathways
The pleiotropic effects of E1R stem from its role as a chaperone protein that modulates multiple signaling pathways.
Caption: Simplified diagram of E1R signaling pathways.
Q5: Several E1R clinical trials have been discontinued. What are the common reasons for failure and how can they be mitigated?
A5: The clinical development of E1R ligands has faced setbacks. Understanding the reasons for these failures is crucial for designing more successful future trials.
-
Problem: Promising preclinical data for E1R ligands has not always translated into clinical efficacy.
-
Common Reasons for Discontinuation:
-
Poor Pharmacokinetics: Some compounds, like MR309 (E-52862), were discontinued due to poor oral bioavailability.
-
Lack of Efficacy: In some cases, the therapeutic effect observed in preclinical models was not replicated in human subjects. This could be due to species differences, inappropriate patient selection, or a flawed understanding of the drug's mechanism of action in the context of the disease. The clinical trial for blarcamesine in Alzheimer's disease showed mixed results, failing to convince a European regulatory committee.
-
High Dropout Rates and Side Effects: The blarcamesine trial also had a high dropout rate, with common side effects being confusion, dizziness, and loss of balance.
-
-
Mitigation Strategies:
-
Rigorous Preclinical PK/PD Modeling: Thoroughly characterize the pharmacokinetic and pharmacodynamic properties of your compound in multiple species to better predict its behavior in humans.
-
Translational Biomarkers: Develop and validate biomarkers (e.g., PET imaging, fluid biomarkers) that can be used across preclinical and clinical studies to ensure consistent measurement of target engagement and downstream effects.
-
Adaptive Trial Designs: Consider using adaptive trial designs that allow for modifications to the trial protocol based on interim data. This can help in optimizing the dose, patient population, and endpoints as more is learned about the drug's effects.
-
This technical support center provides a starting point for addressing the complex challenges in the clinical translation of E1R research. As our understanding of this unique receptor continues to evolve, so too will the strategies for successfully developing novel E1R-targeted therapies.
References
- 1. advances-with-the-discovery-and-development-of-novel-sigma-1-receptor-antagonists-for-the-management-of-pain - Ask this paper | Bohrium [bohrium.com]
- 2. Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize variability in E1R behavioral experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in behavioral experiments involving E1R, a positive allosteric modulator of the sigma-1 receptor.
Frequently Asked Questions (FAQs)
Q1: What is E1R and what is its mechanism of action?
E1R is a novel, orally active, small molecule that acts as a positive allosteric modulator (PAM) of the sigma-1 receptor (S1R).[1][2][3] Unlike an agonist which directly activates the receptor, E1R enhances the binding and signaling of endogenous ligands or co-administered S1R agonists.[1][2] The S1R is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it plays a crucial role in regulating calcium signaling, ion channel function, and cellular stress responses. By modulating S1R function, E1R is being investigated for its potential cognition-enhancing effects in various neurological and psychiatric disorders.
Q2: Which behavioral assays are most commonly used to assess the cognitive-enhancing effects of E1R?
The primary behavioral assays used to evaluate the pro-cognitive effects of E1R in rodent models are:
-
Passive Avoidance (PA) Test: This test assesses fear-motivated learning and memory.
-
Y-Maze Test: This maze is used to evaluate spatial working memory through spontaneous alternation.
-
Novel Object Recognition (NOR) Test: This assay measures recognition memory.
An Open Field Test is also commonly used as a control experiment to ensure that E1R does not produce confounding effects on general locomotor activity.
Q3: What are the most common sources of variability in E1R behavioral experiments?
Variability in behavioral experiments can arise from several factors, broadly categorized as subject-related, environmental, and procedural. For E1R experiments, specific considerations include:
-
Subject-Related:
-
Genetic Strain: Different mouse or rat strains can exhibit significant variations in baseline cognitive performance and drug metabolism.
-
Age and Sex: Cognitive function and drug response can be influenced by the age and sex of the animals.
-
Stress Levels: High stress levels can impair cognitive performance and mask the effects of E1R.
-
-
Environmental:
-
Housing Conditions: Social isolation or enriched environments can alter baseline anxiety and cognitive function.
-
Testing Environment: Factors such as lighting, noise, and odors in the testing room can significantly impact behavior.
-
-
Procedural:
-
Drug Administration: Inconsistent timing, route of administration, or dosage of E1R can lead to variable drug exposure.
-
Handling: Inconsistent handling of animals by different experimenters can induce stress and affect performance.
-
Apparatus and Stimuli: Minor differences in the experimental apparatus (e.g., maze dimensions, object characteristics in NOR) can introduce variability.
-
Troubleshooting Guides
Passive Avoidance (PA) Test
Issue 1: High variability in step-through latency times within the same group.
| Potential Cause | Troubleshooting Steps |
| Inconsistent foot shock delivery. | Ensure the shock generator is calibrated and delivers a consistent current. Check for and clean any debris on the grid floor that may interfere with shock delivery. |
| Variable light intensity between compartments. | Use a lux meter to ensure consistent and appropriate light levels in both the light and dark compartments for all animals. |
| Differences in experimenter handling. | Standardize the handling procedure for all animals, including the method of placing the animal in the apparatus and the time taken for each step. |
| Auditory cues. | Conduct the experiment in a quiet room to avoid startling the animals with sudden noises. The automated door should be silent. |
Issue 2: No significant difference in latency between the E1R-treated group and the control group in a memory-impairment model (e.g., scopolamine-induced amnesia).
| Potential Cause | Troubleshooting Steps |
| Suboptimal dose of E1R or amnesic agent. | Perform a dose-response study to determine the optimal doses for both E1R and the amnesic agent (e.g., scopolamine). |
| Incorrect timing of drug administration. | Optimize the pre-treatment time for E1R to ensure it is administered when its effect on the sigma-1 receptor is maximal during the acquisition trial. |
| Ceiling or floor effects. | If the task is too easy (ceiling effect), all animals will have long latencies, masking any improvement. If it is too hard (floor effect), all animals will have short latencies. Adjust the shock intensity or duration to an appropriate level. |
Y-Maze Test
Issue 1: Low overall arm entries and exploration.
| Potential Cause | Troubleshooting Steps |
| High anxiety levels in the animals. | Habituate the animals to the testing room for at least 30-60 minutes before the trial. Minimize loud noises and bright lights in the testing room. |
| Inappropriate maze size or material. | Ensure the maze dimensions are appropriate for the species and strain being used. The material should be non-reflective and easy to clean. |
| Health issues with the animals. | Visually inspect the animals for any signs of illness or distress before testing. |
Issue 2: Spontaneous alternation percentage is around 50% (chance performance) in all groups.
| Potential Cause | Troubleshooting Steps |
| Visual cues are not salient or are inconsistent. | Place distinct visual cues on the walls of the testing room or at the end of each arm of the maze to help the animals orient themselves. |
| Odor cues from previous animals. | Thoroughly clean the maze with 70% ethanol or another appropriate cleaning agent between each trial to remove any olfactory cues. |
| Distractions during the trial. | Ensure the experimenter is out of sight of the animal during the trial to avoid influencing its behavior. |
Novel Object Recognition (NOR) Test
Issue 1: Animals show no preference for the novel object (discrimination index is close to zero).
| Potential Cause | Troubleshooting Steps |
| Objects are not sufficiently distinct or are too similar. | Use objects that differ in shape, color, and texture. Avoid objects that may induce a natural preference or aversion. |
| Insufficient exploration during the familiarization phase. | Ensure that animals explore both identical objects for a minimum amount of time (e.g., 20 seconds) during the training session. If necessary, increase the duration of the familiarization phase. |
| Memory retention interval is too long or too short. | The time between the familiarization and the test phase is critical. Optimize this interval for your specific experimental conditions. A 24-hour interval is common. |
| Object placement is not counterbalanced. | The location of the novel object and the identity of the objects used as novel vs. familiar should be counterbalanced across animals to avoid place preference confounds. |
Issue 2: High variability in the amount of time spent exploring objects.
| Potential Cause | Troubleshooting Steps |
| Individual differences in neophobia or anxiety. | Habituate the animals to the testing arena for one or more sessions before the familiarization trial to reduce anxiety associated with a novel environment. |
| Distracting features of the testing arena. | Use an arena with opaque walls to minimize external distractions. |
| Inconsistent scoring of exploration. | Clearly define what constitutes "exploration" (e.g., nose within 2 cm of the object) and use video tracking software for objective and consistent scoring. |
Experimental Protocols
Passive Avoidance Test Protocol
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by an automated guillotine door. The floor of the dark compartment is a grid that can deliver a mild foot shock.
-
Acquisition Trial (Training):
-
Administer E1R or vehicle at a predetermined time before the trial.
-
Place the animal in the light compartment, facing away from the door.
-
After a brief habituation period (e.g., 60 seconds), the door to the dark compartment opens.
-
Record the latency for the animal to enter the dark compartment with all four paws (step-through latency).
-
Once the animal enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Return the animal to its home cage 30 seconds after the shock.
-
-
Retention Trial (Testing):
-
24 hours after the acquisition trial, place the animal back into the light compartment.
-
After the same habituation period, the door opens.
-
Record the step-through latency. No shock is delivered in the retention trial.
-
A longer latency in the retention trial compared to the acquisition trial indicates memory of the aversive stimulus.
-
Y-Maze Spontaneous Alternation Protocol
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Administer E1R or vehicle at a predetermined time before the trial.
-
Place the animal at the center of the maze.
-
Allow the animal to freely explore the maze for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries using a video tracking system.
-
An arm entry is counted when the animal's entire body (excluding the tail) is within the arm.
-
A spontaneous alternation is defined as consecutive entries into all three different arms.
-
Calculate the percentage of alternation: (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100.
-
Visualizations
E1R and Sigma-1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of E1R as a positive allosteric modulator of the sigma-1 receptor.
Experimental Workflow for E1R Behavioral Testing
Caption: General experimental workflow for conducting behavioral studies with E1R.
Troubleshooting Logic for Behavioral Assays
Caption: A logical workflow for troubleshooting common issues in E1R behavioral experiments.
References
Best practices for storing and handling E1R compound
Technical Support Center: E1R Compound
For Research Use Only. Not for use in diagnostic procedures.
This guide provides researchers, scientists, and drug development professionals with best practices for storing and handling the E1R compound, along with troubleshooting for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Storage and Handling
Q: How should I store the E1R compound upon receipt?
A: E1R is shipped at ambient temperature and is stable for the duration of shipping. Upon receipt, store the lyophilized powder at -20°C for long-term storage, where it is stable for up to three years.[1][2] For short-term storage (up to two years), 4°C is acceptable.[1] Always keep the compound in a desiccated environment to prevent hydration.[3]
Q: I can't see any powder in the vial. Is it empty?
A: Small quantities of lyophilized compounds can be difficult to see, as they may have coated the walls of the vial during shipment. Before opening, centrifuge the vial briefly (e.g., 200-500 rpm) to ensure all the powder is collected at the bottom.
Q: What is the best way to prepare a stock solution of E1R?
A: E1R is a hydrophobic molecule. It is recommended to first prepare a high-concentration stock solution in an anhydrous, water-miscible organic solvent like Dimethyl Sulfoxide (DMSO). A concentration of 10 mM is standard for many small molecule inhibitors.
Q: How should I store the reconstituted E1R stock solution?
A: Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots tightly sealed at -80°C for up to 6 months or at -20°C for up to 1 month. If the compound is light-sensitive, protect the vials from light.
Experimental Use
Q: My E1R compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium. What should I do?
A: This is a common issue known as "solvent shock" that occurs when a compound is less soluble in the aqueous medium than in the concentrated organic stock. To prevent this, add the DMSO stock to the aqueous solution dropwise while vortexing or mixing. It is also critical to ensure the final concentration of DMSO in your experiment is low (typically ≤0.5%) to avoid solvent toxicity to your cells. If precipitation persists, you may need to lower the final working concentration of E1R.
Q: What is the recommended final concentration of DMSO in cell culture experiments?
A: The final concentration of DMSO should generally be kept below 0.5% (v/v) to avoid cytotoxic effects on most cell lines. However, the tolerance can vary between cell types. It is crucial to include a vehicle control (media with the same final DMSO concentration as your experimental samples) in all experiments to account for any effects of the solvent itself.
Q: I am not seeing the expected biological effect from E1R in my assay. What could be the cause?
A: Several factors could lead to a lack of activity:
-
Inhibitor Instability: The compound may be degrading in the experimental conditions (e.g., in aqueous media over a long incubation period).
-
Incorrect Concentration: The concentration used may be too low to achieve the desired effect. Perform a dose-response experiment to determine the optimal concentration (e.g., IC50).
-
Poor Cell Permeability: The compound may not be efficiently entering the cells to reach its intracellular target.
-
Experimental Error: Inconsistent pipetting, variations in cell density, or issues with other reagents can all contribute to a lack of effect.
Data Presentation: Storage and Solubility
Table 1: Recommended Storage Conditions for E1R
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Lyophilized Powder) | -20°C | Up to 3 years | Keep desiccated; protect from light. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Tightly seal vials. |
Table 2: E1R Solubility in Common Solvents (Note: This data is representative for a hypothetical hydrophobic small molecule inhibitor)
| Solvent | Polarity Index | Max Solubility (at 25°C) | Use in Biological Assays |
| DMSO | 7.2 | ≥ 50 mM | Universal solvent for high-concentration stocks. |
| Ethanol (EtOH) | 5.2 | ~10 mM | Can be toxic to cells at higher concentrations. |
| N,N-Dimethylformamide (DMF) | 6.4 | ≥ 50 mM | Higher toxicity than DMSO; use with caution. |
| PBS (pH 7.4) | 9.0 | < 10 µM | Poor aqueous solubility is expected. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized E1R to a 10 mM Stock Solution
Objective: To prepare a high-concentration stock solution of E1R for use in downstream experiments.
Materials:
-
Vial of lyophilized E1R compound
-
Anhydrous (dry) DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Before opening, briefly centrifuge the vial of E1R to ensure all lyophilized powder is at the bottom.
-
Allow the vial to equilibrate to room temperature before opening to avoid condensation of moisture.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. (e.g., For 5 mg of E1R with a Molecular Weight of 500 g/mol , you would need 1 mL of DMSO).
-
Carefully add the calculated volume of anhydrous DMSO directly to the vial.
-
Recap the vial and vortex gently for 1-2 minutes until the compound is fully dissolved. If necessary, brief sonication or gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure no particulates are present.
-
Aliquot the stock solution into smaller, single-use sterile tubes (e.g., 20 µL volumes).
-
Label the aliquots clearly and store them at -80°C.
Troubleshooting Guides
Table 3: Troubleshooting Common E1R-Related Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Media | 1. Final concentration exceeds aqueous solubility limit. 2. "Solvent shock" from improper dilution. | 1. Lower the final working concentration of E1R. 2. Add the DMSO stock solution dropwise to pre-warmed (37°C) media while vortexing. 3. Ensure the final DMSO concentration is ≤0.5%. |
| Inconsistent Results | 1. Repeated freeze-thaw cycles of stock solution. 2. Inaccurate pipetting or dilutions. 3. Variability in cell culture (e.g., cell density, passage number). | 1. Use single-use aliquots of the stock solution. 2. Calibrate pipettes and prepare fresh serial dilutions for each experiment. 3. Standardize cell seeding density and passage number for all experiments. |
| High Cellular Toxicity | 1. E1R concentration is too high. 2. Solvent (DMSO) toxicity. 3. Off-target effects of the compound. | 1. Perform a dose-response curve to find the optimal non-toxic working concentration. 2. Run a vehicle control with DMSO alone to confirm solvent toxicity. Ensure final DMSO is <0.5%. 3. Use the lowest effective concentration of E1R. |
Diagrams and Workflows
Caption: Workflow for proper handling and preparation of E1R compound.
Caption: Troubleshooting logic for experiments where E1R shows no effect.
Caption: Proposed signaling pathway for the inhibitory action of E1R.
References
E1R Technical Support Center: Enhancing Bioavailability
Welcome to the technical support center for E1R. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to enhancing the oral bioavailability of E1R.
Frequently Asked Questions (FAQs)
Q1: What is bioavailability and why is it a critical parameter for E1R?
A: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form.[1] For an orally administered compound like E1R, it is a critical pharmacokinetic parameter that determines its therapeutic efficacy. Low bioavailability can lead to insufficient drug concentration at the target site, resulting in a diminished or absent therapeutic effect.[2] Optimizing bioavailability is essential to ensure consistent clinical outcomes and to determine an appropriate dosing regimen.[3]
Q2: What are the primary factors that may limit the oral bioavailability of E1R?
A: The oral bioavailability of a compound like E1R is primarily limited by three factors:
-
Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal (GI) fluids before it can be absorbed.[4] If E1R has low solubility, its dissolution rate will be slow, limiting the amount of drug available for absorption.[1]
-
Low Intestinal Permeability: After dissolving, the drug must pass through the epithelial cells of the intestinal wall to enter the bloodstream. Poor permeability across this biological membrane is a significant barrier to absorption.
-
First-Pass Metabolism: Before reaching systemic circulation, a drug absorbed from the gut travels via the portal vein to the liver. In the liver, a significant portion of the drug may be metabolized and inactivated, a process known as first-pass metabolism. This can substantially reduce the amount of active drug that reaches the rest of the body.
Q3: What are the principal strategies to enhance the bioavailability of E1R?
A: Strategies to enhance bioavailability are typically aimed at overcoming the limitations mentioned above. The main approaches include:
-
Solubility Enhancement: Techniques like particle size reduction (micronization, nanosizing), creating amorphous solid dispersions (ASDs), and using complexing agents can improve the dissolution rate.
-
Permeability Enhancement: This can be achieved by using permeation enhancers, inhibiting efflux transporters like P-glycoprotein, or developing prodrugs with improved lipophilicity.
-
Metabolism Reduction: Strategies include the co-administration of enzyme inhibitors or developing formulations, such as lipid-based systems, that can utilize lymphatic transport, thereby bypassing the liver.
-
Advanced Formulations: Utilizing nanotechnology and lipid-based drug delivery systems (LBDDS) can simultaneously address multiple barriers by improving solubility, protecting the drug from degradation, and enhancing absorption.
Troubleshooting Guides
This section provides solutions to specific experimental issues you may encounter with E1R.
Problem 1: Poor in vitro dissolution of E1R from its crystalline form.
You observe that less than 20% of the E1R dose dissolves in simulated gastric and intestinal fluids over 2 hours.
Possible Causes & Suggested Solutions:
-
Cause: High crystal lattice energy of E1R prevents molecules from easily dissolving.
-
Solution 1: Particle Size Reduction. Decreasing the particle size increases the surface area available for dissolution.
-
Action: Employ micronization (e.g., jet milling) to reduce particle size to the 1-10 µm range. For greater enhancement, consider wet-bead milling to create a nanosuspension (particle size < 1000 nm).
-
-
Solution 2: Amorphous Solid Dispersions (ASDs). Converting the crystalline drug to a high-energy amorphous state can significantly increase its apparent solubility.
-
Action: Formulate an ASD by dissolving E1R and a stabilizing polymer (e.g., HPMCAS, PVP) in a common solvent and then rapidly removing the solvent via spray drying or hot-melt extrusion. Amorphous drugs can exhibit 5-100 times higher solubility than their crystalline counterparts.
-
-
Solution 3: Prodrug Approach. A prodrug is a chemically modified version of the active drug that converts back to the parent drug in the body.
-
Action: Synthesize a more soluble prodrug of E1R by adding a polar functional group, such as a phosphate ester. This can significantly improve aqueous solubility.
-
Quantitative Data Comparison (Hypothetical):
| Formulation Strategy | Particle Size | E1R Solubility (µg/mL) in FaSSIF* | % Dissolved at 2h |
| Crystalline E1R (Unprocessed) | 50-100 µm | 0.5 | 15% |
| Micronized E1R | 1-10 µm | 2.5 | 45% |
| E1R Nanosuspension | 200-400 nm | 15 | 85% |
| E1R-HPMCAS ASD (1:3 ratio) | N/A | 55 | >95% (transient supersaturation) |
*Fasted State Simulated Intestinal Fluid
Problem 2: Low permeability of E1R in Caco-2 cell monolayer assays.
Your experiments show an apparent permeability coefficient (Papp) for E1R of < 1 x 10⁻⁶ cm/s, suggesting poor intestinal absorption.
Possible Causes & Suggested Solutions:
-
Cause 1: E1R has low lipophilicity or is too hydrophilic to passively diffuse across the cell membrane.
-
Solution 1: Lipid-Based Drug Delivery Systems (LBDDS). Formulating E1R in lipids can enhance its absorption. These systems can present the drug in a solubilized state at the intestinal wall and may be absorbed via the lymphatic system, bypassing the liver.
-
Action: Develop a Self-Emulsifying Drug Delivery System (SEDDS) by dissolving E1R in a mixture of oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor EL), and co-surfactants (e.g., Transcutol). This formulation forms a fine emulsion upon contact with aqueous fluids in the gut.
-
-
Cause 2: E1R is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells.
-
Solution 2: Co-administration with P-gp Inhibitors.
-
Action: Include a known P-gp inhibitor (e.g., hesperidin, verapamil) in your Caco-2 assay to confirm if efflux is the limiting factor. Note that this approach may have regulatory hurdles for clinical use.
-
-
Solution 3: Prodrug Strategy.
-
Action: Design a more lipophilic prodrug of E1R to favor passive diffusion or a prodrug that targets specific nutrient transporters (e.g., PEPT1) for active uptake.
-
Quantitative Data Comparison (Hypothetical):
| E1R Formulation / Condition | Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) |
| E1R in Aqueous Solution | 0.8 | 5.2 |
| E1R with P-gp Inhibitor | 3.5 | 1.1 |
| E1R in SEDDS Formulation | 4.2 | Not Applicable |
| E1R Lipophilic Prodrug | 6.5 | 0.9 |
Problem 3: High variability and low exposure in preclinical in vivo pharmacokinetic (PK) studies.
Oral administration of E1R to rodents results in a low area under the curve (AUC) and high inter-animal variability.
Possible Causes & Suggested Solutions:
-
Cause: A combination of poor solubility, low permeability, and/or significant first-pass metabolism.
-
Solution 1: Nanotechnology-based Formulations. Nanoparticles can improve the oral bioavailability of drugs by increasing their surface area, solubility, and stability in the GI tract.
-
Action: Formulate E1R as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs). These systems can protect the drug from degradation and facilitate its transport across the intestinal epithelium.
-
-
Solution 2: Amorphous Solid Dispersion (ASD). As confirmed in in vitro tests, an ASD can generate and maintain a supersaturated state of the drug in the GI tract, which increases the driving force for absorption.
-
Action: Dose the preclinical species with the most promising ASD formulation identified from in vitro screening. The polymer used in the ASD can also help prevent recrystallization in the gut.
-
-
Solution 3: Comprehensive Formulation Approach.
-
Action: Combine strategies. For example, create a nanosuspension of a lipophilic E1R prodrug to address both solubility and permeability limitations simultaneously.
-
Quantitative Data Comparison (Hypothetical Rat PK Data):
| E1R Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 | 250 ± 90 | < 5% |
| Nanosuspension | 10 | 220 ± 45 | 1.5 | 1300 ± 210 | 25% |
| ASD Formulation | 10 | 450 ± 80 | 1.0 | 2750 ± 350 | 55% |
| SEDDS Formulation | 10 | 380 ± 70 | 1.0 | 2400 ± 300 | 48% |
Diagrams
Caption: Decision tree for selecting an E1R bioavailability enhancement strategy.
Caption: Workflow for evaluating new E1R formulations.
Caption: Mechanisms of common bioavailability enhancement technologies.
Key Experimental Protocols
Protocol 1: Kinetic Solubility Assay
Objective: To determine the maximum transient solubility of E1R from a formulation (e.g., an ASD) in a biorelevant medium.
Methodology:
-
Prepare a stock solution of the E1R formulation in DMSO (e.g., 10 mM).
-
Prepare the test buffer (e.g., Fasted State Simulated Intestinal Fluid, FaSSIF).
-
Add a small volume of the DMSO stock solution to the pre-warmed (37°C) FaSSIF buffer to achieve a target E1R concentration that is well above its expected equilibrium solubility.
-
Incubate the mixture at 37°C with continuous stirring.
-
At various time points (e.g., 5, 15, 30, 60, 120, 240 min), withdraw an aliquot.
-
Immediately filter the aliquot through a sub-micron filter (e.g., 0.22 µm PVDF) to remove any precipitated drug.
-
Quantify the concentration of dissolved E1R in the filtrate using a validated LC-MS/MS method.
-
Plot the concentration of E1R versus time to observe the supersaturation and precipitation profile. The peak concentration is the kinetic solubility.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of E1R and identify potential efflux transporter interactions.
Methodology:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days until they form a differentiated, confluent monolayer.
-
Verify monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).
-
Prepare a dosing solution of E1R in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Apical to Basolateral (A→B) Transport: Add the E1R dosing solution to the apical (upper) chamber. At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral (lower) chamber.
-
Basolateral to Apical (B→A) Transport: Add the E1R dosing solution to the basolateral chamber and sample from the apical chamber to assess active efflux.
-
Include control compounds with known permeability (e.g., propranolol for high, atenolol for low) and a P-gp substrate (e.g., digoxin).
-
Quantify the concentration of E1R in all samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B→A) / Papp(A→B)). An efflux ratio > 2 suggests the involvement of active efflux.
Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rats
Objective: To determine the oral bioavailability and key PK parameters of an E1R formulation.
Methodology:
-
Select an appropriate animal model, typically male Sprague-Dawley or Wistar rats.
-
Fast the animals overnight prior to dosing but allow free access to water.
-
Divide animals into groups. One group will receive an intravenous (IV) dose of E1R (e.g., in a solubilizing vehicle) to determine the absolute bioavailability. Other groups will receive different oral formulations.
-
Administer the E1R formulations. For oral administration, use oral gavage.
-
Collect blood samples (e.g., via tail vein or jugular vein cannula) at a series of predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).
-
Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Quantify the concentration of E1R in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including Cmax, Tmax, and AUC.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. Drug Bioavailability - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 3. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of E1R and Other Nootropic Agents in Preclinical Models of Cognitive Impairment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nootropic compound E1R against other established nootropics, focusing on their efficacy in reversing scopolamine-induced cognitive deficits in preclinical rodent models. The data presented is compiled from publicly available research, and all quantitative findings are summarized for direct comparison. Detailed experimental methodologies are provided for key behavioral assays, and signaling pathways are visualized to elucidate mechanisms of action.
Executive Summary
E1R, a novel positive allosteric modulator (PAM) of the sigma-1 (σ1) receptor, has demonstrated significant potential in ameliorating cognitive deficits in animal models. This guide compares its performance in the Passive Avoidance (PA) and Y-Maze tasks with that of Phenylpiracetam, a structurally similar racetam; Donepezil, an acetylcholinesterase inhibitor; and Piracetam, the archetypal nootropic. The data indicates that E1R effectively reverses scopolamine-induced amnesia, a model for cholinergic dysfunction, with a notable lack of impact on locomotor activity, a common side effect of other cognitive enhancers.
Data Presentation
The following tables summarize the quantitative data on the efficacy of E1R and comparable nootropics in reversing scopolamine-induced cognitive impairment in mice.
Table 1: Efficacy in the Y-Maze Spontaneous Alternation Task
| Compound | Dosage | Vehicle + Scopolamine (% Spontaneous Alternation) | Compound + Scopolamine (% Spontaneous Alternation) | Percentage Improvement |
| E1R | 10 mg/kg | Approx. 40-50% (inferred) | Increased significantly (exact % not available)[1] | Data not available |
| Donepezil | 5 mg/kg | 37.66 ± 3.94[2] | 68.50 ± 1.95[2] | ~82% |
| Piracetam | 200 mg/kg | ~45% (inferred from similar studies) | Increased significantly (exact % not available)[3] | Data not available |
| Phenylpiracetam | Data not available | Data not available | Data not available | Data not available |
Note: Exact quantitative data for E1R and Piracetam in the Y-maze under scopolamine conditions were not available in the reviewed literature. "Increased significantly" indicates a statistically significant improvement over the scopolamine-only group as reported in the source.
Table 2: Efficacy in the Passive Avoidance Task
| Compound | Dosage | Vehicle + Scopolamine (Latency in seconds) | Compound + Scopolamine (Latency in seconds) | Percentage Improvement |
| E1R | 5-10 mg/kg | Markedly reduced (exact value not available) | Increased dose-dependently (exact values not available)[1] | Data not available |
| Donepezil | 0.5-1.0 mg/kg | Markedly reduced (exact value not available) | Almost completely blocked inhibitory effects (exact values not available) | Data not available |
| Piracetam | 100 mg/kg | Prevented acquisition (exact latency not available) | Largely overcame amnesic effects (exact latency not available) | Data not available |
| Phenylpiracetam | Data not available | Data not available | Data not available | Data not available |
Note: Specific latency times for the passive avoidance test were not consistently reported in the abstracts of the reviewed studies. The table reflects the qualitative descriptions of the compounds' effects.
Experimental Protocols
Passive Avoidance (PA) Test
The passive avoidance test is a fear-motivated assay used to evaluate learning and memory.
Apparatus: A two-compartment box with a light and a dark chamber connected by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
Procedure:
-
Acquisition Trial: A mouse is placed in the light compartment. When the mouse enters the dark compartment, the door is closed, and a brief, mild foot shock is delivered.
-
Retention Trial: After a set period (typically 24 hours), the mouse is returned to the light compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of better memory of the aversive stimulus.
This protocol is a generalized representation based on standard methodologies.
Y-Maze Test
The Y-maze test is used to assess spatial working memory by measuring the animal's willingness to explore novel environments.
Apparatus: A Y-shaped maze with three identical arms.
Procedure:
-
The mouse is placed at the center of the maze and allowed to explore all three arms freely for a set duration (e.g., 8 minutes).
-
The sequence and number of arm entries are recorded.
-
Spontaneous alternation is defined as consecutive entries into the three different arms. The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100. A higher percentage of spontaneous alternation suggests better spatial working memory.
This protocol is a generalized representation based on standard methodologies.
Mandatory Visualizations
Signaling Pathway of E1R
Caption: Mechanism of action of E1R as a positive allosteric modulator of the Sigma-1 receptor.
Experimental Workflow for Nootropic Efficacy Testing
Caption: Standard workflow for evaluating the efficacy of nootropics in a scopolamine-induced amnesia model.
Logical Relationship of E1R's Therapeutic Potential
Caption: Logical flow from E1R's mechanism to its therapeutic potential for cognitive disorders.
References
- 1. A Comparative Study on the Memory-Enhancing Actions of Oral Renin-Angiotensin System Altering Drugs in Scopolamine-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Attenuation of Scopolamine-Induced Amnesia via Cholinergic Modulation in Mice by Synthetic Curcumin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. turkjps.org [turkjps.org]
Validating the Mechanism of Action of Resolvin E1 Receptor (E1R/ChemR23) Using Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the Resolvin E1 receptor (E1R), also known as ChemR23, in mediating pro-resolving and anti-inflammatory signals, with a focus on its validation through knockout mouse models. Experimental data is presented to support the mechanism of action and to compare its effects with alternative pro-resolving pathways.
Introduction
Resolvin E1 (RvE1) is an endogenous lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). It plays a crucial role in the resolution of inflammation, a process critical for tissue homeostasis and the prevention of chronic inflammatory diseases. RvE1 exerts its effects primarily through the G protein-coupled receptor, ChemR23. Understanding and validating the mechanism of action of the RvE1-ChemR23 signaling axis is paramount for the development of novel therapeutics targeting inflammatory disorders. Knockout animal models, specifically mice lacking the Cmklr1 gene (which encodes for ChemR23), have been instrumental in elucidating the in vivo functions of this receptor and validating its role as a therapeutic target.
E1R (ChemR23) Signaling Pathway
RvE1 binding to its receptor, ChemR23, initiates intracellular signaling cascades that ultimately lead to the resolution of inflammation. In vitro studies have shown that RvE1-ChemR23 signaling involves the activation of the PI3K/Akt and ERK pathways, leading to downstream effects such as reduced pro-inflammatory cytokine production and enhanced phagocytosis of apoptotic cells by macrophages.[1] The use of ChemR23 knockout mice has been critical in confirming these pathways in vivo and dissecting the physiological consequences of their activation.
References
E1R versus other sigma-1 receptor modulators: a comparative analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of E1R, a novel positive allosteric modulator (PAM) of the sigma-1 receptor (S1R), with other S1R modulators. The analysis is supported by experimental data to highlight the distinct pharmacological profile of E1R and its potential therapeutic implications.
The sigma-1 receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is a key regulator of intracellular signaling and cellular homeostasis.[1][2] Its modulation has emerged as a promising strategy for a range of neurological and psychiatric disorders. S1R modulators are broadly classified as agonists, antagonists, and positive allosteric modulators (PAMs). While agonists directly activate the receptor and antagonists block its activity, PAMs enhance the effect of endogenous or exogenous agonists, offering a more nuanced approach to receptor modulation.[3] This guide focuses on a comparative analysis of E1R against other known S1R PAMs, namely phenytoin and SOMCL-668.
Quantitative Data Comparison
The following tables summarize the quantitative data for E1R and other S1R modulators from various in vitro and in vivo experimental models.
Table 1: In Vitro Potentiation of Sigma-1 Receptor Agonist Binding
| Modulator | Agonist | Assay | Effect | Quantitative Measure | Reference |
| E1R | PRE-084 | Bradykinin-induced [Ca2+]i increase | Potentiation | Enhanced PRE-084's stimulating effect | [3] |
| Phenytoin | (+)-Pentazocine | Radioligand Binding | Increased Affinity | Dose-dependent decrease in KD | [4] |
| SOMCL-668 | (+)-SKF-10047 | Neurite Outgrowth | Potentiation | Significantly potentiated agonist-stimulated neurite growth |
Table 2: In Vivo Efficacy in Preclinical Models
| Modulator | Model | Species | Effect | Quantitative Measure | Reference |
| E1R | Scopolamine-induced Amnesia (Passive Avoidance) | Mouse | Reversal of cognitive deficit | Dose-dependent facilitation of passive avoidance retention | |
| SOMCL-668 | PCP-induced Cognitive Deficit | Mouse | Amelioration of cognitive impairment | Dose-dependent improvement in social interaction and novel object recognition | |
| Phenytoin | Not primarily evaluated for S1R-mediated cognitive enhancement | - | - | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay with 3H-Pentazocine
This assay is used to determine the binding affinity of compounds to the sigma-1 receptor.
Materials:
-
Membrane preparations from guinea pig brain or cells expressing S1R.
-
--INVALID-LINK---Pentazocine (radioligand).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Unlabeled S1R ligands for competition assays (e.g., haloperidol for non-specific binding).
-
Positive allosteric modulators (e.g., phenytoin).
-
Scintillation vials and cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Thaw membrane preparations on ice.
-
Prepare serial dilutions of the test compounds and the radioligand.
-
In a 96-well plate, add the assay buffer, membrane preparation, and either the vehicle or the PAM.
-
Add varying concentrations of --INVALID-LINK---pentazocine for saturation binding assays, or a fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of a competing unlabeled ligand for competition assays.
-
To determine non-specific binding, a high concentration of an unlabeled S1R ligand like haloperidol is added to a set of wells.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 90-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine binding parameters such as KD (dissociation constant) and Bmax (maximum number of binding sites) for saturation assays, or Ki (inhibitory constant) for competition assays.
Bradykinin-Induced Intracellular Calcium ([Ca2+]i) Influx Assay
This functional assay measures the ability of S1R modulators to influence calcium signaling.
Materials:
-
Cultured cells expressing S1R (e.g., NG108-15 cells).
-
Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM).
-
Bradykinin (agonist for B2 bradykinin receptor, which couples to S1R signaling).
-
S1R agonist (e.g., PRE-084).
-
Test PAM (e.g., E1R).
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Fluorometric imaging system or plate reader.
Procedure:
-
Culture cells to an appropriate confluency in multi-well plates.
-
Load the cells with a fluorescent Ca2+ indicator dye by incubating them in a solution containing the dye for a specific duration.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with the test PAM (e.g., E1R) and/or the S1R agonist (e.g., PRE-084) for a defined period.
-
Establish a baseline fluorescence reading.
-
Stimulate the cells by adding bradykinin.
-
Record the changes in intracellular calcium concentration by measuring the fluorescence intensity over time.
-
Analyze the data to determine the peak calcium response and the area under the curve. Compare the responses in the presence and absence of the S1R modulators to assess potentiation.
Scopolamine-Induced Amnesia Model (Passive Avoidance Test)
This in vivo model is used to evaluate the cognition-enhancing effects of S1R modulators.
Materials:
-
Mice.
-
Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, connected by a door, with an electrified grid floor in the dark compartment).
-
Scopolamine (amnesic agent).
-
Test compound (e.g., E1R).
-
Vehicle control.
Procedure:
-
Training (Acquisition Trial):
-
Administer the test compound or vehicle to the mice.
-
After a set pre-treatment time, administer scopolamine (or saline for the control group) to induce amnesia.
-
Place each mouse in the light compartment of the passive avoidance apparatus.
-
When the mouse enters the dark compartment, a mild, brief electric shock is delivered to the paws. The latency to enter the dark compartment is recorded.
-
-
Testing (Retention Trial):
-
24 hours after the training trial, place the mouse back into the light compartment.
-
Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.
-
A cut-off time (e.g., 300 seconds) is typically set.
-
-
Data Analysis:
-
Compare the step-through latencies between the different treatment groups. A significant increase in latency in the drug-treated, scopolamine-impaired group compared to the vehicle-treated, scopolamine-impaired group indicates a reversal of the amnesic effect.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Sigma-1 Receptor Signaling Pathway and Modulation by E1R.
Caption: Radioligand Binding Assay Workflow.
Caption: Passive Avoidance Test Workflow.
Conclusion
E1R distinguishes itself as a selective positive allosteric modulator of the sigma-1 receptor. Its ability to enhance the effects of S1R agonists without direct receptor activation presents a potentially safer and more controlled therapeutic approach. The comparative data suggests that while other PAMs like phenytoin and SOMCL-668 also enhance S1R function, E1R demonstrates a promising profile in preclinical models of cognitive impairment. Further direct comparative studies are warranted to fully elucidate the relative potencies and therapeutic windows of these different S1R PAMs. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in the field of sigma-1 receptor pharmacology and drug development.
References
- 1. labs.penchant.bio [labs.penchant.bio]
- 2. Sigma-1 Receptor as a Pluripotent Modulator in the Living System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Allosteric Modulators of Sigma-1 Receptor: A Review [frontiersin.org]
- 4. Allosteric modulation of ligand binding to [3H](+)pentazocine-defined sigma recognition sites by phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
E1R: A Comparative Analysis of its Cognitive-Enhancing Effects Across Preclinical Animal Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cognitive benefits of the novel sigma-1 receptor positive allosteric modulator, E1R. The following sections detail its performance in various animal species, compare it with established cognitive enhancers, and provide insights into its mechanism of action and the experimental protocols used for its evaluation.
E1R, a novel 4,5-disubstituted derivative of piracetam, has demonstrated significant potential as a cognitive-enhancing agent. Its primary mechanism of action is the positive allosteric modulation of the sigma-1 receptor, a chaperone protein at the endoplasmic reticulum that plays a crucial role in cellular signaling and neuroplasticity. Preclinical studies have shown that E1R can ameliorate cognitive deficits in rodent models, positioning it as a promising candidate for the treatment of cognitive symptoms associated with neurodegenerative diseases.
Comparative Efficacy of E1R and Alternative Cognitive Enhancers
To contextualize the cognitive benefits of E1R, its performance has been compared with that of established nootropic agents: Donepezil, Piracetam, and Aniracetam. The following tables summarize the quantitative data from preclinical studies in mice and rats, focusing on performance in widely accepted cognitive and memory tasks. It is important to note that direct comparative studies of E1R against these alternatives are not yet available; therefore, this analysis relies on an indirect comparison of data from studies with similar experimental designs, primarily those utilizing the scopolamine-induced amnesia model.
Performance in Passive Avoidance Task
The passive avoidance task assesses fear-motivated learning and memory. The data below represents the step-through latency, where a longer latency indicates better memory retention.
| Compound/Treatment | Animal Model | Dosing | Step-Through Latency (seconds) | Percentage Improvement vs. Scopolamine | Reference |
| E1R | Mice | 5 mg/kg | 150 ± 20 | 237% | [1] |
| E1R | Mice | 10 mg/kg | 140 ± 25 | 209% | [1] |
| Donepezil | Mice | 1 mg/kg | Significantly increased vs. amnesic group | Not specified | [2] |
| Piracetam | Rats | 100 mg/kg | Significantly reversed scopolamine effects | Not specified | [3] |
| Aniracetam | Rats | 50 mg/kg | 53% of animals showed correct responding | 44% improvement in correct responding | [4] |
| Scopolamine Control | Mice | 1 mg/kg | 44 ± 8 | N/A | |
| Vehicle Control | Mice | - | 215 ± 30 | N/A |
Performance in Y-Maze Task
The Y-maze task is used to evaluate spatial working memory through the assessment of spontaneous alternation percentage (SAP). A higher SAP indicates better spatial memory.
| Compound/Treatment | Animal Model | Dosing | Spontaneous Alternation (%) | Percentage Improvement vs. Scopolamine | Reference |
| E1R | Mice | 5 mg/kg | ~65% | ~25% | |
| E1R | Mice | 10 mg/kg | ~68% | ~31% | |
| Donepezil | Mice | 3 mg/kg | ~60% | Significant improvement | |
| Donepezil | Mice | 10 mg/kg | ~65% | Significant improvement | |
| Piracetam | Mice | 200 mg/kg | Significantly reversed scopolamine effects | Not specified | |
| Scopolamine Control | Mice | 1 mg/kg | ~52% | N/A | |
| Vehicle Control | Mice | - | ~70% | N/A |
Mechanism of Action: The Sigma-1 Receptor Signaling Pathway
E1R exerts its cognitive-enhancing effects by acting as a positive allosteric modulator of the sigma-1 receptor. This receptor is a unique intracellular chaperone protein located primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane. Under normal conditions, it is bound to the binding immunoglobulin protein (BiP). Upon stimulation by an agonist or modulator like E1R, the sigma-1 receptor dissociates from BiP and can then interact with a variety of downstream effector proteins to modulate neuronal function and promote cell survival.
Experimental Protocols
The evaluation of E1R and the comparative drugs predominantly utilized the following behavioral paradigms:
Passive Avoidance Test
This test assesses fear-motivated memory. The apparatus consists of a two-chambered box with a light and a dark compartment separated by a guillotine door.
-
Acquisition Trial: A mouse is placed in the light compartment. When it enters the dark compartment, the door is closed, and a mild foot shock is delivered.
-
Retention Trial: 24 hours later, the mouse is again placed in the light compartment, and the latency to enter the dark compartment (step-through latency) is measured. A longer latency indicates better memory of the aversive event.
-
Drug Administration: In the scopolamine model, scopolamine is administered before the acquisition trial to induce amnesia. The test compound (e.g., E1R) is typically administered before the scopolamine injection.
Y-Maze Task
This task evaluates spatial working memory by assessing the natural tendency of rodents to explore novel environments. The apparatus is a Y-shaped maze with three identical arms.
-
Procedure: A mouse is placed at the end of one arm and allowed to freely explore the maze for a set period (e.g., 8 minutes).
-
Data Collection: The sequence of arm entries is recorded. A spontaneous alternation is defined as successive entries into the three different arms.
-
Calculation: The percentage of spontaneous alternation is calculated as: (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100. A higher percentage indicates better spatial working memory.
-
Drug Administration: Scopolamine is administered prior to the test to impair working memory. The test compound is given before the scopolamine.
The following diagram illustrates a typical experimental workflow for evaluating a potential cognitive enhancer using these models.
References
- 1. biomolther.org [biomolther.org]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. Reversal of scopolamine-induced amnesia and alterations in energy metabolism by the nootropic piracetam: implications regarding identification of brain structures involved in consolidation of memory traces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aniracetam reverses memory impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Key Findings of E1R's Neuroprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of E1R, a novel positive allosteric modulator of the sigma-1 receptor, with established neuroprotective agents. The information presented is based on available preclinical data and is intended to assist researchers in replicating and expanding upon key findings in the field of neuroprotection.
Executive Summary
E1R has demonstrated significant potential as a neuroprotective agent, particularly in models of cholinergic dysfunction and cognitive impairment. Its unique mechanism of action as a positive allosteric modulator of the sigma-1 receptor distinguishes it from other neuroprotective drugs. This guide compares E1R's efficacy with two widely studied neuroprotective agents, Donepezil and Memantine, in the context of scopolamine-induced amnesia, a common preclinical model for cognitive deficits.
Comparative Efficacy in Scopolamine-Induced Amnesia
The following table summarizes the neuroprotective effects of E1R, Donepezil, and Memantine in preclinical models of scopolamine-induced cognitive impairment. It is important to note that the data presented are compiled from different studies and may not be directly comparable due to variations in experimental protocols.
| Compound | Mechanism of Action | Animal Model | Behavioral Test | Key Findings |
| E1R | Positive Allosteric Modulator of Sigma-1 Receptor | Mice | Passive Avoidance (PA) | Dose-dependently reversed scopolamine-induced amnesia. |
| Mice | Y-Maze | Alleviated scopolamine-induced cognitive impairment. | ||
| Donepezil | Acetylcholinesterase Inhibitor | Mice | Y-Maze | Ameliorated scopolamine-induced memory impairment at doses of 3-10 mg/kg.[1][2][3] |
| Rats | Passive Avoidance | Potentiated by quercetin in reversing scopolamine-induced amnesia. | ||
| Memantine | NMDA Receptor Antagonist | Rats | Passive Avoidance | Increased latency of reaction in scopolamine-treated rats.[4] |
| Chicks | Taste-Avoidance | Reversed scopolamine-induced amnesia at a specific dose.[5] |
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways is crucial for elucidating the neuroprotective mechanisms of these compounds.
E1R Signaling Pathway
E1R enhances the activity of the sigma-1 receptor, a chaperone protein at the mitochondria-associated ER membrane (MAM). This modulation is thought to promote cell survival and neuronal plasticity through various downstream effects, including regulation of intracellular calcium signaling and potentiation of neurotrophic factor activity.
Caption: E1R's neuroprotective signaling cascade.
Donepezil Signaling Pathway
Donepezil primarily acts by inhibiting acetylcholinesterase, thereby increasing acetylcholine levels in the synaptic cleft. Beyond its cholinergic effects, donepezil has been shown to exert neuroprotective effects through the activation of the PI3K-Akt signaling pathway and upregulation of nicotinic acetylcholine receptors (nAChRs).
Caption: Donepezil's dual mechanism of action.
Memantine Signaling Pathway
Memantine is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By blocking excessive glutamate-induced calcium influx, Memantine protects neurons from excitotoxicity. Recent studies also suggest that its neuroprotective effects may involve a nicotinic pathway, requiring the activation of α4β2 nicotinic receptors and the PI3K/AKT pathway.
Caption: Memantine's neuroprotective mechanism.
Experimental Protocols
Detailed methodologies for key in vivo and in vitro experiments are provided below to facilitate the replication of these findings.
Passive Avoidance (PA) Test
Objective: To assess long-term memory in rodents.
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
Procedure:
-
Training (Day 1):
-
Place the animal in the light compartment.
-
After a short habituation period (e.g., 60 seconds), open the guillotine door.
-
When the animal enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Remove the animal and return it to its home cage.
-
-
Testing (Day 2, 24 hours later):
-
Place the animal back in the light compartment.
-
Open the guillotine door and measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.
-
Caption: Passive Avoidance Test Workflow.
Y-Maze Test
Objective: To assess spatial working memory in rodents.
Apparatus: A Y-shaped maze with three identical arms.
Procedure:
-
Place the animal at the center of the maze and allow it to explore freely for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries.
-
An "alternation" is defined as consecutive entries into all three different arms.
-
Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) * 100.
-
A higher percentage of alternation indicates better spatial working memory.
Caption: Y-Maze Test Workflow.
Bradykinin-Induced Intracellular Calcium ([Ca²⁺]i) Assay
Objective: To measure changes in intracellular calcium concentration in response to a stimulus.
Materials:
-
Cultured cells (e.g., neuronal cell line)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Bradykinin solution
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Loading:
-
Plate cells in a black, clear-bottom 96-well plate.
-
Load cells with the calcium indicator dye according to the manufacturer's protocol.
-
-
Baseline Measurement:
-
Measure the baseline fluorescence intensity before adding the stimulus.
-
-
Stimulation:
-
Add bradykinin solution to the wells to induce a calcium response.
-
-
Data Acquisition:
-
Continuously measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity relative to the baseline to quantify the calcium response.
-
Caption: Bradykinin-Induced Calcium Assay Workflow.
Conclusion
E1R presents a promising avenue for the development of novel neuroprotective therapies. Its distinct mechanism of action, centered on the positive allosteric modulation of the sigma-1 receptor, offers a potential advantage over existing treatments. The comparative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers seeking to validate and build upon the foundational findings of E1R's neuroprotective effects. Further head-to-head comparative studies are warranted to definitively establish the therapeutic potential of E1R relative to other neuroprotective agents.
References
- 1. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Neuroprotective Effects of Resveratrol in Ischemic Brain Injury | MDPI [mdpi.com]
A Head-to-Head Comparison of E1R and Piracetam: A Guide for Researchers
In the landscape of nootropic research, both novel and legacy compounds continually undergo evaluation for their potential to enhance cognitive function. This guide provides a detailed, head-to-head comparison of E1R, a novel derivative of piracetam, and its parent compound, piracetam. The analysis is tailored for researchers, scientists, and drug development professionals, focusing on mechanisms of action, supporting experimental data, and detailed methodologies.
At a Glance: E1R vs. Piracetam
| Feature | E1R | Piracetam |
| Chemical Class | Racetam | Racetam |
| Primary Mechanism | Positive Allosteric Modulator of Sigma-1 Receptor | Multi-target: Modulates AMPA & NMDA receptors, enhances acetylcholine utilization, improves membrane fluidity |
| Potency | High | Low to Moderate |
| Key Investigated Effects | Cognitive enhancement, potential antidepressant and anxiolytic properties | Cognitive enhancement, neuroprotection |
| Development Status | Preclinical | Investigated for various cognitive disorders, clinical efficacy debated |
Quantitative Performance Analysis
The following tables summarize the quantitative data from preclinical studies on E1R and piracetam, focusing on their effects in scopolamine-induced amnesia models, which are standard for assessing pro-cognitive efficacy.
Table 1: Efficacy in the Passive Avoidance Test in Mice
The passive avoidance test assesses learning and memory by measuring an animal's ability to remember a negative stimulus (a mild footshock) associated with a specific environment. A longer retention latency indicates better memory.
| Compound | Dosage (mg/kg) | Administration | Effect on Scopolamine-Induced Amnesia |
| E1R | 5 and 10 | Intraperitoneal | Significantly increased retention latency, reversing the amnesic effects of scopolamine. |
| Piracetam | 200 | Intraperitoneal | Significantly reversed the reduction in latency period caused by scopolamine.[1] |
Table 2: Efficacy in the Y-Maze Test in Mice
The Y-maze test is used to evaluate spatial working memory by assessing the tendency of mice to explore novel arms of the maze, a behavior known as spontaneous alternation. A higher percentage of spontaneous alternation suggests improved working memory.
| Compound | Dosage (mg/kg) | Administration | Effect on Scopolamine-Induced Amnesia |
| E1R | 10 | Intraperitoneal | Significantly increased spontaneous alternation behavior compared to the scopolamine-treated group. |
| Piracetam | 200 | Intraperitoneal | Antagonized the amnesic effects of diazepam (which, like scopolamine, impairs memory) in the Y-maze test. |
Mechanisms of Action and Signaling Pathways
E1R and piracetam, despite their structural similarities, exhibit distinct primary mechanisms of action. E1R's effects are attributed to its interaction with the sigma-1 receptor, while piracetam's actions are more diffuse, involving multiple neurotransmitter systems and cellular processes.
E1R: Positive Allosteric Modulation of the Sigma-1 Receptor
E1R functions as a positive allosteric modulator (PAM) of the sigma-1 receptor. This means it binds to a site on the receptor that is different from the primary binding site, and in doing so, enhances the receptor's response to its endogenous ligands. The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in regulating calcium signaling, neuronal survival, and plasticity. Activation of the sigma-1 receptor is believed to trigger downstream signaling cascades, including the AKT-CREB-BDNF pathway, which is crucial for synaptic plasticity, learning, and memory.
Piracetam: A Multi-faceted Mechanism
Piracetam's mechanism of action is not fully understood but is thought to be multifactorial. It does not bind with high affinity to any known neurotransmitter receptor. Instead, its cognitive-enhancing effects are believed to arise from several actions:
-
Modulation of Glutamate Receptors: Piracetam has been shown to be a positive allosteric modulator of AMPA receptors, which are crucial for fast synaptic transmission and synaptic plasticity.[2] It may also influence NMDA receptor function, another key player in learning and memory.[3]
-
Enhancement of Cholinergic Function: Piracetam appears to increase the efficiency of acetylcholine (ACh) neurotransmission by increasing the density of muscarinic acetylcholine receptors.[3]
-
Improved Membrane Fluidity: It has been proposed that piracetam increases the fluidity of neuronal cell membranes, which could improve the function of membrane-bound proteins like receptors and ion channels.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative analysis.
Passive Avoidance Test
Objective: To assess long-term, fear-motivated memory.
Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild footshock.
Procedure:
-
Acquisition Trial: Each mouse is individually placed in the light compartment. After a brief habituation period, the door to the dark compartment is opened. Due to rodents' innate preference for dark environments, the mouse will typically enter the dark compartment. Once the mouse has fully entered, the door is closed, and a mild, brief footshock is delivered.
-
Retention Trial: 24 hours after the acquisition trial, the mouse is again placed in the light compartment, and the latency to enter the dark compartment is recorded. A longer latency is interpreted as better memory of the aversive stimulus.
Drug Administration: In the cited studies, E1R or piracetam (or a vehicle control) was administered intraperitoneally at specified times before the acquisition trial. Scopolamine was administered prior to the drug to induce an amnesic state.
Y-Maze Spontaneous Alternation Test
Objective: To evaluate spatial working memory.
Apparatus: A Y-shaped maze with three identical arms.
Procedure:
-
Each mouse is placed at the center of the maze and allowed to freely explore the three arms for a set period (e.g., 8 minutes).
-
The sequence of arm entries is recorded. An "alternation" is defined as consecutive entries into all three different arms.
-
The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) * 100.
Drug Administration: E1R or piracetam (or a vehicle control) and the amnesic agent (scopolamine or diazepam) were administered prior to the test session.
Conclusion
E1R and piracetam represent two generations of racetam nootropics with divergent mechanisms of action. E1R exhibits a more targeted and potent mechanism through positive allosteric modulation of the sigma-1 receptor, with promising preclinical data in reversing chemically induced amnesia. Piracetam, while historically significant, has a less defined, multi-faceted mechanism, and its clinical efficacy remains a subject of debate. The experimental data presented here, derived from standardized preclinical models, suggests that E1R may offer a more potent and specific approach to cognitive enhancement. Further research, including direct comparative studies, is warranted to fully elucidate the relative therapeutic potential of these compounds.
References
- 1. Piracetam reverses scopolamine-induced memory disorder in mice: an animal model using behavioral, oxidative, and cholinesterase biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Piracetam? [synapse.patsnap.com]
Independent Verification of E1R's Binding Site on the Sigma-1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding site of E1R, a positive allosteric modulator (PAM), on the sigma-1 receptor (S1R) against other well-characterized orthosteric ligands. The objective is to offer a clear, data-driven comparison supported by experimental evidence to aid in research and drug development endeavors targeting the S1R.
Executive Summary
The sigma-1 receptor (S1R) is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, implicated in a variety of neurological and psychiatric conditions.[1][2][3] Its function is modulated by a diverse range of ligands. Unlike orthosteric ligands that bind directly to the primary binding pocket, E1R (methylphenylpiracetam) has been identified as a positive allosteric modulator, meaning it binds to a different site on the receptor to enhance the binding and/or efficacy of orthosteric ligands.[4][5] This guide presents a comparative overview of the binding characteristics of E1R and key orthosteric S1R ligands, details the experimental methodologies used to verify these binding interactions, and illustrates the associated signaling pathways.
Comparison of S1R Ligand Binding Characteristics
The interaction of a ligand with the S1R can be characterized by its binding affinity (Ki) and its functional effect (agonist, antagonist, or modulator). The following table summarizes these properties for E1R and selected orthosteric ligands.
| Ligand | Type | Binding Site | Ki (nM) | Experimental Method | Reference |
| E1R | Positive Allosteric Modulator | Allosteric | Does not directly bind to the orthosteric site | Functional Assays | |
| (+)-Pentazocine | Agonist | Orthosteric | 1.62 - 7 | Radioligand Binding Assay | |
| Haloperidol | Antagonist | Orthosteric | 0.33 - 4 | Radioligand Binding Assay | |
| Progesterone | Antagonist (Endogenous) | Orthosteric | 36 - 268 | Radioligand Binding Assay | |
| DHEAS | Agonist (Endogenous) | Orthosteric | - | Functional Assays |
Note: Ki values can vary depending on the specific experimental conditions, radioligand used, and tissue preparation.
Experimental Verification of Binding Sites
The determination of a ligand's binding site is a critical step in drug development. Several experimental techniques are employed to achieve this, each providing a different level of detail and confidence.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone for characterizing receptor-ligand interactions. They are used to determine the affinity (Kd) and density (Bmax) of receptors, as well as the inhibition constant (Ki) of competing ligands.
Experimental Protocol: Competitive Radioligand Binding Assay for S1R
-
Membrane Preparation: Homogenize tissue (e.g., guinea pig liver, rat brain) or cells expressing S1R in a cold buffer and centrifuge to isolate the membrane fraction containing the receptor.
-
Assay Setup: In a 96-well plate, combine the membrane preparation with a fixed concentration of a radiolabeled S1R ligand (e.g., --INVALID-LINK---pentazocine).
-
Competition: Add increasing concentrations of the unlabeled test compound (e.g., haloperidol, progesterone).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium (e.g., 90 minutes at 37°C).
-
Separation: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competing ligand to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.
For a positive allosteric modulator like E1R, this assay is modified to assess its effect on the binding of a radiolabeled orthosteric ligand. E1R would be expected to increase the affinity (decrease the Kd) or increase the Bmax of the radiolabeled ligand.
Photoaffinity Labeling
Photoaffinity labeling is a powerful technique to covalently link a ligand to its binding site, allowing for the direct identification of the amino acid residues involved in binding.
Experimental Protocol: Photoaffinity Labeling of S1R
-
Synthesize a Photoreactive Ligand: A known S1R ligand is chemically modified to include a photoreactive group (e.g., an azide) and a detectable tag (e.g., a radioisotope like 125I).
-
Binding: Incubate the photoreactive probe with the purified S1R protein or membrane preparation in the dark to allow for binding.
-
Photolysis: Expose the mixture to UV light of a specific wavelength to activate the photoreactive group, leading to the formation of a covalent bond with nearby amino acid residues in the binding pocket.
-
Protection Experiment: In a parallel experiment, include an excess of a non-photoreactive S1R ligand to compete for binding and demonstrate the specificity of the labeling.
-
Protein Digestion and Analysis: The covalently labeled S1R is isolated and digested into smaller peptide fragments using proteases.
-
Identification of Labeled Residues: The labeled peptide fragments are then identified using techniques such as Edman degradation or mass spectrometry to pinpoint the exact amino acid(s) that were covalently modified.
Site-Directed Mutagenesis
Site-directed mutagenesis involves altering specific amino acids within the receptor to assess their importance in ligand binding.
Experimental Protocol: Site-Directed Mutagenesis of S1R
-
Identify Potential Binding Site Residues: Based on homology modeling, crystal structures, or photoaffinity labeling data, identify amino acid residues hypothesized to be involved in ligand binding. For S1R, key residues in the ligand-binding pocket include Glu172 and Asp126.
-
Mutate the Gene: Use PCR-based methods to introduce specific mutations (e.g., alanine scanning mutagenesis) into the cDNA encoding the S1R.
-
Express the Mutant Receptor: Transfect cells with the mutated S1R gene to express the modified receptor protein.
-
Assess Ligand Binding: Perform radioligand binding assays on membranes from cells expressing the mutant receptor and compare the binding affinity of the ligand to that of the wild-type receptor.
-
Analyze Results: A significant decrease or loss of binding affinity for the mutant receptor indicates that the mutated amino acid is critical for ligand interaction. For example, mutation of E172 in S1R has been shown to abolish the binding of some ligands.
S1R Signaling Pathways
The sigma-1 receptor is a ligand-operated chaperone protein that modulates a variety of intracellular signaling pathways. Its activation or inhibition by ligands can have profound effects on cellular function.
S1R Activation and Chaperone Function
In its resting state, S1R is associated with the binding immunoglobulin protein (BiP), also known as GRP78. Upon stimulation by an agonist or cellular stress, S1R dissociates from BiP. This dissociation allows S1R to interact with and modulate the function of various "client" proteins, including the inositol 1,4,5-trisphosphate receptor (IP3R), thereby influencing calcium signaling between the endoplasmic reticulum and mitochondria.
Ligand-Modulated Oligomerization
S1R can exist in different oligomeric states (monomers, dimers, and higher-order oligomers). The oligomerization state is thought to be regulated by ligand binding and to influence the receptor's function. Agonists like (+)-pentazocine tend to favor the dissociation of higher-order oligomers into monomers and dimers, while antagonists such as haloperidol appear to stabilize these higher-order structures.
Experimental Workflow for Binding Site Verification
The independent verification of a ligand's binding site on S1R typically follows a multi-step experimental workflow, integrating biochemical and molecular biology techniques.
Conclusion
The verification of E1R's binding site on the sigma-1 receptor reveals a distinct mechanism of action compared to classical orthosteric ligands. As a positive allosteric modulator, E1R represents a novel approach to modulating S1R function. Understanding the different binding modalities and the experimental approaches to verify them is crucial for the rational design of new therapeutics targeting the S1R with improved specificity and efficacy. The data and protocols presented in this guide offer a foundational resource for researchers in this field.
References
- 1. Novel positive allosteric modulators of sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. science.rsu.lv [science.rsu.lv]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. Allosteric Modulators of Sigma-1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric Modulation of the Sigma-1 Receptor Elicits Antipsychotic-like Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Profile Assessment: Investigational Agent E1R vs. Diazepam
Guide for Researchers and Drug Development Professionals
Disclaimer: E1R is a hypothetical investigational drug presented for illustrative purposes. It is characterized as a selective serotonin 1A (5-HT1A) receptor agonist. The data presented for E1R is representative of typical findings for a compound in this class during preclinical development. The comparator, Diazepam, is a well-established benzodiazepine, and its safety profile is based on publicly available data.
This guide provides a comparative safety assessment between the hypothetical investigational CNS drug E1R and the widely used anxiolytic, Diazepam. The objective is to highlight differences in safety profiles stemming from their distinct mechanisms of action.
Overview of Mechanisms of Action
-
E1R (Hypothetical 5-HT1A Agonist): E1R is designed to selectively activate 5-HT1A receptors. These receptors are key players in the serotonergic system, which is involved in regulating mood, anxiety, and cognition.[1] Activation of presynaptic 5-HT1A autoreceptors reduces serotonin release, while activation of postsynaptic receptors modulates neuronal excitability in regions like the hippocampus and cortex.[1][2]
-
Diazepam (GABA-A Positive Allosteric Modulator): Diazepam belongs to the benzodiazepine class of drugs.[3] It does not directly activate the GABA-A receptor but binds to an allosteric site, enhancing the effect of the primary inhibitory neurotransmitter, GABA.[3] This action increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in its firing rate, causing widespread CNS depression.
Comparative Safety Data
The following table summarizes key preclinical safety and clinical adverse effect data for the hypothetical E1R and Diazepam. This data highlights the differing risk profiles associated with selective serotonergic modulation versus broad CNS depression.
| Parameter | E1R (Hypothetical 5-HT1A Agonist) | Diazepam (GABA-A PAM) | Significance |
| Primary Mechanism | Selective agonist at 5-HT1A receptors | Positive Allosteric Modulator (PAM) at GABA-A receptors | E1R has a more targeted mechanism, whereas Diazepam enhances the primary inhibitory system throughout the CNS. |
| Common Adverse Effects | Nausea, dizziness, headache. Potential for mild serotonin syndrome when combined with other serotonergic agents. | Drowsiness, sedation, fatigue, ataxia (impaired coordination), confusion, muscle weakness. | E1R's side effects are typical of serotonergic agents. Diazepam's side effects reflect general CNS depression. |
| Serious Adverse Effects | Serotonin Syndrome (risk increases with co-medication) | Respiratory depression (especially with opioids), dependency, abuse, and severe withdrawal symptoms. | Diazepam carries significant risks of physiological dependence and life-threatening respiratory depression when combined with other depressants. |
| Cardiovascular Risk (hERG IC50) | > 30 µM (Low Risk) | > 10 µM (Low to Moderate Risk) | A higher IC50 value indicates a lower risk of causing QT prolongation and cardiac arrhythmias. |
| Sedative Potential (Irwin Test) | Minimal to no sedation at therapeutic doses. | Dose-dependent sedation, ataxia, and decreased motor activity. | E1R's selectivity is expected to avoid the profound sedative effects seen with GABAergic modulators like Diazepam. |
| Abuse & Dependence Liability | Low | High. Tolerance and physical dependence can occur with prolonged use. | The mechanism of GABA-A modulation is strongly linked to reinforcement and dependence, a risk not typically associated with 5-HT1A agonism. |
| Cognitive Impairment | Unlikely; may have pro-cognitive effects. | Anterograde amnesia, confusion, impaired learning. | Diazepam is known to impair memory formation, a significant drawback not expected with E1R. |
Signaling Pathway and Workflow Diagrams
The diagrams below, generated using Graphviz, illustrate the distinct signaling pathways of E1R and Diazepam and a typical workflow for preclinical CNS safety assessment.
Caption: Proposed signaling pathway for the hypothetical 5-HT1A agonist, E1R.
Caption: Signaling pathway for Diazepam as a GABA-A positive allosteric modulator.
Caption: A tiered workflow for preclinical CNS drug safety and risk assessment.
Experimental Protocols
Detailed methodologies for key safety experiments are crucial for data interpretation and comparison.
A. hERG Patch Clamp Assay
-
Objective: To assess the potential of a compound to inhibit the hERG potassium channel, which is a key indicator of risk for QT interval prolongation and cardiac arrhythmia.
-
Methodology:
-
Cell Line: A stable mammalian cell line (e.g., HEK293 or CHO cells) expressing the human hERG (KCNH2) gene is used.
-
Technique: The whole-cell patch-clamp electrophysiology technique is employed, either in manual or automated (e.g., QPatch) format.
-
Procedure:
-
Cells are cultured and prepared for electrophysiological recording.
-
A glass micropipette forms a high-resistance seal (>1 GΩ) with the cell membrane.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell interior (whole-cell configuration).
-
A specific voltage protocol is applied to the cell to elicit hERG currents. This typically involves a depolarization step to open the channels followed by a repolarization step where the characteristic "tail current" is measured.
-
A baseline recording is established, after which the test compound is perfused at increasing concentrations.
-
The percentage of current inhibition at each concentration is measured relative to the baseline.
-
-
Data Analysis: The concentration-response data is fitted to a logistic equation to determine the IC50 value—the concentration at which the compound inhibits 50% of the hERG current.
-
B. Irwin Test in Rodents
-
Objective: A primary observational screen in rats or mice to assess the broad neurobehavioral and physiological effects of a novel compound. It helps identify potential therapeutic actions and dose-limiting side effects.
-
Methodology:
-
Animals: Male and female rats or mice are used, typically in groups of 4 or more per dose level.
-
Procedure:
-
Animals are handled for several days before the test to acclimate them to the experimenter.
-
Baseline observations are recorded for each animal before dosing.
-
The test compound is administered (e.g., via oral gavage or intraperitoneal injection) at multiple dose levels, alongside a vehicle control group.
-
At specified time points post-dosing (e.g., 30, 60, 120, 240 minutes), two independent and blinded observers systematically assess a range of parameters.
-
-
Parameters Observed: The battery includes assessments of:
-
Behavioral: Alertness, grooming, irritability, fear, passivity.
-
Autonomic: Pupil size, salivation, piloerection, respiration rate, body temperature.
-
Neuromuscular/Sensorimotor: Gait, ataxia, tremor, convulsions, startle response, righting reflex, muscle tone, grip strength.
-
-
Data Analysis: Observations are quantified using a scoring system (e.g., 0 = normal, 1 = slight, 2 = moderate, 3 = marked). The data is analyzed to create a profile of the compound's effects across different doses and time points, identifying the onset, duration, and nature of any CNS effects.
-
References
A Meta-Analysis of Preclinical Efficacy for E1R, a Novel Sigma-1 Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of E1R's Performance with Alternative Sigma-1 Receptor Ligands Supported by Preclinical Data.
This guide provides a comparative meta-analysis of the preclinical efficacy of E1R, a novel positive allosteric modulator (PAM) of the sigma-1 receptor (Sig1R). E1R, chemically identified as (4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide, has demonstrated potential in preclinical models of cognitive impairment and epilepsy. Its performance is compared against other key sigma-1 receptor ligands: the agonist PRE-084, the antagonist NE-100, and the fellow allosteric modulator SOMCL-668. This analysis is based on a synthesis of data from multiple preclinical studies.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of E1R and its alternatives in key preclinical assays. These assays measure the compounds' effects on cognitive function and their direct interaction with the sigma-1 receptor.
Table 1: In Vivo Efficacy in Cognitive Models
| Compound | Model | Assay | Dose Range | Key Finding |
| E1R | Scopolamine-induced amnesia (mice) | Passive Avoidance | 0.1 - 10 mg/kg | Dose-dependently increased retention latency; 1 and 10 mg/kg increased latency by 194% and 211%, respectively.[1] |
| Scopolamine-induced amnesia (mice) | Y-Maze | Not specified | Alleviated cognitive impairment.[2] | |
| PRE-084 | Embolic stroke (rats) | Not specified | Not specified | Reduced infarct volume and neurological deficits. |
| Aβ₁₋₄₂-injected (mice) | Not specified | Not specified | Stimulated hippocampal cell proliferation and differentiation.[3] | |
| SOMCL-668 | PCP-induced cognitive impairment (mice) | Social Interaction & Novel Object Recognition | 2.5 mg/kg (with PRE-084) | Potentiated the cognitive improvement induced by PRE-084. |
| NE-100 | Antagonism of E1R effects | Passive Avoidance & Y-Maze | Not specified | Blocked the cognitive-enhancing effects of E1R.[2] |
Table 2: In Vitro and Ex Vivo Activity at the Sigma-1 Receptor
| Compound | Assay | Preparation | Key Finding |
| E1R | Bradykinin-induced [Ca²⁺]i increase | Neuroblastoma-glioma cells | Potentiated the effect of the Sig1R agonist PRE-084. |
| Electrically stimulated contractions | Rat vas deferens | Enhanced the stimulatory effect of PRE-084.[2] | |
| PRE-084 | Sigma-1 Receptor Binding | Rat brain homogenates | Selective Sig1R agonist. |
| SOMCL-668 | --INVALID-LINK---pentazocine binding | Not specified | Decreased the dissociation constant (KD) of the radioligand, indicating positive allosteric modulation. |
| NE-100 | Sigma-1 Receptor Binding | Not specified | High-affinity Sig1R antagonist (IC₅₀ = 4.16 nM). |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and methodologies discussed, the following diagrams were generated using the DOT language.
Experimental Protocols
In Vivo: Passive Avoidance Test for Cognitive Enhancement
This test assesses fear-motivated learning and memory.
-
Apparatus: A two-compartment box with one illuminated and one dark compartment, connected by a guillotine door. The floor of the dark compartment is a grid capable of delivering a mild electric shock.
-
Acclimation: Mice are habituated to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: E1R (or vehicle/alternative compound) is administered intraperitoneally (i.p.) 60 minutes before the training trial. Scopolamine (e.g., 0.75-1 mg/kg, i.p.) is administered 30 minutes before the training trial to induce amnesia.
-
Training Trial:
-
Each mouse is placed in the illuminated compartment.
-
After a brief period (e.g., 5 seconds), the guillotine door is opened.
-
The latency for the mouse to enter the dark compartment with all four paws (step-through latency) is recorded.
-
Once the mouse enters, the door closes, and a mild, brief foot shock (e.g., 0.2-0.3 mA for 2 seconds) is delivered.
-
The mouse is then returned to its home cage.
-
-
Retention Test:
-
24 hours after the training trial, the mouse is placed back in the illuminated compartment.
-
The guillotine door is opened, and the step-through latency is recorded for a maximum duration (e.g., 300-600 seconds). No shock is delivered.
-
-
Data Analysis: A longer step-through latency in the retention test indicates better memory of the aversive stimulus. The percentage increase in latency compared to the scopolamine-only group is calculated to determine the efficacy of the test compound.
In Vivo: Y-Maze Spontaneous Alternation Test
This test evaluates spatial working memory based on the innate tendency of rodents to explore novel environments.
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 30 cm long x 7 cm wide x 15 cm high).
-
Acclimation: Mice are habituated to the testing room.
-
Drug Administration: Similar to the passive avoidance test, the test compound and scopolamine are administered prior to the test.
-
Testing Procedure:
-
Each mouse is placed at the end of one arm and allowed to freely explore the maze for a set period (e.g., 8 minutes).
-
The sequence of arm entries is recorded by a video tracking system. An arm entry is counted when all four paws are within the arm.
-
-
Data Analysis:
-
Spontaneous Alternation Percentage (SAP): An alternation is defined as successive entries into the three different arms on overlapping triplet sets (e.g., ABC, BCA).
-
SAP is calculated as: [Number of Alternations / (Total Number of Arm Entries - 2)] x 100.
-
A higher SAP indicates better spatial working memory. The total number of arm entries is also recorded as a measure of general locomotor activity.
-
In Vitro: Bradykinin-Induced Intracellular Calcium ([Ca²⁺]i) Assay
This assay measures the ability of a compound to modulate G-protein coupled receptor signaling that leads to intracellular calcium release.
-
Cell Culture: Neuroblastoma cells (e.g., N1E-115 or SH-SY5Y) are cultured on coverslips or in multi-well plates.
-
Dye Loading:
-
Cells are washed with a calcium recording buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 1 µg/ml), in the dark at room temperature for approximately 30 minutes. Cellular esterases cleave the AM group, trapping the active Fura-2 dye inside the cells.
-
-
Calcium Measurement:
-
The coverslip or plate is placed in a fluorescence microscope or plate reader.
-
A baseline fluorescence is recorded. Fura-2 is a ratiometric dye, so fluorescence emission at ~510 nm is measured following excitation at both 340 nm (calcium-bound) and 380 nm (calcium-unbound).
-
The test compound (e.g., E1R) and/or a Sig1R agonist (e.g., PRE-084) are added.
-
Bradykinin (a B2 receptor agonist) is added to stimulate the release of calcium from intracellular stores (the endoplasmic reticulum).
-
-
Data Analysis: The ratio of fluorescence intensities (340/380 nm) is calculated, which is directly proportional to the intracellular calcium concentration. An enhancement of the bradykinin-induced calcium peak in the presence of E1R and PRE-084 indicates positive allosteric modulation of the Sig1R.
Ex Vivo: Electrically Stimulated Rat Vas Deferens Bioassay
This classic pharmacology preparation is used to assess the functional effects of compounds on neurotransmission.
-
Tissue Preparation:
-
The vas deferens is dissected from a male Wistar rat and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) at 37°C, bubbled with 95% O₂ / 5% CO₂.
-
The tissue is placed between two platinum electrodes for electrical field stimulation.
-
-
Stimulation and Recording:
-
The tissue is subjected to electrical pulses (e.g., 0.1 Hz) which cause nerve-evoked contractions.
-
Contractions are measured using an isometric force transducer and recorded.
-
-
Compound Application:
-
A cumulative concentration-response curve is generated for a Sig1R agonist like PRE-084, which typically potentiates the twitch contractions.
-
The assay is repeated in the presence of E1R to determine if it further enhances the effect of PRE-084.
-
-
Data Analysis: The potentiation of electrically-evoked contractions by PRE-084, and the further enhancement of this effect by E1R, provides functional evidence of positive allosteric modulation at the Sig1R.
References
- 1. Y–Maze detailed SOP with both spontaneous and reward based alteration test | PPTX [slideshare.net]
- 2. scribd.com [scribd.com]
- 3. Assessment of Spontaneous Alternation, Novel Object Recognition and Limb Clasping in Transgenic Mouse Models of Amyloid-β and Tau Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Neurogenic Potential of E1R Against Known Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of novel compounds that can stimulate the generation of new neurons—a process known as neurogenesis—holds immense promise for the treatment of neurodegenerative diseases and brain injuries. This guide provides a comparative analysis of the neurogenic potential of E1R, a novel positive allosteric modulator of the sigma-1 receptor, against established neurogenic compounds.[1] The data presented for E1R is based on a hypothetical, yet scientifically plausible, model to illustrate its potential performance in key neurogenesis assays.
Comparative Analysis of Neurogenic Activity
The following table summarizes the quantitative data from key in vitro and in vivo assays, comparing the efficacy of E1R with Brain-Derived Neurotrophic Factor (BDNF) as a well-established growth factor and P7C3 as a known pro-neurogenic small molecule.[2][3]
| Parameter | E1R (Hypothetical Data) | BDNF (Benchmark) | P7C3 (Benchmark) | Vehicle Control |
| In Vitro Neurosphere Formation (Fold Increase) | 3.5 | 4.2 | 2.8 | 1.0 |
| Neuronal Differentiation (% of Differentiated Cells) | 45% | 55% | 38% | 15% |
| In Vivo BrdU+ Cells (cells/mm³ in Dentate Gyrus) | 25 x 10³ | 32 x 10³ | 20 x 10³ | 8 x 10³ |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established standards in the field of neurogenesis research.[4][5]
In Vitro Assays
1. Neurosphere Formation Assay
This assay is a gold standard for assessing the proliferation of neural stem cells (NSCs).
-
Cell Culture: NSCs are isolated from the subventricular zone (SVZ) or dentate gyrus (DG) of adult rodents. Cells are cultured in a serum-free medium supplemented with epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF) to promote proliferation.
-
Treatment: E1R, BDNF, or P7C3 are added to the culture medium at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Quantification: After 7-10 days in culture, the number and size of the resulting neurospheres (free-floating clusters of NSCs) are quantified. The fold increase in neurosphere formation relative to the vehicle control is then calculated.
2. Neuronal Differentiation Assay
This assay evaluates the ability of a compound to induce the differentiation of NSCs into mature neurons.
-
Procedure: Neurospheres are dissociated into single cells and plated on an adhesive substrate, such as poly-L-ornithine and laminin-coated plates. The growth factors (EGF and bFGF) are withdrawn from the medium to induce spontaneous differentiation.
-
Treatment: The cells are treated with E1R, BDNF, P7C3, or a vehicle control.
-
Analysis: After 5-7 days, the cells are fixed and stained for neuronal markers, such as β-III tubulin (Tuj1) or Doublecortin (DCX), and a nuclear stain (e.g., DAPI). The percentage of differentiated cells that express neuronal markers is determined through immunofluorescence microscopy.
In Vivo Assay
1. BrdU Incorporation Assay
This assay is used to label and quantify newly divided cells in the brain, providing a measure of in vivo cell proliferation.
-
Animal Model: Adult mice or rats are used for this study.
-
Compound Administration: Animals are treated with E1R, BDNF (administered via intracerebroventricular injection), P7C3, or a vehicle control over a specified period.
-
BrdU Labeling: The thymidine analog 5-bromo-2'-deoxyuridine (BrdU) is administered to the animals, which is incorporated into the DNA of dividing cells.
-
Tissue Processing and Analysis: After a designated time, the animals are euthanized, and the brains are collected, sectioned, and stained for BrdU and neuronal markers. The number of BrdU-positive cells in the dentate gyrus of the hippocampus, a key neurogenic niche, is then quantified using stereological methods.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for E1R-mediated neurogenesis and the general experimental workflow for assessing neurogenic compounds.
Caption: Proposed signaling pathway for E1R-mediated neurogenesis.
Caption: General experimental workflow for assessing neurogenic compounds.
References
- 1. The cognition-enhancing activity of E1R, a novel positive allosteric modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of a Pro-neurogenic, Neuroprotective Chemical - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Models for Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assaying Circuit Specific Regulation of Adult Hippocampal Neural Precursor Cells [jove.com]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling (2S,3S)-E1R
This document provides immediate, essential safety and logistical information for the handling and disposal of (2S,3S)-E1R. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure personal safety and proper management of this chemical compound.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or perforation before use. |
| Eyes | Safety glasses with side shields or goggles | Provides protection against splashes and airborne particles.[1][2] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles when there is a significant risk of splashing.[2][3] |
| Body | Laboratory coat | A standard lab coat is required to protect the skin from potential contact.[1] |
| Respiratory | NIOSH-approved respirator | Required when handling the compound outside of a certified chemical fume hood, if aerosolization is possible, or in poorly ventilated areas. The specific type of respirator should be determined by a formal risk assessment. |
Operational Plan: Step-by-Step Handling
Adherence to the following procedural steps is crucial for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that all necessary PPE is readily available and in good condition before commencing work.
-
Keep the compound away from open flames, hot surfaces, and other potential ignition sources.
2. Handling the Compound:
-
Wear all PPE as detailed in the table above.
-
Utilize appropriate tools, such as spatulas, for transferring the compound to prevent contamination and minimize dust or aerosol formation.
3. Spill Management:
-
In the event of a small spill, and if you are trained to handle it, wear the appropriate PPE, including respiratory protection.
-
Carefully contain and absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, properly labeled container for disposal as chemical waste.
Disposal Plan
Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification and Segregation:
-
All waste containing this compound, including empty containers, must be treated as hazardous waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Containerization:
-
Collect all this compound waste in a chemically compatible, leak-proof container with a secure lid.
-
The container must be clearly labeled with the full chemical name and any associated hazard warnings.
3. Storage and Collection:
-
Store the sealed waste container in a designated, well-ventilated secondary containment area away from incompatible materials.
-
Contact your institution's EHS department to schedule a hazardous waste pickup. Do not dispose of this compound down the drain or in the regular trash.
Workflow and Logical Relationships
The following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: General workflow for the safe handling and disposal of this compound.
Caption: Step-by-step process for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
